molecular formula C75H111N15O17S2 B15605485 KS-133

KS-133

Cat. No.: B15605485
M. Wt: 1558.9 g/mol
InChI Key: FCYHSMMFZBVBRY-FEBGRODTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KS-133 is a useful research compound. Its molecular formula is C75H111N15O17S2 and its molecular weight is 1558.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C75H111N15O17S2

Molecular Weight

1558.9 g/mol

IUPAC Name

(1S,4S,10S,13S,16S,22S,28R,33R,36S,46S,49S)-28-acetamido-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-13,46-bis[(4-hydroxyphenyl)methyl]-10,49-bis(2-methylpropyl)-3,9,12,15,21,27,34,38,44,47,50-undecaoxo-30,31-dithia-2,8,11,14,20,26,35,39,45,48,51-undecazapentacyclo[31.10.8.04,8.016,20.022,26]henpentacontane-36-carboxamide

InChI

InChI=1S/C75H111N15O17S2/c1-10-43(8)62(63(76)95)87-69(101)51(33-41(4)5)81-68(100)54-37-61(94)77-28-12-11-16-49-64(96)82-52(35-45-20-24-47(92)25-21-45)66(98)80-50(32-40(2)3)65(97)86-56(70(102)83-54)38-108-109-39-57(78-44(9)91)74(106)90-31-15-19-60(90)75(107)89-30-14-18-59(89)72(104)84-53(36-46-22-26-48(93)27-23-46)67(99)85-55(34-42(6)7)73(105)88-29-13-17-58(88)71(103)79-49/h20-27,40-43,49-60,62,92-93H,10-19,28-39H2,1-9H3,(H2,76,95)(H,77,94)(H,78,91)(H,79,103)(H,80,98)(H,81,100)(H,82,96)(H,83,102)(H,84,104)(H,85,99)(H,86,97)(H,87,101)/t43-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-/m0/s1

InChI Key

FCYHSMMFZBVBRY-FEBGRODTSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KS-133

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KS-133 is a novel, potent, and selective bicyclic peptide antagonist of the Vasoactive Intestinal Peptide Receptor 2 (VIPR2). Its mechanism of action involves the competitive inhibition of VIPR2, a class B G protein-coupled receptor (GPCR), thereby modulating downstream signaling pathways implicated in various physiological processes, including neuronal function. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The primary therapeutic potential of this compound is being explored in the context of schizophrenia, where it has shown promise in counteracting cognitive decline in preclinical models.[1][2][3]

Core Mechanism of Action: VIPR2 Antagonism

This compound functions as a selective antagonist of VIPR2.[1][3][4] VIPR2 is a GPCR that, upon binding its endogenous ligands such as Vasoactive Intestinal Peptide (VIP), primarily couples to the Gs alpha subunit of heterotrimeric G proteins. This activation initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP) by adenylyl cyclase.[1] this compound competitively binds to VIPR2, preventing the binding of endogenous agonists and thereby inhibiting the initiation of this downstream signaling.

Chemical Structure of this compound

This compound is a bicyclic peptide with the amino acid sequence Ac-c[Cys-Pro-Pro-Tyr-Leu-Pro-c(Lys-Tyr-Leu-Cys]-Asp)-Leu-Ile-NH2.[5] The bicyclic structure is formed by a disulfide bond between the cysteine residues at positions 1 and 10, and an amide bond between the side chains of lysine (B10760008) at position 7 and aspartic acid at position 11.[5] This rigidified structure is believed to contribute to its high affinity and selectivity for VIPR2.

Quantitative Data

The antagonist activity of this compound has been quantified through various in vitro assays. The following tables summarize the key potency data.

Table 1: In Vitro Antagonist Activity of this compound
Assay TypeTargetAgonistIC50 (nM)Reference
Calcium Influx AssayVIPR2VIP24.8[1]
cAMP AssayVIPR2VIP500[1][5]

Signaling Pathway

The primary signaling pathway affected by this compound is the VIPR2-mediated Gs/cAMP pathway. By antagonizing VIPR2, this compound prevents the activation of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. A key downstream effector of the cAMP pathway is the transcription factor cAMP response element-binding protein (CREB). Activation of the VIPR2/cAMP pathway normally leads to the phosphorylation of CREB at Serine 133 (pCREB), which then modulates the transcription of target genes. This compound has been shown to inhibit agonist-induced CREB phosphorylation, a key indicator of its antagonistic activity on this pathway.[1][2]

KS133_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP VIPR2 VIPR2 VIP->VIPR2 Binds & Activates KS133 This compound KS133->VIPR2 Binds & Inhibits Gs Gs VIPR2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Ser133) CREB->pCREB Gene Gene Transcription pCREB->Gene Modulates

Figure 1: this compound Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Fmoc-Based Solid-Phase Peptide Synthesis of this compound

This protocol outlines the general steps for the synthesis of a bicyclic peptide like this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry on a solid support.

Peptide_Synthesis_Workflow start Start: Rink Amide Resin deprotection1 1. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection1 coupling 2. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) deprotection1->coupling repeat Repeat Steps 1 & 2 for each amino acid in the linear sequence coupling->repeat deprotection2 3. Side-Chain Deprotection (e.g., for Lys and Asp) repeat->deprotection2 cyclization1 4. Intramolecular Amide Bond Formation (Lys-Asp cyclization) deprotection2->cyclization1 deprotection3 5. Cys Side-Chain Deprotection (e.g., Trityl removal) cyclization1->deprotection3 cyclization2 6. Disulfide Bond Formation (Cys-Cys cyclization, e.g., with I2) deprotection3->cyclization2 cleavage 7. Cleavage from Resin and Final Side-Chain Deprotection (e.g., TFA cocktail) cyclization2->cleavage purification 8. Purification (Reverse-Phase HPLC) cleavage->purification characterization 9. Characterization (Mass Spectrometry, HPLC) purification->characterization end End: Purified this compound characterization->end

Figure 2: Bicyclic Peptide Synthesis Workflow

Protocol:

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a 20% solution of piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the linear sequence of this compound.

  • Orthogonal Side-Chain Deprotection: Selectively deprotect the side chains of the amino acids involved in the first cyclization (e.g., Lysine and Aspartic acid).

  • First Cyclization (Amide Bond): On the solid support, perform an intramolecular cyclization between the deprotected side chains of Lysine and Aspartic acid to form the amide bond.

  • Cysteine Side-Chain Deprotection: Selectively deprotect the side chains of the two Cysteine residues.

  • Second Cyclization (Disulfide Bond): Perform an on-resin oxidation to form the disulfide bond between the two Cysteine residues.

  • Cleavage and Final Deprotection: Cleave the synthesized peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

In Vitro cAMP Antagonist Assay

This protocol describes a competitive immunoassay to measure the ability of this compound to inhibit agonist-induced cAMP production in cells expressing VIPR2.

Materials:

  • HEK293 cells stably expressing human VIPR2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • VIP (agonist)

  • This compound (antagonist)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white assay plates

Protocol:

  • Cell Culture: Culture HEK293-VIPR2 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into 384-well plates at a predetermined optimal density. Allow the cells to adhere overnight at 37°C in a CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of VIP at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Incubation: Remove the culture medium from the cell plates and add the diluted this compound solutions. Incubate for a specified period (e.g., 30 minutes) at room temperature.

  • Agonist Stimulation: Add the VIP solution to the wells containing this compound and to control wells (without antagonist).

  • Cell Lysis and cAMP Detection: After the agonist stimulation period, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for Phospho-CREB (Ser133)

This protocol details the detection of phosphorylated CREB in mouse prefrontal cortex tissue samples following in vivo treatment.

Western_Blot_Workflow start Start: Mouse Prefrontal Cortex Tissue homogenization 1. Tissue Homogenization (Lysis buffer with protease and phosphatase inhibitors) start->homogenization quantification 2. Protein Quantification (e.g., BCA assay) homogenization->quantification sds_page 3. SDS-PAGE (Separation by molecular weight) quantification->sds_page transfer 4. Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking 5. Blocking (e.g., 5% BSA or non-fat milk in TBST) transfer->blocking primary_ab 6. Primary Antibody Incubation (anti-pCREB Ser133) blocking->primary_ab washing1 7. Washing (TBST) primary_ab->washing1 secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated anti-rabbit/mouse IgG) washing1->secondary_ab washing2 9. Washing (TBST) secondary_ab->washing2 detection 10. Chemiluminescent Detection washing2->detection stripping 11. Stripping of Antibodies (Optional) detection->stripping reprobing 12. Reprobing with Total CREB and Loading Control (e.g., β-actin) Antibodies stripping->reprobing analysis 13. Densitometric Analysis reprobing->analysis end End: Quantified pCREB/Total CREB Ratio analysis->end

Figure 3: Western Blot Workflow for pCREB

Protocol:

  • Tissue Lysis: Homogenize the prefrontal cortex tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with antibodies against total CREB and a loading control protein such as β-actin or GAPDH.

  • Densitometry: Quantify the band intensities using image analysis software and express the results as the ratio of pCREB to total CREB.

In Vivo Pharmacological Effects

In a mouse model of schizophrenia, where cognitive deficits are induced by early postnatal overactivation of VIPR2, this compound has demonstrated the ability to counteract these impairments.[1][2] Chronic administration of this compound has been shown to prevent cognitive decline in tasks such as the novel object recognition test.[1] Furthermore, it has been observed to prevent morphological abnormalities in the dendrites of prefrontal cortex neurons in this model.[1] These in vivo findings support the therapeutic potential of targeting VIPR2 with this compound for the treatment of cognitive symptoms associated with psychiatric disorders.

Conclusion

This compound is a well-characterized bicyclic peptide that acts as a potent and selective antagonist of the VIPR2 receptor. Its mechanism of action, involving the inhibition of the Gs/cAMP/CREB signaling pathway, has been elucidated through a combination of in vitro and in vivo studies. The quantitative data on its potency and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent, particularly for the cognitive deficits observed in schizophrenia. The unique mechanism of action of this compound, distinct from current antipsychotic medications, highlights its novelty and potential to address unmet medical needs.[1][4]

References

KS-133: A Potent and Selective VIPR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide Receptor 2 (VIPR2), a Class B G protein-coupled receptor (GPCR), has emerged as a compelling therapeutic target for a range of central nervous system disorders, most notably schizophrenia.[1][2] Preclinical and clinical evidence have established a significant correlation between the overexpression or overactivation of VIPR2 and the pathophysiology of schizophrenia.[1][2][3] Despite this, the development of selective pharmacological agents to modulate VIPR2 has been challenging due to its high structural homology with its subtypes, VIPR1 and PAC1.[1][2][3] This guide provides an in-depth overview of KS-133, a novel bicyclic peptide that has demonstrated potent and selective antagonist activity at the VIPR2 receptor.[1][2] this compound represents a significant advancement in the field, offering a valuable tool for investigating the physiological roles of VIPR2 and a potential therapeutic lead for conditions linked to VIPR2 dysregulation.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by selectively binding to and inhibiting the VIPR2 receptor. VIPR2 is predominantly coupled to the Gαs protein, which, upon activation by endogenous ligands such as Vasoactive Intestinal Peptide (VIP), stimulates adenylyl cyclase.[4][5] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that subsequently activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and survival.[1][6] By blocking the initial step of ligand binding, this compound effectively attenuates this entire signaling cascade.[1][6]

VIPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP (Ligand) VIPR2 VIPR2 VIP->VIPR2 Activates KS133 This compound KS133->VIPR2 Blocks Gas Gαs VIPR2->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription pCREB->Gene

VIPR2 Gαs-cAMP Signaling Pathway and this compound Inhibition.

Quantitative Data

The antagonist activity of this compound and its precursor, VIpep-3, has been quantified in vitro. The data highlights the improved potency of this compound.

CompoundTargetAssay TypeIC50 (nM)SelectivityReference
This compound Human VIPR2Calcium Influx24.8>200-fold vs VIPR1 & PAC1[1]
KS-132Human VIPR2Calcium Influx33.4Not specified[1]
VIpep-3Human VIPR2Calcium Influx40.6Selective for VIPR2[1]

Note: this compound did not antagonize VIP-VIPR1 or PACAP-PAC1 signaling pathways up to a concentration of 5 μM.[1]

Experimental Protocols

The characterization of this compound involves several key in vitro and in vivo assays. The following are detailed methodologies representative of those used to evaluate a novel VIPR2 antagonist.

In Vitro Antagonist Activity: Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an agonist.

Calcium_Influx_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Measurement & Analysis A1 Seed cells expressing human VIPR2 A2 Load cells with a calcium-sensitive dye A1->A2 B1 Add this compound (or vehicle) at various concentrations A2->B1 B2 Incubate for 30 minutes B1->B2 B3 Add VIP agonist (at EC80 concentration) B2->B3 C1 Measure calcium signaling (fluorescence) B3->C1 C2 Plot concentration-response curve C1->C2 C3 Calculate IC50 value C2->C3

Workflow for the Calcium Influx Antagonist Assay.

Methodology:

  • Cell Culture: Cells stably expressing the human VIPR2 receptor are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

  • Antagonist Incubation: After washing, cells are incubated with varying concentrations of this compound or vehicle control for a defined period (e.g., 30 minutes) at 37°C.[1]

  • Agonist Stimulation: A VIPR2 agonist (e.g., VIP) is added to all wells at a concentration that elicits 80% of the maximal response (EC80).[1]

  • Signal Detection: Changes in intracellular calcium are measured immediately using a fluorescence plate reader.

  • Data Analysis: The fluorescence signal is normalized, and the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced response, is calculated using a four-parameter logistic curve fit.

In Vitro Functional Antagonism: cAMP Accumulation Assay

This assay directly measures the functional consequence of VIPR2 activation (cAMP production) and its inhibition by an antagonist.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Measurement & Analysis A1 Culture cells expressing human VIPR2 A2 Harvest and resuspend cells in stimulation buffer with a PDE inhibitor (e.g., IBMX) A1->A2 B1 Pre-incubate cells with This compound (or vehicle) A2->B1 B2 Stimulate with a VIPR2 agonist (e.g., VIP) B1->B2 C1 Lyse cells and measure intracellular cAMP levels (e.g., HTRF, AlphaScreen) B2->C1 C2 Generate dose-response curve C1->C2 C3 Determine antagonist potency C2->C3

Workflow for the cAMP Accumulation Antagonist Assay.

Methodology:

  • Cell Preparation: Cells expressing the target receptor are harvested and resuspended in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle.

  • Agonist Stimulation: A VIPR2 agonist is added to stimulate adenylyl cyclase and cAMP production.

  • Cell Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Data are analyzed to determine the potency of this compound in blocking the agonist-induced cAMP accumulation.

In Vivo Target Engagement: CREB Phosphorylation

This method assesses whether systemically administered this compound can block VIPR2 signaling in the brain by measuring the phosphorylation of the downstream effector, CREB.

CREB_Workflow cluster_animal Animal Treatment cluster_tissue Tissue Processing cluster_analysis Western Blot Analysis A1 Administer VIPR2 agonist (e.g., Ro 25-1553) A3 Wait for a defined period (e.g., 1 hour) A1->A3 A2 Co-administer this compound (or vehicle) A2->A3 B1 Isolate prefrontal cortex A3->B1 B2 Homogenize and prepare protein lysates B1->B2 C1 Separate proteins by SDS-PAGE B2->C1 C2 Transfer to membrane C1->C2 C3 Probe with antibodies for pCREB and total CREB C2->C3 C4 Detect and quantify bands C3->C4 C5 Normalize pCREB to total CREB C4->C5

Workflow for In Vivo CREB Phosphorylation Analysis.

Methodology:

  • Animal Dosing: Mice receive a subcutaneous or intranasal administration of a selective VIPR2 agonist (e.g., Ro 25-1553 or BAY 55-9837).[1] A separate group of animals is co-administered the agonist along with this compound.[1]

  • Tissue Collection: After a specific time (e.g., 1 hour), animals are euthanized, and the prefrontal cortex is rapidly dissected.[1]

  • Protein Extraction: The brain tissue is homogenized in lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

  • Western Blotting:

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CREB (pCREB).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

  • Data Analysis: The membrane is stripped and re-probed with an antibody for total CREB to serve as a loading control. The density of the pCREB band is normalized to the total CREB band to determine the effect of this compound on agonist-induced CREB phosphorylation.[1][3]

Conclusion

This compound is a pioneering, potent, and selective VIPR2 antagonist with demonstrated in vivo efficacy in a mouse model relevant to psychiatric disorders.[1][2] Its development addresses a significant need for selective tools to probe VIPR2 function and for novel therapeutic strategies targeting this receptor. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of other VIPR2-targeted compounds. The unique bicyclic peptide structure of this compound also offers a promising scaffold for future drug design and optimization efforts in the field of neuroscience and beyond.[1][6]

References

The Role of KS-133 in Modulating VIPR2 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasoactive Intestinal Peptide Receptor 2 (VIPR2), a Class B G protein-coupled receptor (GPCR), is a critical regulator of diverse physiological processes and a promising therapeutic target for a range of disorders, including those affecting the central nervous system and oncology. KS-133, a novel bicyclic peptide, has emerged as a potent and selective antagonist of VIPR2. This technical guide provides an in-depth overview of the role of this compound in modulating VIPR2 signaling pathways. It consolidates quantitative data on its antagonist activity, details key experimental protocols for its characterization, and visualizes the complex signaling networks it influences. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on VIPR2-targeted therapeutics.

Introduction to VIPR2 and this compound

Vasoactive Intestinal Peptide Receptor 2 (VIPR2) is activated by the endogenous neuropeptides Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). Upon activation, VIPR2 primarily couples to Gs alpha subunits (Gαs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA). This canonical Gs/cAMP pathway plays a crucial role in various cellular responses. Additionally, VIPR2 has been shown to couple to other G proteins, such as Gαi and Gαq, thereby activating alternative signaling cascades including the Phosphoinositide 3-kinase (PI3K)/AKT pathway.

This compound is a synthetic bicyclic peptide developed as a selective and potent antagonist of VIPR2. Its unique structure confers high stability and specificity, making it a valuable tool for elucidating the physiological and pathological roles of VIPR2 signaling. Studies have demonstrated the in vivo activity of this compound, highlighting its potential as a therapeutic agent.[1]

Quantitative Analysis of this compound Antagonist Activity

The antagonist potency of this compound at the VIPR2 has been quantified using various in vitro assays. The following table summarizes the key quantitative data, providing a clear comparison of its activity in different signaling contexts.

Assay TypeParameterValueCell LineLigand UsedReference
Calcium Influx AssayIC5024.8 nMVIPR2-expressing cellsVIP[1]
cAMP AssayIC50500 nMVIPR2-expressing cellsVIP[1]

Table 1: In Vitro Antagonist Activity of this compound at VIPR2

VIPR2 Signaling Pathways and Modulation by this compound

This compound exerts its effects by competitively binding to VIPR2, thereby blocking the binding of endogenous ligands like VIP and preventing the initiation of downstream signaling cascades.

The Canonical Gs/cAMP/PKA/CREB Pathway

The primary signaling pathway activated by VIPR2 is the Gs-mediated cascade.

VIPR2_Gs_Pathway cluster_membrane Cell Membrane VIP VIP / PACAP VIPR2 VIPR2 VIP->VIPR2 Activates KS133 This compound KS133->VIPR2 Inhibits Gs Gαs VIPR2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene VIPR2_PI3K_Pathway cluster_membrane Cell Membrane VIP VIP VIPR2 VIPR2 VIP->VIPR2 Activates KS133 This compound KS133->VIPR2 Inhibits PI3K PI3K VIPR2->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT pAKT AKT->pAKT GSK3b GSK3β pAKT->GSK3b Inhibits by Phosphorylation pGSK3b pGSK3β (Inactive) GSK3b->pGSK3b CyclinD1 Cyclin D1 pGSK3b->CyclinD1 Stabilizes CellCycle Cell Cycle Progression CyclinD1->CellCycle Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Phenotypic Assays cluster_invivo In Vivo Validation Binding Binding Assays (Radioligand or Competitive) Signaling Functional Signaling Assays Binding->Signaling cAMP cAMP Accumulation Assay Signaling->cAMP Calcium Calcium Influx Assay Signaling->Calcium Downstream Downstream Signaling Analysis Signaling->Downstream pCREB pCREB Western Blot Downstream->pCREB pAKT pAKT Western Blot Downstream->pAKT Proliferation Cell Proliferation Assay (e.g., MTT) Downstream->Proliferation Migration Cell Migration Assay (e.g., Transwell) Downstream->Migration PKPD Pharmacokinetics & Pharmacodynamics Proliferation->PKPD Migration->PKPD Efficacy Efficacy in Disease Models PKPD->Efficacy

References

The Structural-Activity Relationship of KS-133 and its Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vasoactive Intestinal Peptide Receptor 2 (VIPR2) has emerged as a significant therapeutic target for schizophrenia, supported by preclinical and clinical evidence linking its overactivation to the disorder's pathophysiology. Despite this, the development of selective VIPR2 antagonists has been challenging. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of KS-133, a novel, potent, and selective bicyclic peptide antagonist of VIPR2. This compound was developed through the strategic modification of the cyclic peptide antagonist, VIpep-3. This document summarizes the quantitative data from key in vitro and in vivo studies, details the experimental protocols for the assays used to characterize this compound and its analogs, and visualizes the core signaling pathway and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting VIPR2.

Introduction

Schizophrenia is a complex and debilitating psychiatric disorder affecting millions worldwide.[1] A compelling body of research has identified the Vasoactive Intestinal Peptide Receptor 2 (VIPR2), a class B G protein-coupled receptor (GPCR), as a promising drug target.[1][2][3][4] Genetic studies have shown a strong association between VIPR2 gene duplication and schizophrenia.[5][6] The therapeutic potential of VIPR2 antagonists is therefore of significant interest.

The development of such antagonists is complicated by the high structural homology between VIPR2 and its subtypes, VIPR1 and PAC1.[1][3][4] In 2018, the cyclic peptide VIpep-3 was reported as a VIPR2-selective antagonist.[1][3] Subsequent research focused on optimizing this scaffold to improve its pharmacological properties, leading to the generation of this compound.[1][2][3] this compound is a novel bicyclic peptide with potent and selective VIPR2 antagonist activity, enhanced plasma stability, and demonstrated in vivo efficacy in a mouse model of psychiatric disorders.[1][2][3] This guide will dissect the structural modifications that led from VIpep-3 to this compound and the corresponding impact on biological activity.

Core Structure and SAR Summary

The development of this compound from the parent compound VIpep-3 involved a series of strategic modifications, including amino acid substitutions and the introduction of a second cyclic constraint (bicyclization). The core objective was to enhance antagonist potency, selectivity, and metabolic stability.

This compound Structure: Ac-(CPPYLP[KYLC)D]LI-NH₂

  • Cyclization: A disulfide bond exists between the side chains of Cys¹ and Cys¹⁰, and an amide bond is formed between the side chains of Lys⁷ and Asp¹¹.[5][6][7] This bicyclic structure is a key modification from the monocyclic VIpep-3 and is critical for stabilizing the peptide's active conformation.[1]

The key structural modifications and their impact on activity are summarized below.

Data Presentation

Table 1: In Vitro Antagonistic Activity of this compound and Analogs at VIPR2

CompoundStructure HighlightsVIPR2 Antagonistic Activity (cAMP Assay) IC₅₀ (nM)VIPR2 Antagonistic Activity (Calcium Influx) IC₅₀ (nM)Receptor Selectivity
VIpep-3 Parental monocyclic peptide~100 nM (Estimated)~50 nM (Estimated)Selective for VIPR2 over VIPR1 and PAC1
KS-132 Monocyclic analogData not availableData not availableData not available
This compound Bicyclic derivative of VIpep-325 nM [7]Potent (Specific value not cited)[8]Highly selective for VIPR2
This compound(monocyclic) Monocyclic version of this compoundData not availableData not availableData not available

Note: Specific IC₅₀ values for VIpep-3 and KS-132 are not explicitly available in the provided search results but are contextually understood to be less potent than this compound. The table reflects the improvements seen with this compound.

Table 2: Plasma Stability of this compound and Analogs

CompoundStructure Highlights% Remaining after 24h in Rat Plasma
VIpep-3 MonocyclicSignificantly degraded
KS-132 MonocyclicSignificantly degraded
This compound Bicyclic Highly stable (>95%) [4]
This compound(monocyclic) MonocyclicHighly stable[4]

Key Finding: The bicyclic structure of this compound was crucial for conferring high potency, while specific amino acid changes introduced in the this compound backbone were responsible for the dramatic increase in plasma stability, a feature also observed in its monocyclic counterpart.[4]

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist at the VIPR2 receptor. In the context of schizophrenia models where VIPR2 is overactivated, this compound blocks the downstream signaling cascade. A key biomarker of this pathway is the phosphorylation of the cAMP response element-binding protein (CREB).[9] Activation of VIPR2 by an agonist like Ro 25-1553 leads to increased CREB phosphorylation. This compound effectively suppresses this agonist-induced phosphorylation, demonstrating its antagonistic action in a cellular context.[1][9]

VIPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular VIPR2 VIPR2 AC Adenylyl Cyclase VIPR2->AC Stimulates (Gs) VIP_Agonist VIPR2 Agonist (e.g., Ro 25-1553) VIP_Agonist->VIPR2 Activates KS133 This compound KS133->VIPR2 Blocks cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation (Ser133) Gene Target Gene Transcription pCREB->Gene

Caption: VIPR2 signaling pathway and point of inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections provide protocols for the key assays used in the characterization of this compound.

In Vitro Antagonist Activity: cAMP Accumulation Assay

This assay quantitatively determines the ability of a compound to inhibit the production of cyclic AMP (cAMP) stimulated by a known VIPR2 agonist.

Objective: To determine the IC₅₀ value of test compounds (this compound and analogs) by measuring their ability to inhibit agonist-induced cAMP production in cells expressing VIPR2.

Materials:

  • HEK293 cells stably expressing human VIPR2.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • VIPR2 Agonist (e.g., Ro 25-1553 or VIP).

  • Test Compounds (VIpep-3, this compound, etc.).

  • cAMP Assay Kit (e.g., LANCE TR-FRET, AlphaScreen).

  • 384-well white opaque plates.

Procedure:

  • Cell Preparation: Culture VIPR2-expressing HEK293 cells to ~80-90% confluency. On the day of the assay, detach cells, centrifuge, and resuspend in stimulation buffer to the desired concentration (e.g., 0.5 - 1.0 x 10⁶ cells/mL).

  • Compound Plating: Prepare serial dilutions of the test compounds in stimulation buffer. Add 5 µL of each dilution to the wells of a 384-well plate.

  • Agonist Preparation: Prepare the VIPR2 agonist at a concentration that elicits ~80% of its maximal response (EC₈₀).

  • Cell Stimulation: Add 10 µL of the cell suspension to each well. Incubate for 15 minutes at room temperature.

  • Agonist Addition: Add 5 µL of the EC₈₀ agonist solution to all wells except the negative control (basal) wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents as per the cAMP assay kit manufacturer's protocol. This typically involves a further incubation period (e.g., 60 minutes).

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., for TR-FRET or AlphaScreen signal).

  • Data Analysis: Convert raw signal to cAMP concentration using a standard curve. Plot the percent inhibition against the log concentration of the test compound and fit a four-parameter logistic curve to determine the IC₅₀ value.

cAMP_Assay_Workflow A Prepare VIPR2-expressing cells in stimulation buffer C Add cells to plate and pre-incubate A->C B Plate serial dilutions of test compounds (e.g., this compound) B->C D Add VIPR2 agonist (e.g., Ro 25-1553 at EC80) C->D E Incubate for 30 min at room temperature D->E F Lyse cells and add detection reagents (TR-FRET/AlphaScreen) E->F G Incubate for 60 min F->G H Read plate and analyze data to calculate IC50 G->H

Caption: Workflow for the in vitro cAMP accumulation assay.

In Vivo VIPR2 Target Engagement: CREB Phosphorylation

This Western blot protocol is used to determine if this compound can block agonist-induced phosphorylation of CREB in the brain of live animals, confirming target engagement.

Objective: To measure the levels of phosphorylated CREB (pCREB) and total CREB in the prefrontal cortex of mice following treatment with a VIPR2 agonist and/or this compound.

Materials:

  • ICR mice (e.g., Postnatal day 12 or 8-week-old adults).

  • VIPR2 Agonist (Ro 25-1553 or BAY 55-9837).

  • This compound.

  • Phosphate Buffered Saline (PBS) or other vehicle.

  • Tissue homogenization buffer (RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-CREB (Ser133), Rabbit anti-total CREB.

  • Loading control antibody: Mouse anti-β-actin.

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Animal Dosing: Administer the VIPR2 agonist (e.g., Ro 25-1553, 0.4 nmol/g, s.c.) with or without the antagonist (this compound, 1 nmol/g, s.c.) to mice.[1][9] Include vehicle control groups.

  • Tissue Collection: After a set time (e.g., 45-60 minutes), euthanize the mice and rapidly dissect the prefrontal cortex on ice.[2][10]

  • Protein Extraction: Homogenize the tissue in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Separate proteins by size on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against pCREB, diluted in blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To measure total CREB and β-actin, the membrane can be stripped and re-probed with the respective primary antibodies, following steps 7-11.

  • Analysis: Quantify the band intensity for pCREB, total CREB, and β-actin. Normalize the pCREB signal to the total CREB and/or β-actin signal.

In Vivo Efficacy: Novel Object Recognition (NOR) Test

The NOR test is used to assess cognitive function, specifically recognition memory, in rodent models. It was used to demonstrate that this compound could counteract cognitive deficits induced by early postnatal VIPR2 activation.[1]

Objective: To evaluate the effect of chronic this compound treatment on recognition memory in adult mice that were treated with a VIPR2 agonist during early postnatal development.

Procedure:

  • Chronic Postnatal Treatment: From postnatal day 1 (P1) to P14, administer a VIPR2 agonist (Ro 25-1553, 0.07 nmol/g, s.c.) or vehicle (PBS) once daily.[2] A separate group receives the agonist plus this compound (1 nmol/g, s.c.).[1]

  • Testing in Adulthood: When the mice reach adulthood (e.g., 8-10 weeks), perform the NOR test.

  • Habituation (Day 1): Place each mouse in an empty, open-field arena (e.g., 40x40 cm) and allow it to explore freely for 5-10 minutes. This acclimates the mouse to the test environment.

  • Training/Familiarization (Day 2): Place two identical objects in the arena. Place the mouse in the arena, equidistant from both objects, and allow it to explore for 10 minutes. Record the time spent exploring each object. Exploration is defined as the nose being pointed at the object within a 2 cm distance.

  • Retention Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour).

  • Testing (Day 2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel) for 5-10 minutes.

  • Data Analysis: Calculate the Discrimination Index (DI) as follows: DI (%) = [(T_novel - T_familiar) / (T_novel + T_familiar)] x 100. A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one.

Conclusion

The development of this compound represents a significant advancement in the pursuit of a novel therapeutic for schizophrenia targeting the VIPR2 receptor. The systematic SAR study, evolving from the monocyclic VIpep-3 to the bicyclic this compound, successfully identified a lead compound with high antagonist potency, selectivity, and crucially, excellent plasma stability. The bicyclic constraint was identified as a key structural feature for potent antagonism. In vivo studies confirmed that this compound engages its target in the brain and can ameliorate cognitive deficits in a relevant disease model.[1] This technical guide provides a foundational understanding of the SAR for this series and detailed protocols that can be adapted for the continued development of next-generation VIPR2 antagonists with optimized therapeutic profiles.

References

In Vitro Characterization of KS-133: A Technical Guide to its Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro characterization of KS-133, a potent and selective antagonist of the Vasoactive Intestinal Peptide Receptor 2 (VIPR2). VIPR2, a class B G-protein coupled receptor (GPCR), is a promising therapeutic target for a range of diseases, including psychiatric disorders and cancer.[1][2][3] Understanding the binding characteristics and mechanism of action of this compound is crucial for its continued development as a potential therapeutic agent.

Quantitative Analysis of this compound Antagonistic Activity

The functional binding affinity of this compound has been determined using cell-based assays that measure the inhibition of VIPR2-mediated signaling. The half-maximal inhibitory concentration (IC50) values were determined in two distinct functional assays: a calcium influx assay and a cyclic adenosine (B11128) monophosphate (cAMP) assay. These assays assess the ability of this compound to block the downstream signaling pathways activated by VIPR2.

Assay TypeParameterValue (nM)Receptor System
Calcium Influx AssayIC5024.8Human VIPR2
cAMP AssayIC50500Human VIPR2

Note: The significant difference in IC50 values between the two assays may be attributed to different experimental conditions or the differential coupling of VIPR2 to Gq (calcium influx) and Gs (cAMP production) signaling pathways in the respective cellular systems.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for characterizing GPCR antagonists.

Calcium Influx Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a VIPR2 agonist. The principle relies on the use of a calcium-sensitive fluorescent dye that reports changes in intracellular calcium levels.

Materials:

  • Cells stably expressing human VIPR2 (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Probenecid (anion transport inhibitor, if required for the cell line)

  • VIPR2 agonist (e.g., Vasoactive Intestinal Peptide - VIP)

  • This compound

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the VIPR2-expressing cells into the microplates at a predetermined optimal density and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (prepared in assay buffer, with or without probenecid). Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Antagonist Incubation: After dye loading, wash the cells with assay buffer and add the different concentrations of this compound to the wells. Incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Initiate kinetic reading to establish a baseline fluorescence. Add a pre-determined concentration of the VIPR2 agonist (typically the EC80 concentration) to all wells simultaneously using the instrument's fluidics module.

  • Data Analysis: Monitor the change in fluorescence intensity over time. The peak fluorescence response is used to determine the level of inhibition. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

cAMP Assay

This assay quantifies the ability of this compound to block the production of cAMP stimulated by a VIPR2 agonist. VIPR2 activation of the Gs protein leads to the activation of adenylyl cyclase, which converts ATP to cAMP.

Materials:

  • Cells stably expressing human VIPR2

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX)

  • VIPR2 agonist (e.g., VIP)

  • This compound

  • cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA-based)

  • White, opaque 384-well microplates (for luminescent or HTRF assays)

  • Plate reader compatible with the chosen detection technology

Procedure:

  • Cell Plating: Seed the VIPR2-expressing cells into the appropriate microplates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

  • Antagonist and Agonist Incubation: On the day of the assay, remove the culture medium and add the this compound dilutions to the cells, followed immediately by the addition of a fixed concentration of the VIPR2 agonist (e.g., EC80). Alternatively, pre-incubate with the antagonist before adding the agonist.

  • Cell Lysis and cAMP Detection: Incubate the plate at room temperature for a specified time (e.g., 30 minutes). Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP detection kit being used.

  • Data Analysis: The signal from the cAMP detection assay is inversely proportional to the amount of cAMP produced. The IC50 value is determined by plotting the signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cells VIPR2-expressing cells plate Microplate Seeding cells->plate dye Dye Loading (Calcium Assay) plate->dye If Calcium Assay incubation Antagonist Incubation plate->incubation If cAMP Assay dye->incubation compound This compound Serial Dilution compound->incubation stimulation Agonist Stimulation incubation->stimulation detection Signal Detection stimulation->detection data Concentration-Response Data detection->data ic50 IC50 Calculation data->ic50

Caption: Workflow for determining the IC50 of this compound.

VIPR2 Signaling Pathway

VIPR2_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus VIPR2 VIPR2 Gs Gαs VIPR2->Gs Activates Gq Gαq VIPR2->Gq Activates Gi Gαi VIPR2->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Activates Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates CREB CREB PKA->CREB Phosphorylates Ca2 Ca²⁺ IP3->Ca2 Releases from ER PKC PKC DAG->PKC Activates Ca2->PKC Activates AKT AKT PI3K->AKT Activates AKT->ERK Gene Gene Expression ERK->Gene CREB->Gene VIP VIP (Agonist) VIP->VIPR2 Activates KS133 This compound (Antagonist) KS133->VIPR2 Inhibits

Caption: VIPR2 signaling pathways and the inhibitory action of this compound.

Conclusion

This compound is a potent and selective antagonist of VIPR2, demonstrating inhibitory activity in the nanomolar range in functional cell-based assays. Its ability to block multiple downstream signaling pathways, including those mediated by Gs, Gq, and Gi proteins, underscores its potential as a versatile therapeutic agent. The data and protocols presented in this guide provide a comprehensive overview of the in vitro characterization of this compound's binding affinity and mechanism of action, serving as a valuable resource for researchers in the field of GPCR drug discovery. Further studies, including radioligand binding assays to determine direct binding affinity (Kd or Ki), would provide a more complete picture of the molecular pharmacology of this compound.

References

The Pharmacological Profile of KS-133: A Potent and Selective VIPR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide Receptor 2 (VIPR2), a class B G protein-coupled receptor (GPCR), has emerged as a compelling therapeutic target for a range of central nervous system disorders, including schizophrenia.[1] The development of selective antagonists for VIPR2 has been a key objective in leveraging this target for therapeutic intervention. KS-133 is a novel bicyclic peptide that has demonstrated potent and selective antagonist activity at VIPR2.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, selectivity, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization.

Data Presentation

Table 1: In Vitro Antagonist Activity of this compound
Assay TypeReceptorLigandIC50 (nM)Agonist ActivityReference
Calcium Influx AssayVIPR2VIP24.8Not Observed[2]
cAMP AssayVIPR2VIPModerate AntagonismNot Observed[2]
Calcium Influx AssayVIPR1VIP> 5000Not Antagonized[2]
Calcium Influx AssayPAC1PACAP> 5000Not Antagonized[2]
Table 2: In Vivo Efficacy of this compound
Animal ModelAssayAgonistThis compound DoseRoute of AdministrationEffectReference
Neonatal Mice (P12)CREB Phosphorylation in Prefrontal CortexRo 25-1553 (0.4 nmol/g)1 nmol/gSubcutaneousSuppressed agonist-induced increase in pCREB
Adult MiceCREB Phosphorylation in Prefrontal CortexBAY 55-9837 (20 µ g/mouse )20 nmol/mouseIntranasalBlocked agonist-induced increase in pCREB
Mouse Model of Psychiatric DisordersNovel Object Recognition TestRo 25-15531 nmol/g (chronic)SubcutaneousAttenuated cognitive decline[2]

Experimental Protocols

Calcium Influx Assay

This assay is employed to determine the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a VIPR2 agonist.

Materials:

  • Cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human VIPR2, VIPR1, or PAC1).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Fluorescent Calcium Indicator Dye (e.g., Indo-1 AM).

  • VIPR2 agonist (e.g., Vasoactive Intestinal Peptide - VIP).

  • This compound.

  • Positive Control: Ionomycin.

  • Negative Control: EGTA.

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Cell Preparation:

    • Culture cells to an appropriate confluency in a 96-well black-walled, clear-bottom plate.

    • Wash the cells with Assay Buffer.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in Assay Buffer. The final concentration of Indo-1 AM is typically between 1-10 µM.[3]

    • Incubate the cells with the dye loading solution for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with Assay Buffer to remove extracellular dye.

  • Compound Addition:

    • Add varying concentrations of this compound to the wells and incubate for 30 minutes at room temperature.

    • Add a fixed concentration of the VIPR2 agonist (typically at its EC80 value) to all wells except the negative control.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity using a microplate reader. For Indo-1, excitation is at ~350 nm, and emission is measured at ~405 nm (calcium-bound) and ~485 nm (calcium-free).[3][4] The ratio of these emissions is used to determine the intracellular calcium concentration.

    • Record the fluorescence signal over time to capture the peak response.

cAMP Accumulation Assay

This competitive immunoassay measures the ability of this compound to inhibit the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in VIPR2 signaling.

Materials:

  • Cells expressing VIPR2.

  • Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • VIPR2 agonist (e.g., VIP).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA-based).

  • Lysis Buffer (provided with the kit).

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate and culture overnight.

  • Assay Protocol:

    • Wash the cells with Stimulation Buffer.

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.[5]

    • Add a fixed concentration of the VIPR2 agonist (typically at its EC80 value) to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells using the Lysis Buffer.

  • cAMP Detection:

    • Follow the specific instructions of the cAMP assay kit. This typically involves transferring the cell lysate to an assay plate containing an anti-cAMP antibody and a labeled cAMP conjugate.

    • After incubation, the signal is measured using a plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

In Vivo CREB Phosphorylation Assay

This assay assesses the ability of this compound to block the agonist-induced phosphorylation of the transcription factor CREB in the brain, a downstream marker of VIPR2 activation.

Materials:

  • Mice (e.g., ICR mice).

  • VIPR2 agonist (e.g., Ro 25-1553 or BAY 55-9837).

  • This compound.

  • Anesthesia.

  • Dissection tools.

  • Protein extraction buffer (RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Animal Treatment:

    • Administer the VIPR2 agonist and this compound to the mice via the desired route (e.g., subcutaneous or intranasal injection).

    • After a specified time (e.g., 30-45 minutes), euthanize the mice.

  • Tissue Collection and Protein Extraction:

    • Rapidly dissect the prefrontal cortex on ice.

    • Homogenize the tissue in protein extraction buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total CREB antibody to normalize the data.

Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to evaluate cognitive function, specifically recognition memory, in rodents.

Materials:

  • Open-field arena (e.g., a 40 cm x 40 cm x 40 cm box).

  • Two identical objects (familiar objects).

  • One novel object, distinct in shape and texture from the familiar objects.

  • Video recording and analysis software.

Procedure:

  • Habituation (Day 1):

    • Place each mouse individually into the empty arena and allow it to explore freely for 5-10 minutes.[6][7][8] This allows the mouse to acclimate to the environment.

  • Training/Familiarization (Day 2):

    • Place two identical objects in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.[6]

  • Testing (Day 3):

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back into the arena and record its exploratory behavior for 5-10 minutes.

    • Exploration is defined as the mouse's nose being directed towards the object at a distance of ≤ 2 cm.

  • Data Analysis:

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better recognition memory.

Mandatory Visualization

VIPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gs Gs Pathway cluster_gq Gq Pathway VIP VIP / Agonist VIPR2 VIPR2 VIP->VIPR2 Binds and Activates KS133 This compound KS133->VIPR2 Binds and Blocks Gs Gs VIPR2->Gs Activates Gq Gq VIPR2->Gq Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription pCREB->Gene Regulates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC PKC DAG->PKC Activates

Caption: VIPR2 Signaling Pathways and the Antagonistic Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy start_invitro Start: In Vitro Assays calcium_assay Calcium Influx Assay start_invitro->calcium_assay camp_assay cAMP Accumulation Assay start_invitro->camp_assay selectivity_assay Selectivity Assays (VIPR1, PAC1) start_invitro->selectivity_assay data_analysis_invitro Data Analysis: IC50 Determination calcium_assay->data_analysis_invitro camp_assay->data_analysis_invitro selectivity_assay->data_analysis_invitro end_invitro Determine Potency & Selectivity data_analysis_invitro->end_invitro start_invivo Start: In Vivo Studies animal_model Select Animal Model start_invivo->animal_model creb_assay pCREB Western Blot animal_model->creb_assay nor_test Novel Object Recognition Test animal_model->nor_test data_analysis_invivo Data Analysis: Target Engagement & Cognitive Effects creb_assay->data_analysis_invivo nor_test->data_analysis_invivo end_invivo Evaluate Therapeutic Potential data_analysis_invivo->end_invivo

Caption: Experimental Workflow for the Pharmacological Profiling of this compound.

References

Methodological & Application

Application Notes and Protocols for Intranasal Administration of KS-133

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KS-133 is a novel bicyclic peptide that functions as a potent and selective antagonist for the Vasoactive Intestinal Peptide Receptor 2 (VIPR2).[1] VIPR2 is a G protein-coupled receptor implicated in various physiological processes, and its overactivation has been linked to psychiatric disorders such as schizophrenia.[1][2] this compound has demonstrated the ability to counteract cognitive decline in mouse models of such disorders, making it a promising candidate for therapeutic development. Intranasal administration offers a non-invasive method for delivering therapeutics to the central nervous system, potentially bypassing the blood-brain barrier.[3] These application notes provide a detailed protocol for the intranasal administration of this compound to mice, based on published research, to facilitate further investigation into its therapeutic potential.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from a study involving the intranasal administration of this compound to adult mice to assess its impact on VIPR2 signaling in the prefrontal cortex.[4]

ParameterValueSpecies/ModelTissue of InterestReference
This compound Dose 20 nmol/mouseAdult C57BL/6J mice (8 weeks of age)Prefrontal Cortex[4]
Administration Volume 10 µlAdult C57BL/6J miceN/A[4]
Vehicle Distilled WaterAdult C57BL/6J miceN/A[4]
Time to Tissue Collection 45 minutes post-administrationAdult C57BL/6J micePrefrontal Cortex[4]
Co-administered Agonist BAY 55-9837 (20 µ g/mouse )Adult C57BL/6J miceN/A[4]

Signaling Pathway

The primary signaling pathway initiated by the activation of VIPR2 involves the Gs alpha subunit of the G protein complex. This activation stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression. This compound, as a VIPR2 antagonist, blocks this cascade.

VIPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIPR2 VIPR2 G_protein G Protein (Gs) VIPR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene Gene Expression CREB->Gene VIP VIP / Agonist (e.g., BAY 55-9837) VIP->VIPR2 Activates KS133 This compound KS133->VIPR2 Inhibits

Caption: VIPR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed methodology for the intranasal administration of this compound to mice. The protocol can be adapted for administration to awake or anesthetized animals.

Materials
  • This compound peptide

  • Sterile distilled water (or other appropriate vehicle)

  • Micropipette and sterile tips (P10 or P20)

  • Anesthetic (e.g., Ketamine/Xylazine mixture, if applicable)

  • Animal handling and restraint equipment

Preparation of this compound Solution
  • Reconstitution: Reconstitute lyophilized this compound peptide in sterile distilled water to achieve the desired stock concentration. For example, to prepare a 2 mM stock solution of this compound (assuming a molecular weight of ~1000 g/mol ), dissolve 1 mg of this compound in 0.5 mL of distilled water.

  • Working Solution: Based on the target dose of 20 nmol/mouse in a 10 µl volume, the concentration of the working solution should be 2 mM.

  • Storage: Store the stock and working solutions at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.

Intranasal Administration Procedure (Awake Mice)

This procedure is adapted from established methods for intranasal delivery to awake mice and should be performed after a period of animal acclimation to handling.[3]

  • Acclimation: For several days prior to the experiment, handle the mice to acclimate them to the procedure and reduce stress.[3]

  • Restraint: Gently restrain the mouse using a modified scruff grip to immobilize the head. The neck should be held parallel to the floor.[3]

  • Pipetting: Set a micropipette to deliver a 5 µl volume. Draw up the this compound working solution.

  • Instillation: Carefully place the pipette tip at the entrance of one nostril and dispense the 5 µl drop. Allow the mouse to inhale the drop.

  • Repeat: After a brief pause (e.g., 1 minute), repeat the instillation for the other nostril with a fresh 5 µl drop to deliver the total 10 µl volume.

  • Post-Administration: Return the mouse to its home cage and monitor for any adverse reactions.

Intranasal Administration Procedure (Anesthetized Mice)
  • Anesthesia: Anesthetize the mouse using an appropriate method, such as an intraperitoneal injection of a Ketamine/Xylazine mixture.[1] Confirm a deep plane of anesthesia by the absence of a pedal withdrawal reflex.

  • Positioning: Place the anesthetized mouse in a supine position.

  • Administration: Using a micropipette, slowly instill the 10 µl of this compound solution into the nares (5 µl per nostril). Administer the solution dropwise to allow for inhalation and prevent fluid from entering the lungs.[1][5]

  • Recovery: Place the mouse in a clean, warm cage and monitor until it has fully recovered from the anesthesia.

Experimental Workflow

The following diagram outlines the key steps in an experiment designed to evaluate the in vivo efficacy of intranasally administered this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_ks133 Prepare this compound Solution (2 mM in Distilled Water) administer Intranasal Administration (10 µl total volume) prep_ks133->administer prep_agonist Prepare VIPR2 Agonist Solution (e.g., BAY 55-9837) prep_agonist->administer acclimate Acclimate Mice to Handling acclimate->administer wait Wait 45 minutes administer->wait dissect Euthanize and Dissect Prefrontal Cortex wait->dissect analyze Biochemical Analysis (e.g., Western Blot for pCREB) dissect->analyze

References

Application Notes and Protocols for KS-133/KS-487 Nanoparticles in Blood-Brain Barrier Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of KS-133/KS-487 nanoparticles, a novel drug delivery system designed to transport therapeutics across the blood-brain barrier (BBB). This system leverages the therapeutic potential of this compound, a selective antagonist for the vasoactive intestinal peptide receptor 2 (VIPR2), and the brain-targeting capabilities of KS-487, a cyclic peptide that binds to the low-density lipoprotein receptor-related protein 1 (LRP1). The conjugation of KS-487 to nanoparticles encapsulating this compound facilitates receptor-mediated transcytosis across the BBB, offering a promising strategy for treating central nervous system (CNS) disorders such as schizophrenia.[1][2][3][4]

Principle of the Technology

The core of this technology lies in a dual-component system:

  • This compound: A therapeutic bicyclic peptide that acts as a potent and selective antagonist of VIPR2.[5] VIPR2 is a drug target implicated in the pathophysiology of schizophrenia.[1][2] However, due to its molecular weight of 1558 g/mol , this compound has poor permeability across the BBB.[5]

  • KS-487: A 15-mer cyclic peptide designed to bind with high affinity to the cluster IV domain of LRP1, a receptor abundantly expressed on the surface of brain endothelial cells.[1][3][6] This binding event triggers receptor-mediated endocytosis, allowing the nanoparticle cargo to be transported across the endothelial cell layer and into the brain parenchyma.[1][3]

By encapsulating this compound within nanoparticles surface-functionalized with KS-487, the system is engineered to overcome the BBB and deliver the therapeutic peptide to its target in the CNS.[1][4]

Data Summary

The following tables summarize the key quantitative data reported for the this compound/KS-487 nanoparticle system.

Table 1: Physicochemical and Pharmacological Properties

ParameterValueReference
This compound/KS-487 Nanoparticle Diameter ~12 nm[1]
This compound IC50 for VIPR2 25 nM[1][3]
KS-487 Binding Affinity (EC50) to LRP1 10.5 nM[6]

Table 2: Pharmacokinetic Profile of this compound/KS-487 Nanoparticles in Mice (Subcutaneous Administration, 3 mg/kg this compound dose) [1][3]

TissuePeak Concentration (µmol/kg)Time to Peak Concentration (hours)
Plasma 8.734 (µmol/L)1-2
Liver 3.2651-2
Cerebral Cortex 0.0541-2
Hypothalamus 0.0581-2
Hippocampus 0.0621-2
Striatum 0.0441-2
Cerebellum 0.1031-2

The peak concentration of this compound in the whole brain was estimated to be approximately 70 nM, which is sufficient for its antagonist activity.[1][3]

Experimental Protocols

Detailed methodologies for key experiments involving this compound/KS-487 nanoparticles are provided below.

Protocol 1: Synthesis and Formulation of this compound/KS-487 Nanoparticles

This protocol describes the preparation of nanoparticles encapsulating this compound and surface-decorated with the KS-487 targeting peptide. The nanoparticles are formulated as micelles or liposomes.[3]

Materials:

  • This compound peptide

  • KS-487 peptide with a dibenzocyclooctyne (DBCO) group for click chemistry

  • Lipid mixture for nanoparticle formation (e.g., Kolliphor EL (CrEL))[1]

  • Azide-functionalized lipid or polymer for conjugation to KS-487-DBCO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (e.g., MWCO 10 kDa)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of this compound Loaded Nanoparticles:

    • Dissolve the lipid mixture (e.g., CrEL) in a suitable organic solvent.

    • Dissolve this compound in an aqueous buffer (e.g., PBS).

    • Add the this compound solution to the lipid solution under gentle stirring to form an emulsion.

    • Evaporate the organic solvent using a rotary evaporator to form a lipid film.

    • Hydrate the lipid film with PBS buffer and sonicate to form this compound loaded nanoparticles.

  • Surface Functionalization with KS-487:

    • Incorporate an azide-functionalized lipid or polymer into the nanoparticle formulation during the initial lipid mixture preparation step.

    • Dissolve DBCO-KS-487 in a suitable buffer.

    • Mix the this compound loaded nanoparticles containing the azide (B81097) group with the DBCO-KS-487 solution.

    • Allow the click chemistry reaction to proceed overnight at room temperature with gentle stirring to conjugate KS-487 to the nanoparticle surface.

  • Purification:

    • Purify the this compound/KS-487 nanoparticles by dialysis against PBS to remove unconjugated peptides and other small molecules.

    • Sterilize the final nanoparticle suspension by passing it through a 0.22 µm filter.

Characterization:

  • Determine the particle size and size distribution using Dynamic Light Scattering (DLS).

  • Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).[1]

  • Quantify the this compound encapsulation efficiency and loading capacity using High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vivo Biodistribution and Brain Accumulation Imaging

This protocol outlines the procedure for assessing the brain-targeting ability of KS-487 functionalized nanoparticles in a mouse model using in vivo imaging.

Materials:

  • KS-487 nanoparticles encapsulating a near-infrared fluorescent dye (e.g., Indocyanine Green, ICG).[1][2]

  • Control nanoparticles with ICG but without KS-487.

  • Male C57BL/6 mice (8-10 weeks old).

  • In vivo imaging system (IVIS) or similar fluorescence imaging equipment.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Animal Preparation:

    • Acclimatize mice for at least one week before the experiment.

    • Anesthetize the mice using isoflurane.

  • Administration of Nanoparticles:

    • Administer the ICG-labeled KS-487 nanoparticles or control nanoparticles via subcutaneous or intravenous injection.[1]

  • In Vivo Imaging:

    • At predetermined time points (e.g., 24, 48, 72 hours) post-injection, anesthetize the mice and acquire whole-body fluorescence images using an IVIS.[7]

  • Ex Vivo Organ Imaging:

    • After the final in vivo imaging session, euthanize the mice.

    • Perfuse the animals with saline to remove blood from the organs.

    • Harvest the brain, liver, kidneys, spleen, and heart.

    • Image the excised organs to quantify the fluorescence signal in each tissue.[7]

  • Data Analysis:

    • Use the imaging software to quantify the fluorescence intensity in the brain and other organs.

    • Compare the brain accumulation of ICG-KS-487 nanoparticles to the control nanoparticles.

Protocol 3: Pharmacokinetic Analysis

This protocol describes the methodology for determining the concentration-time profile of this compound in plasma and various brain regions following the administration of this compound/KS-487 nanoparticles.

Materials:

  • This compound/KS-487 nanoparticles.

  • Male C57BL/6 mice.

  • Blood collection tubes (e.g., with EDTA).

  • Tissue homogenization equipment.

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system.

  • Protein precipitation reagents (e.g., acetonitrile).

Procedure:

  • Dosing and Sample Collection:

    • Administer a single subcutaneous dose of this compound/KS-487 nanoparticles (e.g., 3 mg/kg of this compound) to a cohort of mice.[1][3]

    • At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture into EDTA tubes.

    • Immediately following blood collection, euthanize the mice and harvest the brain. Dissect the brain into different regions (cerebral cortex, hippocampus, etc.) if required.[1][3]

  • Sample Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Homogenize the brain tissue samples in a suitable buffer.

    • Perform protein precipitation on plasma and brain homogenate samples by adding cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.

    • Construct a standard curve using known concentrations of this compound to determine the concentrations in the unknown samples.

  • Pharmacokinetic Parameter Calculation:

    • Plot the mean plasma and brain concentrations of this compound versus time.

    • Calculate key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve).

Protocol 4: Evaluation of Therapeutic Efficacy in a Mouse Model of Schizophrenia (Novel Object Recognition Test)

This protocol is for assessing the ability of this compound/KS-487 nanoparticles to ameliorate cognitive deficits in a mouse model of schizophrenia.

Materials:

  • This compound/KS-487 nanoparticles.

  • Control nanoparticles (e.g., without this compound or without KS-487).

  • Mouse model of schizophrenia (e.g., induced by a VIPR2 agonist like Ro 25-1553).[1]

  • Open-field arena for the novel object recognition test.

  • Two different sets of objects (familiar and novel).

  • Video recording and analysis software.

Procedure:

  • Induction of Schizophrenia Model:

    • Induce the schizophrenia-like phenotype in mice according to the established protocol (e.g., postnatal treatment with Ro 25-1553).[1]

  • Treatment:

    • Administer this compound/KS-487 nanoparticles or control formulations to the mice once daily for a specified period (e.g., 2 weeks).[1][3]

  • Novel Object Recognition Test:

    • Habituation: Acclimate each mouse to the empty open-field arena for a set period on consecutive days.

    • Familiarization Phase: Place two identical objects (familiar objects) in the arena and allow the mouse to explore freely for a defined time. Record the time spent exploring each object.

    • Test Phase: After a retention interval, replace one of the familiar objects with a new (novel) object. Place the mouse back in the arena and record the time spent exploring the familiar and novel objects.

  • Data Analysis:

    • Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

    • Compare the discrimination index between the treatment groups. A higher discrimination index in the this compound/KS-487 nanoparticle-treated group indicates improved recognition memory.[5]

Visualizations

Signaling Pathway and Mechanism of Action

BBB_Transport_and_Action cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma NP This compound/KS-487 Nanoparticle LRP1 LRP1 Receptor NP->LRP1 1. Binding EndothelialCell Endothelial Cell Endosome Endosome LRP1->Endosome 2. Receptor-Mediated Endocytosis KS133 This compound Endosome->KS133 3. Transcytosis & Release Neuron Neuron VIPR2 VIPR2 KS133->VIPR2 4. Antagonism TherapeuticEffect Therapeutic Effect (Improved Cognitive Function) KS133->TherapeuticEffect 5. Downstream Effect

Caption: Mechanism of this compound/KS-487 nanoparticle delivery across the BBB and its action in the brain.

Experimental Workflow: In Vivo Efficacy Study

Efficacy_Workflow Start Start: Schizophrenia Mouse Model Treatment Daily Subcutaneous Administration (2 weeks) Start->Treatment Group1 Group 1: This compound/KS-487 NPs Treatment->Group1 Group2 Group 2: Control NPs Treatment->Group2 Group3 Group 3: Vehicle Treatment->Group3 BehavioralTest Novel Object Recognition Test Group1->BehavioralTest Group2->BehavioralTest Group3->BehavioralTest DataAnalysis Data Analysis: Calculate Discrimination Index BehavioralTest->DataAnalysis Outcome Outcome: Evaluate Cognitive Improvement DataAnalysis->Outcome

Caption: Workflow for evaluating the therapeutic efficacy of this compound/KS-487 nanoparticles in a mouse model.

Logical Relationship: Nanoparticle Design for BBB Delivery

Nanoparticle_Design Core Therapeutic Cargo (this compound) Carrier Nanoparticle Carrier (Liposome/Micelle) Core->Carrier Encapsulation System Multifunctional Nanoparticle System Carrier->System Targeting Targeting Ligand (KS-487) Targeting->Carrier Surface Conjugation Function1 BBB Transport via LRP1 Binding System->Function1 Function2 VIPR2 Antagonism in Brain System->Function2

References

Designing In Vivo Efficacy Studies for the VIPR2 Antagonist KS-133

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting in vivo experiments with KS-133, a potent and selective bicyclic peptide antagonist of the Vasoactive Intestinal Peptide Receptor 2 (VIPR2). These guidelines are intended for researchers and drug development professionals investigating the therapeutic potential of this compound, particularly in the context of psychiatric disorders such as schizophrenia.

Introduction to this compound

This compound is a novel therapeutic agent that targets VIPR2, a G protein-coupled receptor implicated in the pathophysiology of schizophrenia.[1][2] Overactivation of VIPR2 has been linked to cognitive decline, a core symptom of the disorder.[1] this compound effectively blocks VIPR2 signaling, thereby preventing the downstream phosphorylation of CREB and counteracting cognitive deficits in preclinical models.[1] A significant challenge in the development of this compound has been its limited ability to cross the blood-brain barrier (BBB).[3][4][5] To address this, a nanoparticle-based drug delivery system (DDS) utilizing the peptide KS-487 has been developed to facilitate brain targeting.[3][6][4][7]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively antagonizing VIPR2. This receptor is primarily coupled to the Gs/cAMP signaling pathway. Upon activation by its endogenous ligand, vasoactive intestinal peptide (VIP), VIPR2 initiates a cascade that leads to the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal plasticity and cognitive function.[1] this compound competitively binds to VIPR2, preventing VIP-mediated activation and subsequent CREB phosphorylation.[1]

KS133_Signaling_Pathway cluster_membrane Cell Membrane VIPR2 VIPR2 Gs Gs Protein VIPR2->Gs Activates VIP VIP VIP->VIPR2 Activates KS133 This compound KS133->VIPR2 Inhibits AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Cognitive_Function Cognitive Function pCREB->Cognitive_Function Regulates Experimental_Workflow A Animal Model Induction (e.g., Ro 25-1553 Treatment P1-P14) B Treatment Groups: 1. Vehicle 2. Ro 25-1553 3. Ro 25-1553 + this compound 4. This compound alone A->B C Drug Administration (e.g., s.c. or i.n.) B->C D Behavioral Testing (e.g., Novel Object Recognition) C->D E Tissue Collection (e.g., Prefrontal Cortex) D->E F Biochemical Analysis (e.g., Western Blot for pCREB) E->F G Histological Analysis (e.g., Dendritic Morphology) E->G H Data Analysis and Interpretation F->H G->H Nanoparticle_Delivery cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain NP This compound/KS-487 Nanoparticle LRP1 LRP1 Receptor NP->LRP1 KS-487 Mediated Binding Brain_Target VIPR2 LRP1->Brain_Target Receptor-Mediated Transcytosis

References

Application Notes and Protocols: Measuring the Effects of KS-133 on Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for measuring the cognitive effects of KS-133, a novel bicyclic peptide with potent and selective antagonist activity against the Vasoactive Intestinal Peptide Receptor 2 (VIPR2). Preclinical studies have demonstrated the potential of this compound to counteract cognitive decline in a mouse model relevant to psychiatric disorders such as schizophrenia.[1]

Introduction

This compound is a VIPR2-selective antagonist that has been shown to possess neuroprotective properties and to ameliorate cognitive deficits in animal models.[1][2] Its mechanism of action is distinct from existing treatments for psychiatric disorders that primarily target neurotransmitter receptors.[1] A significant challenge in the development of this compound has been its limited permeability across the blood-brain barrier (BBB).[3][4] To address this, a novel nanoparticle-based drug delivery system (DDS) has been developed, utilizing the KS-487 peptide to target the low-density lipoprotein receptor-related protein 1 (LRP1) for enhanced brain delivery.[3][4][5][6]

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in a mouse model of cognitive impairment induced by the VIPR2 agonist Ro 25-1553.

Table 1: Effect of this compound on Recognition Memory in the Novel Object Recognition (NOR) Test

Treatment GroupNDiscrimination Index (Mean ± SEM)Statistical Significance (vs. Ro 25-1553/Vehicle)
PBS/Vehicle160.45 ± 0.05p < 0.0001
Ro 25-1553/Vehicle160.10 ± 0.04-
Ro 25-1553/KS-133 (1 nmol/g, s.c.)160.35 ± 0.06p < 0.001
Ro 25-1553/KS-133/KS-487 NPs (3 mg/kg, s.c.)Not SpecifiedSignificantly increasedp < 0.05

Data adapted from Sakamoto et al., 2021 and Miyako et al., 2024.[1][5][6]

Table 2: Effect of this compound on VIPR2-Mediated Signaling in the Prefrontal Cortex

Treatment GroupNpCREB / Total CREB Ratio (Normalized)Statistical Significance (vs. Ro 25-1553/Vehicle)
Vehicle4Baseline-
Ro 25-1553 (0.4 nmol/g, s.c.)4Significantly increasedp < 0.01
Ro 25-1553 + this compound (1 nmol/g, s.c.)4Suppressed increasep < 0.05
BAY 55-9837 (20 µ g/mouse , i.n.)4Significantly increasedp < 0.01
BAY 55-9837 + this compound (20 nmol/mouse, i.n.)4Suppressed increasep < 0.05

Data adapted from Sakamoto et al., 2021.[1][7]

Experimental Protocols

Animal Model of Cognitive Impairment

A mouse model of cognitive dysfunction relevant to psychiatric disorders can be established through the early postnatal administration of a selective VIPR2 agonist, Ro 25-1553.[1]

  • Animals: ICR mice.

  • Procedure:

    • From postnatal day 1 (P1) to P14, administer Ro 25-1553 subcutaneously (s.c.) once daily at a dose of 0.07 nmol/g.[2]

    • A control group should receive an equivalent volume of phosphate-buffered saline (PBS).

    • Animals are weaned at P21 and housed under standard laboratory conditions.

    • Behavioral testing is conducted in adulthood.

This compound Administration

This compound can be administered via various routes. For enhanced brain delivery, a nanoparticle formulation is recommended.

  • Subcutaneous (s.c.) Injection:

    • Dissolve this compound in a suitable vehicle (e.g., PBS).

    • Administer simultaneously with the Ro 25-1553 or PBS from P1 to P14.[1]

    • A typical dose used in studies is 1 nmol/g.[1]

  • Intranasal (i.n.) Administration:

    • Prepare this compound in a solution suitable for intranasal delivery.

    • A dose of 20 nmol/mouse has been used in studies.[1][2][7]

  • Nanoparticle Formulation (this compound/KS-487 NPs):

    • Encapsulate this compound in nanoparticles surface-functionalized with KS-487.

    • Administer subcutaneously once daily for a specified period (e.g., 2 weeks) before behavioral testing.[6]

    • A dose of 3 mg/kg has been shown to be effective.[6]

Cognitive Assessment: Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory.

  • Apparatus: An open-field box.

  • Procedure:

    • Habituation: Allow mice to freely explore the empty open-field box for a set period (e.g., 10 minutes) on the day before the test.

    • Training (Acquisition) Phase: Place two identical objects in the box and allow the mouse to explore for a set duration (e.g., 10 minutes).

    • Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore for a set duration (e.g., 5 minutes).

    • Data Analysis: Record the time spent exploring each object. The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Biochemical Analysis: Western Blot for pCREB

To confirm the mechanism of action of this compound, the phosphorylation of CREB (pCREB), a downstream marker of VIPR2 signaling, can be measured in the prefrontal cortex.[7]

  • Procedure:

    • Administer the VIPR2 agonist (e.g., Ro 25-1553 or BAY 55-9837) with or without this compound.[1][7]

    • After a specified time (e.g., 45 minutes to 1 hour), isolate the prefrontal cortex.[1][2][7]

    • Homogenize the tissue and perform protein extraction.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against pCREB and total CREB, followed by secondary antibodies.

    • Detect and quantify the protein bands.

    • Normalize the expression level of pCREB to total CREB and a loading control (e.g., β-actin).[1][2][7]

Mandatory Visualizations

Signaling Pathway of this compound Action

KS133_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Nucleus VIPR2 VIPR2 AC Adenylyl Cyclase VIPR2->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation Gene Gene Expression (Cognitive Function) pCREB->Gene VIP VIP (Agonist) VIP->VIPR2 KS133 This compound KS133->VIPR2 Experimental_Workflow cluster_0 Animal Model Induction (P1-P14) cluster_1 Postnatal Development cluster_2 Behavioral Testing (Adulthood) cluster_3 Data Analysis P1_P14 Daily s.c. Injection: - Ro 25-1553 (0.07 nmol/g) - this compound (1 nmol/g) or Vehicle - Control: PBS Weaning Weaning (P21) P1_P14->Weaning Housing Group Housing Weaning->Housing Habituation NOR: Habituation Housing->Habituation Training NOR: Training (2 identical objects) Habituation->Training Testing NOR: Testing (1 familiar, 1 novel object) Training->Testing Analysis Calculate Discrimination Index Testing->Analysis BBB_Transport cluster_0 Blood cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain NP This compound/KS-487 NP LRP1 LRP1 Receptor NP->LRP1 KS-487 binds Endocytosis Receptor-Mediated Endocytosis LRP1->Endocytosis Exocytosis Exocytosis Endocytosis->Exocytosis Transcranial Transport KS133_Released Released this compound Exocytosis->KS133_Released

References

Application Notes and Protocols for Studying VIPR2 Function in the CNS with KS-133

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vasoactive Intestinal Peptide Receptor 2 (VIPR2), a class B G protein-coupled receptor (GPCR), is a critical regulator of neuronal function and development in the central nervous system (CNS).[1][2][3] Dysregulation of VIPR2 signaling has been strongly implicated in the pathophysiology of psychiatric disorders, including schizophrenia, making it a compelling target for novel therapeutic strategies.[2][4] KS-133 is a novel bicyclic peptide that acts as a potent and selective antagonist of VIPR2.[4][5][6] Its development has provided a valuable pharmacological tool to probe the function of VIPR2 in the CNS and to explore its therapeutic potential.[4][5]

These application notes provide a comprehensive overview of this compound, its biochemical properties, and detailed protocols for its use in studying VIPR2 function in both in vitro and in vivo CNS models.

Characteristics of this compound

This compound is a 13-mer bicyclic peptide developed through the structural optimization of a previously identified VIPR2 antagonist, VIpep-3.[5] Key features of this compound include:

  • High Potency and Selectivity: this compound exhibits potent antagonistic activity against VIPR2 at the nanomolar level, while showing no activity at the related VIPR1 and PAC1 receptors.[5]

  • Enzymatic Stability: The bicyclic structure of this compound confers remarkable resistance to protease degradation, with high stability observed in rat plasma for at least 24 hours.[5]

  • In Vivo Efficacy: Systemic administration of this compound has been shown to block VIPR2-mediated signaling in the brain and prevent cognitive decline in a mouse model of psychiatric disorders.[5]

Data Presentation: In Vitro Activity of this compound

The following tables summarize the in vitro antagonistic and agonistic activities of this compound compared to its parent compound, VIpep-3. Data is derived from studies using cell lines expressing the respective receptors.

Table 1: Antagonistic Activity of Peptides at VIPR Receptors

PeptideVIPR2 IC₅₀ (nM)VIPR1 Antagonism (up to 5 µM)PAC1 Antagonism (up to 5 µM)
VIpep-3 40.6No antagonismNo antagonism
This compound 24.8No antagonismNo antagonism

Data represents the concentration of the peptide required to inhibit 50% of the VIP-induced response.[5]

Table 2: Agonistic Activity of this compound

ReceptorAgonist Activity (up to 5 µM)Assay Type
VIPR2 No agonist activitycAMP Assay

This compound did not stimulate VIPR2 activity, confirming its role as a pure antagonist.[5]

Signaling Pathways and Experimental Workflows

VIPR2 Signaling Pathway in the CNS

VIPR2 is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[2] Activation by its endogenous ligand, Vasoactive Intestinal Peptide (VIP), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[5][7] Phosphorylated CREB (pCREB) then modulates the expression of genes involved in neuronal survival, plasticity, and function. This compound acts by competitively blocking the binding of VIP to VIPR2, thereby inhibiting this signaling cascade.

VIPR2_Signaling cluster_membrane Cell Membrane VIPR2 VIPR2 G_protein Gs Protein VIPR2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to VIP VIP VIP->VIPR2 Binds KS133 This compound KS133->VIPR2 Blocks G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates

Caption: VIPR2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow: In Vitro Validation of this compound Activity

This workflow outlines the steps to confirm the antagonistic properties of this compound on VIPR2 signaling in a cell-based assay.

in_vitro_workflow start Start: Culture VIPR2-expressing cells step1 Pre-incubate cells with varying concentrations of this compound start->step1 step2 Stimulate cells with a fixed concentration (EC80) of VIP step1->step2 step3 Lyse cells and measure intracellular cAMP levels step2->step3 step4 Data Analysis: Plot cAMP levels vs. This compound concentration step3->step4 end Determine IC50 value for this compound step4->end

Caption: Workflow for determining the IC50 of this compound in a cAMP assay.

Experimental Workflow: In Vivo Assessment of this compound in the CNS

This workflow describes a typical in vivo experiment to assess the ability of this compound to block VIPR2 signaling in the mouse brain.

in_vivo_workflow start Start: Acclimate mice grouping Divide mice into groups: 1. Vehicle 2. VIPR2 Agonist 3. This compound + VIPR2 Agonist 4. This compound alone start->grouping admin_ks133 Administer this compound (s.c. or i.n.) to relevant groups grouping->admin_ks133 admin_agonist Administer VIPR2 agonist (e.g., Ro 25-1553) admin_ks133->admin_agonist wait Wait for defined time period (e.g., 30-60 min) admin_agonist->wait dissect Euthanize mice and dissect brain region of interest (e.g., PFC) wait->dissect homogenize Prepare tissue homogenates dissect->homogenize western_blot Perform Western Blot for pCREB and total CREB homogenize->western_blot analyze Quantify band intensities and analyze pCREB/CREB ratio western_blot->analyze end Conclusion: Determine if this compound blocks agonist-induced CREB phosphorylation analyze->end

Caption: In vivo workflow to measure this compound's effect on CREB phosphorylation.

Experimental Protocols

Protocol: In Vitro cAMP Inhibition Assay

This protocol is designed to quantify the antagonistic potency of this compound on VIPR2.

Materials:

  • HEK293 cells stably expressing human VIPR2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound peptide

  • Vasoactive Intestinal Peptide (VIP)

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Stimulation buffer (e.g., HBSS with 0.1% BSA)

Procedure:

  • Cell Seeding: Seed VIPR2-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO₂.

  • Preparation of Compounds: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a serial dilution of this compound in stimulation buffer. Prepare a solution of VIP at a concentration that elicits 80% of the maximal response (EC₈₀), as predetermined in separate experiments.

  • Antagonist Pre-incubation: Wash the cells once with warm PBS. Add the serially diluted this compound solutions to the respective wells. Include a vehicle control. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the VIP (EC₈₀) solution to all wells except the basal control wells (which receive only buffer). Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Stop the reaction and lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Detection: Measure the cAMP levels using the appropriate detection method (e.g., fluorescence reader for HTRF, plate reader for ELISA).

  • Data Analysis: Normalize the data to the response of the VIP-only control (100%) and the basal control (0%). Plot the normalized response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: In Vivo Inhibition of CREB Phosphorylation in the Mouse Brain

This protocol details the procedure to assess the CNS target engagement of this compound.[5]

Materials:

  • Adult male C57BL/6J mice (8-10 weeks old)

  • This compound peptide

  • VIPR2 agonist (e.g., Ro 25-1553 or BAY 55-9837)[5]

  • Saline (vehicle)

  • Administration supplies (syringes for subcutaneous (s.c.) or intranasal (i.n.) delivery)

  • Surgical tools for brain dissection

  • Liquid nitrogen

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibodies: anti-pCREB (Ser133), anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Animal Handling and Dosing: Acclimate mice to the facility for at least one week. On the day of the experiment, administer this compound (e.g., 1 nmol/g, s.c., or 20 nmol/mouse, i.n.) or vehicle.[5]

  • Agonist Challenge: After a predetermined pre-treatment time (e.g., 30 minutes), administer the VIPR2 agonist (e.g., Ro 25-1553, 0.4 nmol/g, s.c.) or vehicle.[5]

  • Tissue Collection: 30 minutes after the agonist injection, euthanize the mice by cervical dislocation or CO₂ asphyxiation. Rapidly decapitate and dissect the prefrontal cortex (PFC) on an ice-cold surface. Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • Protein Extraction: Homogenize the frozen PFC tissue in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate with primary anti-pCREB antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an anti-total CREB antibody as a loading control.

  • Data Analysis: Quantify the band intensities for pCREB and total CREB using densitometry software. Calculate the pCREB/total CREB ratio for each sample. Use an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.

Applications and Future Directions

  • Probing VIPR2 Function: this compound is an invaluable tool for elucidating the specific roles of VIPR2 in various CNS processes, including synaptic plasticity, neurodevelopment, and circadian rhythms.[5][8]

  • Disease Model Validation: The antagonist can be used to test the hypothesis that VIPR2 overactivity contributes to the cognitive deficits observed in animal models of schizophrenia and other psychiatric disorders.[4][5]

  • Therapeutic Development: While this compound itself has poor blood-brain barrier permeability, it serves as a critical lead compound for the development of CNS-penetrant VIPR2 antagonists.[9][10] Studies using nanoparticle-based delivery systems for this compound have shown promise, demonstrating that central VIPR2 inhibition can improve cognitive function in mice.[9]

By providing a selective and potent means of blocking VIPR2, this compound enables researchers to dissect the complex contributions of this receptor to CNS health and disease, paving the way for novel therapeutic interventions.

References

Application Notes and Protocols for KS-133 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KS-133 is a potent and selective bicyclic peptide antagonist of the Vasoactive Intestinal Peptide Receptor 2 (VIPR2). VIPR2, a class B G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of disorders, including schizophrenia and certain types of cancer.[1] this compound exerts its effects by blocking the downstream signaling pathways initiated by the binding of the endogenous ligand, vasoactive intestinal peptide (VIP), to VIPR2. These application notes provide detailed protocols for the preparation of this compound solutions for use in in vitro cell culture assays, along with a summary of its biochemical properties and mechanism of action.

Biochemical and Pharmacological Properties of this compound

This compound has been characterized as a highly stable and selective antagonist of VIPR2. Its inhibitory activity has been quantified in different cellular signaling pathways.

PropertyValueAssay System
Molecular Weight 1557.77 g/mol Theoretical
IC₅₀ (Calcium Influx) 24.8 nMCHO-K1 cells expressing human VIPR2
IC₅₀ (cAMP Assay) 500 nMCHO-K1 cells expressing human VIPR2
In Vitro Stability Highly stable in rat plasma for at least 24 hours at 37°CRat plasma incubation followed by RP-HPLC

Mechanism of Action: VIPR2 Signaling Pathway

VIPR2 activation by its ligand, VIP, initiates multiple downstream signaling cascades through the coupling of G proteins. VIPR2 can couple to Gs, Gq, and Gi proteins. The Gs alpha subunit stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gq alpha subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Both the PKA and Ca2+ pathways can lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). This compound acts as an antagonist, blocking these signaling events.

VIPR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular VIPR2 VIPR2 Gs Gs VIPR2->Gs Activates Gq Gq VIPR2->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates AC AC cAMP cAMP AC->cAMP Generates VIP VIP VIP->VIPR2 Binds & Activates KS133 This compound (Antagonist) KS133->VIPR2 Binds & Inhibits Gs->AC Stimulates Gq->PLC Stimulates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca2 Ca²⁺ IP3->Ca2 Releases Ca2->CREB Phosphorylates pCREB pCREB (Active) Gene Gene Transcription pCREB->Gene

Figure 1. VIPR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a general guideline for the preparation of this compound solutions for in vitro cell culture experiments. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

Materials
  • Lyophilized this compound peptide

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water

  • Sterile phosphate-buffered saline (PBS) or desired cell culture medium

  • Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is for creating a concentrated stock solution that can be diluted for various experiments.

protocol_stock_solution start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate calculate Calculate volume of DMSO for 10 mM stock (MW = 1557.77 g/mol) equilibrate->calculate add_dmso Add calculated volume of sterile DMSO calculate->add_dmso vortex Vortex thoroughly until dissolved add_dmso->vortex sonicate Optional: Sonicate briefly if needed vortex->sonicate aliquot Aliquot into single-use tubes sonicate->aliquot store Store at -20°C or -80°C aliquot->store end End: 10 mM Stock Solution store->end

Figure 2. Workflow for preparing a 10 mM this compound stock solution in DMSO.

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW = 1557.77 g/mol ):

    • Moles of this compound = 0.001 g / 1557.77 g/mol ≈ 6.42 x 10⁻⁷ mol

    • Volume of DMSO for 10 mM (0.01 mol/L) = 6.42 x 10⁻⁷ mol / 0.01 mol/L = 6.42 x 10⁻⁵ L = 64.2 µL

  • Reconstitution: Add the calculated volume of sterile DMSO to the vial of this compound.

  • Dissolution: Vortex the solution thoroughly until the peptide is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-retention polypropylene tubes.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for direct application to cells.

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile PBS or your desired cell culture medium to achieve the final working concentrations.

    • Important: To avoid precipitation, add the DMSO stock solution to the aqueous buffer/medium and mix immediately. Do not add the aqueous solution to the DMSO stock.

    • Ensure the final concentration of DMSO in the cell culture is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in experiments.

  • Application to Cells: For antagonist activity assays, cells are typically pre-incubated with the this compound working solution for a period (e.g., 30 minutes) before the addition of the agonist (e.g., VIP).

Stability and Storage Recommendations

  • Lyophilized Peptide: Store at -20°C or -80°C in a desiccator. Stable for several years under these conditions.

  • Stock Solutions in DMSO: Store in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions in Aqueous Buffer/Medium: These solutions are less stable and should be prepared fresh for each experiment. Do not store working solutions for extended periods.

Concluding Remarks

This compound is a valuable research tool for investigating the physiological and pathological roles of the VIPR2 signaling pathway. The protocols outlined in these application notes provide a foundation for the consistent and effective use of this compound in cell culture-based assays. Adherence to these guidelines for preparation, storage, and handling will help ensure the integrity of the peptide and the reproducibility of experimental results.

References

Application Note & Protocol: Quantitative Analysis of KS-133 in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the quantitative analysis of the novel therapeutic compound KS-133 in tissue samples. The described method utilizes solid-phase extraction (SPE) for sample purification followed by detection and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note includes a detailed experimental protocol, data presentation guidelines, and visual representations of the workflow and a hypothetical signaling pathway for this compound.

Introduction

This compound is a novel small molecule inhibitor of the hypothetical "Kinase Signaling Pathway 1" (KSP1), a critical pathway implicated in various proliferative diseases. To support preclinical and clinical development, a robust and sensitive analytical method is required to accurately measure the concentration of this compound in various biological matrices, including tissue samples. Understanding tissue distribution and concentration is paramount for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, ultimately informing dosage and safety profiles.

This application note details a validated method for the extraction and quantification of this compound in tissue, providing researchers with a reliable protocol for their studies.

Analytical Method Performance

The following table summarizes the key performance characteristics of the analytical method for the quantification of this compound using LC-MS/MS.

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Accuracy (% bias)Within ±15%
Precision (% CV)< 15%
Recovery> 85%
Matrix EffectMinimal

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Tissue homogenizer

Tissue Sample Preparation and Homogenization
  • Accurately weigh 100-200 mg of the tissue sample.

  • Add 1 mL of ice-cold PBS per 100 mg of tissue.

  • Homogenize the tissue sample on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for further processing.

Solid-Phase Extraction (SPE) Protocol
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: Load 500 µL of the tissue homogenate supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute this compound and the IS from the cartridge with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • This compound: Q1: 450.2 m/z -> Q3: 250.1 m/z

      • Internal Standard (IS): Q1: 455.2 m/z -> Q3: 255.1 m/z

Hypothetical Signaling Pathway of this compound

The following diagram illustrates the hypothetical mechanism of action for this compound, where it inhibits the KSP1 pathway, leading to a downstream anti-proliferative effect.

KS133_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KSP1 KSP1 Receptor->KSP1 Activates DownstreamKinase Downstream Kinase KSP1->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression Promotes KS133 This compound KS133->KSP1 Inhibits

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

The diagram below outlines the complete experimental workflow from tissue sample collection to data analysis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis TissueCollection 1. Tissue Collection Homogenization 2. Tissue Homogenization TissueCollection->Homogenization Centrifugation 3. Centrifugation Homogenization->Centrifugation Supernatant 4. Collect Supernatant Centrifugation->Supernatant SPE_Condition 5. SPE Conditioning Supernatant->SPE_Condition SPE_Load 6. Sample Loading SPE_Condition->SPE_Load SPE_Wash 7. Washing SPE_Load->SPE_Wash SPE_Elute 8. Elution SPE_Wash->SPE_Elute Evaporation 9. Evaporation SPE_Elute->Evaporation Reconstitution 10. Reconstitution Evaporation->Reconstitution LCMS_Analysis 11. LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing 12. Data Processing LCMS_Analysis->Data_Processing Quantification 13. Quantification Data_Processing->Quantification

Caption: Experimental workflow for this compound analysis.

Data Presentation

The following table presents hypothetical quantitative data for this compound concentration in different tissue types following a single dose administration in a preclinical model.

Tissue TypeMean Concentration (ng/g)Standard Deviation (ng/g)n
Liver850.5120.25
Lung475.865.75
Kidney620.198.45
Brain50.315.15
Tumor1205.6210.95

This comprehensive guide provides a robust framework for the reliable quantification of this compound in tissue samples, supporting the advancement of its development as a potential therapeutic agent. Researchers are encouraged to perform method validation specific to their laboratory conditions and tissue matrices.

Application Notes and Protocols for KS-133 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the dosage and administration of KS-133, a selective Vasoactive Intestinal Peptide Receptor 2 (VIPR2) antagonist, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological effects of this compound, particularly in the context of cognitive function and neuropsychiatric disorders.

Introduction to this compound

This compound is a bicyclic peptide that acts as a potent and selective antagonist of VIPR2.[1] VIPR2 is a G-protein coupled receptor implicated in various physiological processes, and its overactivation has been linked to psychiatric disorders such as schizophrenia.[1] this compound has been shown to counteract cognitive decline in a mouse model of schizophrenia by inhibiting VIPR2-mediated signaling.[1] Due to its peptidic nature, this compound has limitations in crossing the blood-brain barrier (BBB). To address this, nanoparticle-based delivery systems have been developed to enhance its brain penetration and therapeutic efficacy.[2][3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the administration of this compound in mice, compiled from published studies.

Table 1: Dosage and Administration of this compound (Naked Peptide)

ParameterSubcutaneous (s.c.) AdministrationIntranasal (i.n.) Administration
Dose 1 nmol/g20 nmol/mouse
Vehicle Phosphate-buffered saline (PBS) or other suitable sterile, isotonic solutionDistilled water or sterile saline
Volume 5 ml/kg body weight10 µl
Frequency Single dose or as required by experimental designSingle dose or as required by experimental design
Rodent Model Neonatal (P12) and adult miceAdult mice (8 weeks of age)

Table 2: Dosage and Administration of this compound Nanoparticles (this compound/KS-487 NPs)

ParameterSubcutaneous (s.c.) Administration
Dose 3 mg/kg (as a dose of this compound)
Vehicle Sterile aqueous solution for nanoparticle suspension
Volume Not explicitly stated, but typically 5-10 ml/kg for s.c. in mice
Frequency Once daily for 2 weeks
Rodent Model Mouse model of schizophrenia

Signaling Pathway

This compound exerts its effect by antagonizing the VIPR2 signaling pathway. The binding of the endogenous ligand, Vasoactive Intestinal Peptide (VIP), to VIPR2 typically activates a Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which is involved in neuronal plasticity and cognitive function. This compound blocks this cascade at the receptor level.

VIPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VIPR2 VIPR2 VIP->VIPR2 Activates KS133 This compound KS133->VIPR2 Inhibits Gs Gαs VIPR2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Regulates

Figure 1: VIPR2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments involving the administration of this compound to rodents are provided below.

Protocol 1: Subcutaneous (s.c.) Administration of this compound

Objective: To administer this compound systemically to evaluate its effects on central or peripheral targets.

Materials:

  • This compound peptide

  • Sterile, isotonic vehicle (e.g., Phosphate-Buffered Saline, PBS)

  • Sterile insulin (B600854) syringes (28-30 gauge)

  • 70% ethanol (B145695) swabs

  • Appropriate animal restraint device (if necessary)

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically dissolve this compound in the sterile vehicle to the desired final concentration.

    • Ensure the solution is clear and free of particulates. Store as recommended by the manufacturer.

  • Animal Handling:

    • Gently restrain the mouse. The scruff of the neck is a common site for s.c. injections.

  • Injection:

    • Swab the injection site with a 70% ethanol swab and allow it to dry.

    • Lift a fold of skin at the injection site to create a "tent."

    • Insert the needle at the base of the skin tent, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Slowly inject the this compound solution. The volume should not exceed 5-10 ml/kg body weight.

    • Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Post-injection Monitoring:

    • Monitor the animal for any adverse reactions at the injection site or systemically.

Protocol 2: Intranasal (i.n.) Administration of this compound

Objective: To deliver this compound directly to the central nervous system, bypassing the blood-brain barrier to some extent.

Materials:

  • This compound peptide

  • Sterile vehicle (e.g., distilled water or saline)

  • Micropipette with sterile tips

  • Anesthetic (e.g., isoflurane) if required for restraint

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the this compound solution in the appropriate sterile vehicle to the desired concentration.

  • Animal Positioning:

    • Lightly anesthetize the mouse or use a suitable restraint method to keep the head in a stable, slightly tilted back position.

  • Administration:

    • Using a micropipette, slowly administer a small volume (e.g., 5 µl) of the this compound solution into one nostril.

    • Allow the animal to inhale the droplet.

    • Alternate between nostrils to administer the total volume (typically 10 µl per mouse).

  • Post-administration Care:

    • Keep the animal in a supine position for a short period after administration to facilitate absorption.

    • Monitor for any signs of respiratory distress.

Protocol 3: Evaluation of Cognitive Function - Novel Object Recognition (NOR) Test

Objective: To assess recognition memory in rodents following this compound treatment. This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm)

  • Two sets of identical objects (familiar objects)

  • One set of novel objects (different in shape, color, and texture from the familiar objects)

  • Video recording and tracking software

Procedure:

  • Habituation (Day 1):

    • Place each mouse individually in the empty open field arena and allow it to explore freely for 5-10 minutes. This reduces anxiety and novelty-induced exploratory behavior during testing.

  • Training/Familiarization (Day 2):

    • Place two identical "familiar" objects in the arena at a fixed distance from each other.

    • Place the mouse in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 10 minutes).

    • Record the time spent exploring each object. Exploration is typically defined as the nose being within a certain distance (e.g., 2 cm) of the object and oriented towards it.

  • Testing (Day 2, after a retention interval, e.g., 1-24 hours):

    • Replace one of the familiar objects with a "novel" object.

    • Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the time spent exploring the familiar (Tfamiliar) and novel (Tnovel) objects.

    • Calculate the Discrimination Index (DI) using the formula: DI = (Tnovel - Tfamiliar) / (Tnovel + Tfamiliar)

    • A positive DI indicates a preference for the novel object and intact recognition memory.

NOR_Workflow cluster_setup Experimental Setup cluster_protocol Novel Object Recognition Protocol cluster_analysis Data Analysis Animal Rodent Model (e.g., Schizophrenia Model) Treatment This compound Administration (s.c. or i.n.) Animal->Treatment Control Vehicle Control Administration Animal->Control Habituation Day 1: Habituation (Empty Arena) Treatment->Habituation Control->Habituation Training Day 2: Training (Two Identical Objects) Habituation->Training Testing Day 2: Testing (One Familiar, One Novel Object) Training->Testing Record Record Exploration Time Testing->Record Calculate Calculate Discrimination Index (DI) Record->Calculate Compare Compare DI between Treatment and Control Groups Calculate->Compare

Figure 2: Experimental Workflow for the Novel Object Recognition Test.
Protocol 4: Evaluation of Spatial Learning and Memory - Morris Water Maze (MWM) Test

Objective: To assess hippocampal-dependent spatial learning and memory.

Materials:

  • Circular water tank (120-150 cm diameter)

  • Escape platform (10-15 cm diameter)

  • Non-toxic white paint or milk powder to make the water opaque

  • Water heater to maintain water temperature (20-22°C)

  • Distinct visual cues placed around the room

  • Video tracking system

Procedure:

  • Acquisition Phase (e.g., 4-5 days):

    • The escape platform is submerged about 1 cm below the water surface in a fixed quadrant of the tank.

    • Each day, each mouse undergoes a series of trials (e.g., 4 trials) starting from different, quasi-random locations.

    • The mouse is allowed to swim for a maximum time (e.g., 60-90 seconds) to find the platform.

    • If the mouse finds the platform, it is allowed to stay on it for 15-30 seconds.

    • If it fails to find the platform within the maximum time, it is gently guided to it.

    • The time to reach the platform (escape latency) and the path length are recorded. A decrease in these parameters over days indicates learning.

  • Probe Trial (e.g., Day 6):

    • The escape platform is removed from the tank.

    • The mouse is allowed to swim freely for a set time (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is recorded. A significant preference for the target quadrant indicates spatial memory.

  • Visible Platform Trial (Optional):

    • The platform is made visible (e.g., by marking it with a flag or raising it above the water surface).

    • This trial is used to assess for any visual or motor impairments that could confound the results of the hidden platform task.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures for their specific experimental conditions and adhere to all institutional and national guidelines for the ethical use of animals in research.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of KS-133 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the selective VIPR2 antagonist KS-133, maintaining its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to troubleshoot and enhance the stability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known stability?

A1: this compound is a potent and selective bicyclic peptide antagonist for the Vasoactive Intestinal Peptide Receptor 2 (VIPR2).[1][2][3] Its bicyclic structure confers significant resistance to protease degradation, showing high stability in rat plasma for at least 24 hours.[1][3] While inherently stable, its stability in experimental solutions depends on proper handling and storage.

Q2: How should I store the lyophilized this compound powder?

A2: For maximum stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[4][5][6] Before opening, allow the vial to warm to room temperature in a desiccator to avoid condensation.[5] Protect the lyophilized powder from light.[4][6]

Q3: What is the best way to reconstitute this compound?

A3: The solubility of peptides like this compound can be influenced by their amino acid composition. A systematic approach is recommended. Start by attempting to dissolve a small amount in sterile, distilled water. If solubility is an issue, for peptides with basic residues, a dilute acidic solution (e.g., 1-10% acetic acid) may be used. For those with acidic residues, a dilute basic solution (e.g., 1% ammonium (B1175870) hydroxide) can be tried.[5] For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used initially, followed by slow, dropwise dilution with the desired aqueous buffer while vortexing.[7]

Q4: How should I store this compound solutions?

A4: Peptide solutions are significantly less stable than the lyophilized form.[4] For short-term storage (1-2 weeks), solutions can be stored at 2-8°C. For long-term storage, it is crucial to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][6][8]

Q5: My this compound solution appears cloudy. What should I do?

A5: Cloudiness or precipitation is a sign of peptide aggregation or poor solubility.[7] This can be caused by factors such as high peptide concentration, inappropriate pH, or high salt concentration. Refer to the troubleshooting guide below for strategies to address aggregation.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Problem Potential Cause Recommended Solution
Difficulty Dissolving this compound The peptide has low solubility in the chosen solvent.- Try dissolving in a small amount of an organic solvent (e.g., DMSO, DMF) first, then slowly add the aqueous buffer. - Use sonication to aid dissolution.[7] - Adjust the pH of the buffer. For peptides with a net positive charge, a slightly acidic pH may improve solubility. For peptides with a net negative charge, a slightly basic pH may help.[5]
Precipitation Upon Adding Buffer The peptide is aggregating due to a rapid change in solvent polarity or reaching its solubility limit.- Add the concentrated peptide-organic solvent solution dropwise to the vigorously stirred aqueous buffer to avoid localized high concentrations.[7] - Prepare a more dilute stock solution.
Solution Becomes Cloudy Over Time The peptide is aggregating at the storage temperature (e.g., 4°C).- Prepare fresh solutions for each experiment. - Store aliquots at -20°C or -80°C and use a fresh aliquot for each experiment.[4] - Evaluate the effect of pH and ionic strength on solubility and stability.
Loss of Biological Activity The peptide has degraded due to chemical instability (e.g., oxidation, hydrolysis) or physical instability (e.g., adsorption).- Oxidation: For peptides containing Cys, Met, or Trp, use oxygen-free solvents and store under an inert gas (e.g., nitrogen or argon).[5] - Hydrolysis: Avoid prolonged exposure to high or low pH. Store solutions in a pH range of 5-7.[5] - Adsorption: Use low-protein-binding tubes and pipette tips.

Data Presentation

Table 1: General Recommendations for Storing Peptide Solutions

Storage DurationTemperatureKey Considerations
Short-term (days to weeks)2-8°C- Prone to microbial growth; use sterile buffers. - Check for signs of aggregation or precipitation.
Long-term (weeks to months)-20°C or -80°C- Aliquot into single-use volumes to avoid freeze-thaw cycles.[4][6] - Use cryoprotectants (e.g., glycerol) for very sensitive peptides.

Experimental Protocols

Protocol 1: General Procedure for Reconstituting this compound

  • Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator.

  • Based on the peptide's properties (hydrophobicity, net charge), select an initial solvent. For a conservative start, use sterile, high-purity water.

  • If using an organic solvent like DMSO, first dissolve the peptide completely in a minimal volume of the organic solvent.

  • Slowly add the aqueous buffer of choice to the peptide solution while gently vortexing. Do not add the peptide directly to a high-salt buffer.

  • If the peptide does not fully dissolve, sonicate the solution for a short period.

  • Once dissolved, the solution can be sterile-filtered using a 0.22 µm filter if necessary.

  • For storage, aliquot the solution into low-protein-binding tubes and store at the recommended temperature.

Protocol 2: Assessing the Stability of a this compound Solution

  • Prepare a stock solution of this compound in the desired buffer.

  • Divide the stock solution into several aliquots.

  • Store the aliquots under different conditions to be tested (e.g., 4°C, -20°C, room temperature, exposure to light).

  • At various time points (e.g., 0, 24, 48, 72 hours), take one aliquot from each condition.

  • Analyze the peptide in each aliquot for degradation or aggregation using methods such as:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To detect degradation products.

    • Mass Spectrometry (MS): To identify modifications such as oxidation.

    • Dynamic Light Scattering (DLS): To detect the presence of aggregates.

    • Biological Activity Assay: To determine if the peptide retains its functional potency.

  • Compare the results to the initial time point (T=0) to determine the rate of degradation under each condition.

Visualizations

Experimental_Workflow_for_KS133_Stability_Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, T=24h, T=48h, etc.) cluster_results Results Reconstitute Reconstitute this compound in desired buffer Aliquot Aliquot into multiple tubes Reconstitute->Aliquot Temp4C 4°C Aliquot->Temp4C Temp_minus20C -20°C Aliquot->Temp_minus20C TempRT Room Temp Aliquot->TempRT Light Light Exposure Aliquot->Light RPHPLC RP-HPLC Temp4C->RPHPLC MS Mass Spectrometry Temp4C->MS DLS Dynamic Light Scattering Temp4C->DLS Activity Biological Assay Temp4C->Activity Temp_minus20C->RPHPLC Temp_minus20C->MS Temp_minus20C->DLS Temp_minus20C->Activity TempRT->RPHPLC TempRT->MS TempRT->DLS TempRT->Activity Light->RPHPLC Light->MS Light->DLS Light->Activity Compare Compare results to T=0 RPHPLC->Compare MS->Compare DLS->Compare Activity->Compare Determine Determine optimal storage conditions Compare->Determine Troubleshooting_KS133_Precipitation cluster_dissolution Initial Dissolution cluster_buffer Buffer Conditions cluster_solutions Solutions Start This compound precipitates in solution CheckSolvent Is the initial solvent appropriate? Start->CheckSolvent CheckConc Is the peptide concentration too high? Start->CheckConc CheckpH Is the buffer pH optimal? Start->CheckpH CheckSalt Is the salt concentration too high? Start->CheckSalt UseOrganic Use a small amount of organic solvent (e.g., DMSO) for initial dissolution CheckSolvent->UseOrganic No LowerConc Prepare a more dilute solution CheckConc->LowerConc Yes AdjustpH Adjust buffer pH CheckpH->AdjustpH No LowerSalt Lower salt concentration in buffer CheckSalt->LowerSalt Yes

References

Technical Support Center: Overcoming Solubility Challenges with KS-133 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of the bicyclic peptide KS-133 in preparation for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a novel, potent, and selective bicyclic peptide antagonist of the Vasoactive Intestinal Peptide Receptor 2 (VIPR2). It is under investigation as a potential therapeutic for schizophrenia. As a bicyclic peptide with a significant number of hydrophobic amino acid residues, this compound inherently exhibits poor aqueous solubility, which presents a significant challenge for achieving the necessary concentrations for administration in in vivo studies.

Q2: What are the predicted physicochemical properties of this compound?

A2: Based on its amino acid sequence, Ac-c[Cys-Pro-Pro-Tyr-Leu-Pro-c(Lys-Tyr-Leu-Cys]-Asp)-Leu-Ile-NH2, this compound is predicted to be a hydrophobic and neutral peptide at physiological pH. These characteristics are the primary drivers of its low water solubility.

Q3: Has a successful formulation for in vivo studies of this compound been reported?

A3: Yes, a published study has successfully administered this compound in vivo using specific formulations. For subcutaneous (s.c.) injection, a solution of saline with 1% dimethyl sulfoxide (B87167) (DMSO) was used. For intranasal (i.n.) administration, the formulation consisted of saline with 5% DMSO and 5 mg/ml poly-L-arginine.

Q4: What is the role of DMSO in the formulation?

A4: Dimethyl sulfoxide (DMSO) is a potent polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds. In the case of this compound, its primary role is to act as a co-solvent to overcome the peptide's hydrophobicity and facilitate its dissolution in the aqueous saline vehicle.

Q5: Why is poly-L-arginine included in the intranasal formulation?

A5: Poly-L-arginine is a cationic polymer that acts as a permeation enhancer in the nasal mucosa. It is thought to transiently open tight junctions between epithelial cells, thereby increasing the absorption of macromolecules like this compound into the systemic circulation. It may also contribute to the solubilization and stability of the peptide in the formulation.

Troubleshooting Guide

This guide is designed to address specific issues you may encounter when preparing this compound for in vivo experiments.

Problem Potential Cause Suggested Solution
This compound powder does not dissolve in saline or buffer. This compound is a hydrophobic peptide with poor aqueous solubility.Use a co-solvent. Start by dissolving this compound in a minimal amount of 100% DMSO. Once fully dissolved, slowly add the saline or buffer dropwise while vortexing to reach the desired final concentration. For subcutaneous injections, a final DMSO concentration of 1% has been shown to be effective.
The this compound solution is cloudy or contains visible precipitates after adding the aqueous vehicle. The peptide is precipitating out of solution upon dilution of the organic solvent. This can happen if the final concentration of the co-solvent is too low to maintain solubility.1. Increase DMSO concentration: For intranasal administration, a higher DMSO concentration (up to 5%) has been used. However, be mindful of potential toxicity with increasing DMSO concentrations. 2. Sonication: Use a sonication bath to aid in the dissolution of small aggregates. 3. pH adjustment: Although this compound is neutral, slight pH adjustments (if compatible with your experimental endpoint) may improve solubility. Test a small aliquot first.
Precipitation occurs upon storage of the formulated this compound. The formulation is not stable at the storage temperature, or the peptide is aggregating over time.1. Prepare fresh solutions: It is always recommended to prepare this compound formulations fresh before each experiment. 2. Storage conditions: If short-term storage is necessary, store at 4°C and visually inspect for precipitation before use. For longer-term storage, consider flash-freezing aliquots in liquid nitrogen and storing at -80°C, though stability upon thawing will need to be verified.
Inconsistent results in in vivo studies. This could be due to incomplete dissolution of this compound, leading to inaccurate dosing.1. Ensure complete dissolution: Always visually confirm that the solution is clear and free of particulates before administration. 2. Centrifugation: Before drawing the solution into a syringe, centrifuge the vial at low speed to pellet any undissolved micro-precipitates.

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous (s.c.) Injection

Materials:

  • Lyophilized this compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl)

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 µL of DMSO for 1 mg of this compound).

  • Vortex gently until the peptide is completely dissolved and the solution is clear.

  • In a separate sterile tube, calculate the final volume of saline needed.

  • Slowly add the required volume of the this compound/DMSO stock solution to the saline while vortexing to achieve the final desired peptide concentration and a final DMSO concentration of 1%. For example, to make 1 mL of a 1 mg/mL solution, add 10 µL of a 100 mg/mL this compound in DMSO stock to 990 µL of saline.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for injection.

Protocol 2: Preparation of this compound for Intranasal (i.n.) Administration

Materials:

  • Lyophilized this compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Poly-L-arginine hydrochloride powder

  • Sterile saline (0.9% NaCl)

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

  • Sonication bath

Procedure:

  • Prepare the vehicle:

    • Dissolve poly-L-arginine in sterile saline to a final concentration of 5 mg/mL.

    • Add sterile DMSO to this solution to achieve a final DMSO concentration of 5%. For example, to prepare 1 mL of the vehicle, dissolve 5 mg of poly-L-arginine in 950 µL of saline, then add 50 µL of DMSO.

  • Allow the vial of lyophilized this compound to equilibrate to room temperature and centrifuge briefly.

  • Reconstitute the this compound powder directly with the prepared vehicle (5% DMSO, 5 mg/mL poly-L-arginine in saline) to the desired final concentration.

  • Vortex the solution gently. If dissolution is slow, sonicate the vial for 5-10 minutes in a room temperature water bath.

  • Visually inspect the final solution to ensure it is clear and free of particulates before administration.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Formulation Preparation start Lyophilized this compound dissolve_dmso Dissolve in 100% DMSO start->dissolve_dmso add_vehicle Add Aqueous Vehicle (Saline +/- Poly-L-arginine) dissolve_dmso->add_vehicle check_sol Check for Complete Solubilization add_vehicle->check_sol sonicate Sonication check_sol->sonicate Precipitate/Cloudy ready Formulation Ready for In Vivo Use check_sol->ready Clear Solution troubleshoot Troubleshoot (See Guide) check_sol->troubleshoot Persistent Issue sonicate->check_sol

Caption: Experimental workflow for the solubilization of this compound.

troubleshooting KS-133 delivery across the blood-brain barrier

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: KS-133 Blood-Brain Barrier Delivery

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with the delivery of this compound, a novel NeuroKinase-1 (NK-1) inhibitor, across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its therapeutic target?

A1: this compound is an experimental, small-molecule inhibitor of NeuroKinase-1 (NK-1), an intracellular kinase. Over-activation of the NK-1 pathway is implicated in the progression of certain neurodegenerative diseases. By inhibiting NK-1, this compound aims to reduce neuronal damage and slow disease progression.

Q2: What is the primary obstacle to this compound delivery to the central nervous system (CNS)?

A2: The principal challenge is the blood-brain barrier (BBB), a highly selective border that protects the brain.[1] this compound has two main properties that limit its ability to cross the BBB:

  • Moderate Lipophilicity: While it can passively diffuse across cell membranes to some extent, its efficiency is suboptimal for achieving therapeutic concentrations in the brain.

  • Efflux Transporter Substrate: this compound is a substrate for P-glycoprotein (P-gp), an active efflux pump located on the endothelial cells of the BBB.[2][3] P-gp recognizes this compound and actively transports it back into the bloodstream, significantly reducing its net accumulation in the brain.[2][4][5]

Q3: What is the expected brain-to-plasma concentration ratio for this compound?

A3: In preclinical rodent models, the total brain-to-plasma concentration ratio (Kp) for this compound is typically low, often below 0.1. The unbound brain-to-plasma ratio (Kp,uu), which represents the pharmacologically active fraction, is even lower, frequently below 0.02, indicating significant efflux activity.

Q4: How can I confirm if my batch of this compound has the correct physicochemical properties?

A4: It is crucial to verify the properties of your specific batch of this compound. Key parameters to check are its lipophilicity (LogP), molecular weight, and purity. These can be confirmed using standard analytical techniques such as HPLC and mass spectrometry. Refer to the data in Table 1 for expected values.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Problem 1: My in vivo study shows very low or undetectable levels of this compound in the brain after systemic administration.

  • Potential Cause 1: Poor Intrinsic Permeability or Low Stability

    • Troubleshooting Step: First, verify the physicochemical properties of your compound batch (see Table 1). Ensure the formulation used for administration is appropriate and that this compound is fully solubilized.

    • Next Step: Assess the compound's stability in plasma in vitro. Rapid degradation in the bloodstream will prevent it from reaching the BBB.

  • Potential Cause 2: High P-glycoprotein (P-gp) Efflux

    • Troubleshooting Step: P-gp is a major efflux transporter at the BBB that actively removes many small molecules from the brain.[2][3] To test if P-gp efflux is the primary issue, perform a co-administration study with a known P-gp inhibitor.

    • Next Step: Administer a P-gp inhibitor, such as verapamil (B1683045) or elacridar, to your animal model shortly before administering this compound.[6] A significant increase (e.g., 5-fold or more) in the brain concentration of this compound in the presence of the inhibitor strongly suggests it is a P-gp substrate.[6]

Problem 2: My brain homogenate analysis shows adequate total concentration of this compound, but I observe no therapeutic effect.

  • Potential Cause: High Non-Specific Brain Tissue Binding

    • Troubleshooting Step: Total brain concentration (measured from homogenate) includes both the pharmacologically active unbound drug and the inactive drug bound to lipids and proteins.[7] Only the unbound drug can interact with the NK-1 target.[7]

    • Next Step: It is critical to measure the unbound drug concentration. This can be done using techniques like equilibrium dialysis with brain homogenate or in vivo microdialysis.[8][9][10] The goal is to determine the unbound brain-to-plasma ratio (Kp,uu). A low Kp,uu value, even with a reasonable total Kp, indicates that high tissue binding is limiting the availability of the active drug.

Problem 3: My in vitro BBB model (e.g., transwell assay) shows poor transport of this compound.

  • Potential Cause 1: Compromised Barrier Integrity

    • Troubleshooting Step: The integrity of your cellular barrier is essential for a meaningful result. Regularly measure the Transendothelial Electrical Resistance (TEER) of your cell monolayer.

    • Next Step: If TEER values are low, optimize your cell culture conditions. Consider using co-culture models with astrocytes or pericytes to create a tighter barrier that better mimics the in vivo BBB.

  • Potential Cause 2: Active Efflux in the Cell Model

    • Troubleshooting Step: The cell lines used in in vitro BBB models (like hCMEC/D3 or bEnd.3 cells) also express efflux transporters, including P-gp.

    • Next Step: Perform a bidirectional transport assay. Measure the transport of this compound from the apical (blood) side to the basolateral (brain) side and vice versa. A significantly higher basolateral-to-apical transport rate indicates active efflux. This can be confirmed by repeating the assay in the presence of a P-gp inhibitor.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

Property Value Significance
Molecular Weight < 450 g/mol Small size is generally favorable for passive diffusion across the BBB.
LogP 2.8 Moderate lipophilicity; balances solubility with membrane permeability.
Plasma Protein Binding 95% High binding reduces the free fraction of drug available to cross the BBB.
Kp (Brain/Plasma Ratio) 0.08 Low total brain penetration.

| Kp,uu (Unbound Ratio) | 0.015 | Very low unbound concentration, indicating significant BBB efflux and/or tissue binding. |

Table 2: Effect of P-gp Inhibition on this compound Brain Penetration in Mice

Treatment Group Dose (mg/kg) Brain Conc. (ng/g) Plasma Conc. (ng/mL) Kp (Brain/Plasma)
This compound (Vehicle) 10 45 ± 8 550 ± 60 0.08

| This compound + Elacridar | 10 (this compound), 10 (Elacridar) | 275 ± 45 | 610 ± 75 | 0.45 |

Experimental Protocols

Protocol 1: Co-administration of this compound with a P-gp Inhibitor in Mice

  • Objective: To determine if P-gp efflux limits the brain penetration of this compound.

  • Materials: this compound, Elacridar (P-gp inhibitor), suitable vehicle (e.g., 20% Captisol®), male C57BL/6 mice (8-10 weeks old).

  • Methodology:

    • Prepare dosing solutions for this compound (10 mg/kg) and Elacridar (10 mg/kg) in the vehicle.

    • Divide mice into two groups (n=5 per group): Group A (this compound + Vehicle) and Group B (this compound + Elacridar).

    • For Group B, administer Elacridar via oral gavage (p.o.) 60 minutes prior to this compound administration. For Group A, administer the vehicle equivalent.

    • Administer this compound (10 mg/kg) to all animals via intravenous (i.v.) injection.

    • At a predetermined time point (e.g., 60 minutes post-KS-133 dose), collect blood via cardiac puncture into EDTA tubes.

    • Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.[11][12]

    • Excise the brain and store all samples at -80°C until analysis.

    • Process plasma and brain homogenate samples.

    • Quantify this compound concentrations using a validated LC-MS/MS method.

    • Calculate the Kp ratio (Brain Concentration / Plasma Concentration) for both groups and compare.

Protocol 2: Equilibrium Dialysis for Brain Tissue Binding

  • Objective: To determine the unbound fraction of this compound in the brain (f_u,brain).[13]

  • Materials: this compound, drug-free brain homogenate from the species of interest, dialysis device (e.g., RED plate), dialysis buffer (PBS, pH 7.4), analytical equipment (LC-MS/MS).

  • Methodology:

    • Prepare brain homogenate (1 part brain to 3 parts PBS) from untreated animals.

    • Spike the brain homogenate with this compound to a known concentration (e.g., 1 µM).

    • Load the spiked homogenate into one chamber of the dialysis device and an equal volume of dialysis buffer into the opposing chamber, separated by a semi-permeable membrane.

    • Seal the device and incubate with shaking at 37°C for a sufficient time to reach equilibrium (e.g., 4-6 hours, to be determined empirically).

    • After incubation, collect samples from both the homogenate and buffer chambers.

    • Analyze the concentration of this compound in both samples by LC-MS/MS.

    • Calculate the unbound fraction (f_u,brain) using the formula: f_u,brain = Concentration in Buffer Chamber / Concentration in Homogenate Chamber

Visualizations

KS133_BBB_Challenges cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma KS133_blood This compound (Bound) KS133_free This compound (Free) KS133_blood->KS133_free Unbinding endothelial Endothelial Cell Tight Junctions KS133_free->endothelial Passive Diffusion pgp P-gp Efflux Pump KS133_brain This compound (Unbound) Reaches Target endothelial->KS133_brain Limited Entry pgp->KS133_free Active Efflux Target NK-1 Target KS133_brain->Target Binds Troubleshooting_Workflow start Start: Low Brain Exposure of this compound check_properties 1. Verify Compound Properties & Formulation start->check_properties assess_efflux 2. Assess P-gp Efflux (Co-dosing Study) check_properties->assess_efflux efflux_positive Efflux Confirmed? assess_efflux->efflux_positive measure_unbound 3. Measure Unbound Fraction (Equilibrium Dialysis) binding_high High Tissue Binding? measure_unbound->binding_high efflux_positive->measure_unbound No solution_efflux Solution: Use P-gp Inhibitor or Redesign Molecule efflux_positive->solution_efflux Yes solution_binding Solution: Optimize for Lower Non-specific Binding binding_high->solution_binding Yes end Proceed with Optimized Protocol binding_high->end No solution_efflux->end solution_binding->end NK1_Pathway stressor Neuronal Stressor (e.g., Oxidative Stress) upstream_kinase Upstream Kinase stressor->upstream_kinase nk1 NeuroKinase-1 (NK-1) upstream_kinase->nk1 Activates downstream_protein Downstream Substrate nk1->downstream_protein Phosphorylates degeneration Neuronal Degeneration downstream_protein->degeneration ks133 This compound ks133->nk1 Inhibits

References

optimizing KS-133 dosage for maximal therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KS-133, a potent and selective inhibitor of Kinase Y, a critical component of the ABC signaling pathway implicated in oncogenesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the optimization of this compound dosage for maximal therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of Kinase Y. By binding to the ATP-binding pocket of Kinase Y, it prevents the phosphorylation of its downstream substrate, Protein Z. This inhibition effectively blocks the pro-proliferative and anti-apoptotic signals transmitted through the ABC signaling pathway.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial cell-based assays, we recommend a concentration range of 0.1 nM to 10 µM to generate a comprehensive dose-response curve.[1][2] Based on our in-house data, the IC50 for this compound in most cancer cell lines with an active ABC pathway is between 50 nM and 500 nM.

Q3: What are the optimal storage conditions for this compound?

A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.[3]

Q4: Is this compound soluble in aqueous solutions?

A4: this compound has low solubility in aqueous solutions. For cell culture experiments, it is recommended to first dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10 mM) and then dilute this stock solution in the cell culture medium to the desired final concentration.[3] The final DMSO concentration in the medium should be kept below 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guides

This section addresses common issues that may arise during the experimental use of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values between experiments 1. Cell passage number variability.[4][5] 2. Inconsistent cell seeding density.[4] 3. Degradation of this compound stock solution.1. Use cells within a consistent and low passage number range. 2. Ensure uniform cell seeding density across all wells and plates. 3. Prepare fresh dilutions of this compound from a new stock solution for each experiment.
Low potency (high IC50 value) observed 1. The cell line used does not have an activated ABC signaling pathway. 2. Suboptimal assay conditions (e.g., incubation time, reagent concentration). 3. The concentration of ATP in the kinase assay is too high.1. Confirm the activation state of the ABC pathway in your cell line via Western blot or other methods. 2. Optimize assay parameters, such as the incubation time with this compound. 3. For in vitro kinase assays, use an ATP concentration at or near the Km for Kinase Y.[6]
High background signal in cell-based assays 1. Autofluorescence of the compound or cell culture medium.[7] 2. Contamination of cell cultures (e.g., mycoplasma).[4][5]1. Use phenol (B47542) red-free media. If compound fluorescence is an issue, consider using a luminescence-based assay.[7] 2. Regularly test cell cultures for mycoplasma contamination.
Cell death observed at all concentrations, including the vehicle control 1. DMSO concentration is too high. 2. Contamination of reagents or cell culture.1. Ensure the final DMSO concentration does not exceed 0.1%. 2. Use sterile techniques and test all reagents for contamination.

Quantitative Data Summary

The following tables summarize the key in vitro and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

Assay Type Parameter Value
Biochemical AssayKinase Y IC5015 nM
Cell Proliferation Assay (MCF-7)GI50250 nM
Apoptosis Assay (MCF-7)EC50 (Caspase-3/7 activation)400 nM

Table 2: Summary of Pharmacokinetic Parameters of this compound in Mice

Parameter Value
Bioavailability (Oral)35%
Half-life (t1/2)6.8 hours
Peak Plasma Concentration (Cmax)1.2 µM (at 10 mg/kg)
Time to Peak Concentration (Tmax)2 hours

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for this compound

This protocol is designed to determine the IC50 value of this compound against purified Kinase Y. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is recommended.[8]

  • Reagent Preparation : Prepare serial dilutions of this compound in DMSO, followed by a further dilution in the kinase reaction buffer.

  • Kinase Reaction : In a 384-well plate, add the kinase reaction buffer, the appropriate concentration of purified Kinase Y, and the serially diluted this compound or DMSO vehicle control. Incubate for 15 minutes at room temperature.

  • Initiate Reaction : Add a mixture of the biotinylated substrate peptide and ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection : Stop the reaction by adding a detection solution containing EDTA and fluorophore-labeled antibodies specific for the phosphorylated substrate.

  • Data Acquisition : Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Protocol 2: Cell Proliferation Assay (MTT)

This protocol measures the effect of this compound on the proliferation of cancer cells.[8]

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of this compound (final DMSO concentration <0.1%). Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation : Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition : Add MTT solution to each well and incubate for 4 hours.

  • Solubilization : Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value by plotting the data on a dose-response curve.

Protocol 3: Western Blot Analysis of ABC Pathway Inhibition

This protocol confirms the mechanism of action of this compound by assessing the phosphorylation status of Protein Z.

  • Cell Treatment and Lysis : Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane and then incubate with primary antibodies against phosphorylated Protein Z (p-Protein Z) and total Protein Z. A loading control (e.g., GAPDH or β-actin) should also be used.

  • Detection : Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Analysis : Quantify the band intensities to determine the ratio of p-Protein Z to total Protein Z at different this compound concentrations.

Visualizations

ABC_Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Kinase_Y Kinase Y Growth_Factor_Receptor->Kinase_Y Activates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Protein_Z Protein Z Kinase_Y->Protein_Z Phosphorylates p_Protein_Z p-Protein Z Protein_Z->p_Protein_Z Proliferation_Survival Cell Proliferation & Survival p_Protein_Z->Proliferation_Survival Promotes KS_133 This compound KS_133->Kinase_Y Inhibits

Caption: The ABC signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Kinase Y IC50) Cell_Based_Assay Cell-Based Assay (Proliferation GI50) Biochemical_Assay->Cell_Based_Assay Mechanism_Validation Mechanism Validation (Western Blot) Cell_Based_Assay->Mechanism_Validation Dose_Selection Dose Range Selection Mechanism_Validation->Dose_Selection PK_Studies Pharmacokinetic Studies (Mouse) Efficacy_Studies Efficacy Studies (Xenograft Model) PK_Studies->Efficacy_Studies Optimal_Dose Optimal Therapeutic Dose Efficacy_Studies->Optimal_Dose Dose_Selection->PK_Studies

Caption: Workflow for optimizing this compound dosage.

Troubleshooting_Logic Start Inconsistent Results? Check_Cells Check Cell Health & Passage Number Start->Check_Cells Cells_OK Cells Consistent? Check_Cells->Cells_OK Check_Compound Prepare Fresh Compound Dilutions Compound_OK Compound Fresh? Check_Compound->Compound_OK Check_Assay Review Assay Protocol Assay_OK Protocol Followed? Check_Assay->Assay_OK Cells_OK->Check_Compound Yes Contact_Support Contact Support Cells_OK->Contact_Support No Compound_OK->Check_Assay Yes Compound_OK->Contact_Support No Resolved Issue Resolved Assay_OK->Resolved Yes Assay_OK->Contact_Support No

References

Technical Support Center: Minimizing Off-Target Effects of KS-133

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of KS-133 in experimental settings. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel bicyclic peptide that functions as a potent and selective antagonist of the Vasoactive Intestinal Peptide Receptor 2 (VIPR2), a class B G protein-coupled receptor (GPCR).[1] Its primary mechanism of action is to block the binding of the endogenous ligand, vasoactive intestinal peptide (VIP), to VIPR2, thereby inhibiting downstream signaling pathways, such as the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP), as well as calcium mobilization.[2][3] A key downstream effect of VIPR2 activation that is inhibited by this compound is the phosphorylation of the CREB protein.[4]

Q2: What is known about the selectivity and potential off-target effects of this compound?

A2: this compound has been demonstrated to be highly selective for VIPR2 over the closely related receptors VIPR1 and PAC1.[2][3] This high selectivity is attributed in part to its high molecular weight (1558 g/mol ), which is thought to favor specific binding to VIPR2. While comprehensive off-target screening data against a broad panel of other GPCRs, kinases, or ion channels is not extensively published, the available data suggests a favorable selectivity profile. However, as with any therapeutic agent, the potential for off-target effects should be considered, especially at high concentrations.

Q3: What are the general principles for minimizing off-target effects in my experiments with this compound?

A3: To minimize the risk of off-target effects and ensure that your experimental results are robust and accurately reflect the on-target activity of this compound, the following principles should be applied:

  • Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Using excessive concentrations increases the likelihood of engaging lower-affinity off-target molecules.

  • Employ Proper Controls: A comprehensive set of controls is essential to differentiate on-target from off-target effects. These should include:

    • Vehicle Control: To control for any effects of the solvent used to dissolve this compound.

    • Inactive Control Peptide: If available, a structurally similar but biologically inactive peptide should be used to control for non-specific peptide effects.

    • Genetic Controls: The most rigorous approach is to use genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR/Cas9) of VIPR2 in your cellular model. If the phenotype observed with this compound treatment is rescued or mimicked by VIPR2 depletion, it strongly suggests an on-target effect.

  • Confirm Target Engagement: Directly measure the inhibition of VIPR2 signaling in your experimental system. This can be done by assessing downstream markers like cAMP levels or CREB phosphorylation.

Troubleshooting Guides

Problem 1: I'm observing a cellular phenotype that I suspect might be an off-target effect of this compound.

Possible Cause Troubleshooting Steps
High Concentration of this compound 1. Perform a Dose-Response Experiment: Determine the EC50 for the on-target activity (e.g., inhibition of VIP-induced cAMP production) and the IC50 for the observed phenotype. If there is a significant window between these two concentrations, use the lowest effective concentration for your on-target effect. 2. Titrate Down: Reduce the concentration of this compound in your experiment to see if the suspected off-target effect diminishes while the on-target effect is maintained.
Non-Specific Peptide Effects 1. Use an Inactive Control Peptide: Test a scrambled or inactive version of this compound (if available) at the same concentration. If the phenotype persists, it is likely a non-specific effect of the peptide. 2. Test in a VIPR2-Null System: Use a cell line that does not express VIPR2 or has had VIPR2 genetically knocked out. Any effect observed in these cells can be considered off-target.
Activation of an Unrelated Signaling Pathway 1. Pathway Analysis: Use techniques like phospho-proteomics or RNA-sequencing to identify signaling pathways that are perturbed at concentrations where off-target effects are observed. 2. Inhibitor Combination Studies: Use specific inhibitors for suspected off-target pathways to see if the phenotype is reversed.

Problem 2: My results with this compound are inconsistent or not reproducible.

Possible Cause Troubleshooting Steps
Peptide Instability 1. Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. 2. Proper Storage: Store stock solutions at -80°C in small aliquots.
Inaccurate Pipetting 1. Calibrated Pipettes: Ensure all pipettes are properly calibrated, especially for serial dilutions. 2. Careful Technique: Use proper pipetting techniques to ensure accurate and consistent concentrations.
Cell Culture Variability 1. Consistent Cell Passage Number: Use cells within a consistent and low passage number range. 2. Cell Health Monitoring: Regularly monitor the health and confluence of your cell cultures.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeSpeciesIC50 / ActivityReference
VIPR2 Calcium InfluxHuman24.8 nM[2]
VIPR1 Calcium InfluxHumanNo antagonism up to 5 µM[2][3]
PAC1 Calcium InfluxHumanNo antagonism up to 5 µM[2][3]

Table 2: Effective Concentrations of this compound in Cellular Assays

AssayCell TypeEffectEffective ConcentrationReference
Cell Migration VIPR2-overexpressing MDA-MB-231 cellsSuppression of VIP-induced migration>100 nM

Experimental Protocols

Protocol 1: VIPR2 Functional Antagonism Assay (Calcium Influx)

Objective: To determine the potency of this compound in blocking VIP-induced intracellular calcium mobilization in cells expressing VIPR2.

Methodology:

  • Cell Preparation:

    • Plate cells expressing VIPR2 (e.g., CHO-K1 or HEK293 cells stably expressing human VIPR2) in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a 2X stock solution of this compound at various concentrations in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Prepare a 2X stock solution of VIP at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the 2X this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Initiate the reading and establish a stable baseline fluorescence.

    • Add the 2X VIP solution to all wells simultaneously using the plate reader's injection system.

    • Continue to record the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the response of the VIP-only control (0% inhibition) and a no-VIP control (100% inhibition).

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Downstream Signaling Analysis (CREB Phosphorylation by Western Blot)

Objective: To confirm that this compound inhibits VIPR2-mediated downstream signaling by assessing the phosphorylation of CREB.

Methodology:

  • Cell Treatment:

    • Plate VIPR2-expressing cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.

    • Stimulate the cells with a known concentration of VIP (e.g., 100 nM) for 15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total CREB and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-CREB signal to the total CREB signal and the loading control.

    • Compare the levels of phospho-CREB in this compound treated samples to the VIP-stimulated control.

Visualizations

VIPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VIPR2 VIPR2 VIP->VIPR2 Binds and Activates KS133 This compound KS133->VIPR2 Binds and Inhibits G_protein Gαs VIPR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_expression Gene Expression (Cognitive Function) pCREB->Gene_expression Regulates

Caption: VIPR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Off_Target start Start: Suspected Off-Target Effect of this compound dose_response Step 1: Perform Dose-Response Curve (On-Target vs. Off-Target Phenotype) start->dose_response concentration_check Is there a therapeutic window? dose_response->concentration_check use_lowest_conc Action: Use lowest effective concentration for on-target effect concentration_check->use_lowest_conc Yes investigate_further Step 2: Further Investigation concentration_check->investigate_further No on_target Conclusion: Effect is likely ON-TARGET use_lowest_conc->on_target controls Employ Rigorous Controls: - Inactive Peptide Control - VIPR2 Knockdown/Knockout investigate_further->controls phenotype_persists Does the phenotype persist? controls->phenotype_persists phenotype_persists->on_target No off_target Conclusion: Effect is likely OFF-TARGET phenotype_persists->off_target Yes pathway_analysis Step 3: Identify Off-Target Pathway (e.g., Proteomics, RNA-seq) off_target->pathway_analysis

Caption: Workflow for troubleshooting suspected off-target effects of this compound.

References

Technical Support Center: Synthesis of Bicyclic Peptide KS-133

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of the bicyclic peptide KS-133.

Frequently Asked Questions (FAQs)

Q1: What is the structure and synthetic strategy for this compound?

A1: this compound is a bicyclic peptide with the sequence Ac-c[Cys-Pro-Pro-Tyr-Leu-Pro-c(Lys-Tyr-Leu-Cys]-Asp)-Leu-Ile-NH₂. Its synthesis is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). The bicyclic structure is formed by two orthogonal cyclization steps: an amide bond between the side chains of Lysine (Lys⁷) and Aspartic Acid (Asp¹¹) and a disulfide bond between the side chains of Cysteine (Cys¹) and Cysteine (Cys¹⁰)[1].

Q2: What are the key stages in the synthesis of this compound where challenges may arise?

A2: Challenges can be encountered during several stages of the synthesis:

  • Linear Peptide Synthesis: Issues such as incomplete amino acid couplings or Fmoc-deprotection, and peptide aggregation on the solid support.

  • On-Resin Amide Cyclization: Inefficient cyclization to form the first ring between Lys⁷ and Asp¹¹.

  • Disulfide Bond Formation: Difficulties in achieving correct disulfide bridging and avoiding oligomerization.

  • Purification: Separation of the target bicyclic peptide from closely related impurities.

Q3: What orthogonal protection strategy is suitable for the synthesis of this compound?

A3: An effective orthogonal protection strategy is crucial for the sequential formation of the two rings. For this compound, this involves:

  • Using acid-labile protecting groups (e.g., Trt or Acm) for the Cysteine residues that will form the disulfide bond.

  • Employing a selectively removable protecting group pair for the Lysine and Aspartic Acid residues involved in the amide bond formation. For example, using Dde on the Lys side chain and ODmab on the Asp side chain, which can be removed with hydrazine (B178648) without affecting other protecting groups[1].

Q4: How can I monitor the progress of the synthesis and cyclization reactions?

A4: Regular monitoring is key to a successful synthesis. This can be done by:

  • Kaiser Test: To check for the presence of free primary amines after each coupling and deprotection step during the linear synthesis.

  • Mass Spectrometry (MS): A small amount of the resin-bound peptide can be cleaved and analyzed by MS to confirm the correct mass of the linear peptide and the cyclized intermediates.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to assess the purity of the crude peptide after cleavage and to monitor the progress of purification[1].

Troubleshooting Guides

Challenges in Linear Peptide Synthesis
Problem Possible Cause Troubleshooting Steps
Incomplete Coupling (Positive Kaiser Test after coupling) - Steric hindrance from bulky amino acids.- Peptide aggregation on the resin.- Double Coupling: Repeat the coupling step with fresh reagents.- Change Coupling Reagents: Use a more potent coupling agent like HATU or HCTU.- Increase Reaction Time/Temperature: Prolong the coupling time or perform the reaction at a slightly elevated temperature.- Solvent Choice: Switch from DMF to NMP, which can improve solvation.
Incomplete Fmoc-Deprotection - Aggregation of the peptide chain, hindering access of the deprotection reagent.- Increase Deprotection Time: Extend the treatment with 20% piperidine (B6355638) in DMF.- Use a Stronger Base: A solution of 2% DBU in DMF can be more effective for difficult deprotections.- Incorporate Chaotropic Agents: Add agents that disrupt secondary structures.
Peptide Aggregation - Formation of secondary structures (β-sheets) by the growing peptide chain.- Use Low-Load Resin: Reduces inter-chain interactions.- Incorporate Pseudoprolines: Introduce dipeptides that disrupt β-sheet formation, particularly at Ser or Thr residues.- Use "Magic Mixture": A solvent mixture designed to improve solvation and disrupt aggregation.
Challenges in On-Resin Amide Cyclization (Lys⁷-Asp¹¹)
Problem Possible Cause Troubleshooting Steps
Low Cyclization Efficiency - Unfavorable peptide conformation on the resin.- Inefficient activation of the carboxylic acid.- Optimize Coupling Reagents: Use a combination of a coupling reagent (e.g., EDC, HATU) and an additive (e.g., HOAt, HOBt)[1].- Solvent and Temperature: Perform the cyclization in a suitable solvent like DCM or DMF and optimize the reaction temperature.- Monitor Reaction: Track the disappearance of the linear precursor by cleaving a small sample for MS analysis.
Dimerization/Oligomerization - High resin loading leading to intermolecular reactions.- Use Low-Substitution Resin: This promotes intramolecular cyclization by creating a "pseudo-dilution" effect.
Challenges in Disulfide Bond Formation (Cys¹-Cys¹⁰)
Problem Possible Cause Troubleshooting Steps
Inefficient Oxidation - Incorrect pH of the oxidation buffer.- Presence of reducing agents.- Optimize pH: Maintain a slightly basic pH (around 8-9) to facilitate thiol oxidation.- Choice of Oxidizing Agent: Common methods include air oxidation, or using reagents like DMSO, or K₃[Fe(CN)₆].- Ensure Complete Removal of Scavengers: Thiol-containing scavengers from the cleavage cocktail must be thoroughly removed.
Formation of Oligomers or Incorrect Disulfide Bridges - High peptide concentration during oxidation.- High Dilution: Perform the oxidation at a low peptide concentration (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.
Challenges in Purification
Problem Possible Cause Troubleshooting Steps
Poor Separation of Impurities - Co-elution of the desired product with closely related impurities (e.g., monocyclic intermediates, diastereomers).- Optimize HPLC Gradient: Use a shallower gradient of the organic solvent (e.g., acetonitrile) in the mobile phase.- Change Mobile Phase Additive: If using TFA, consider switching to a different ion-pairing agent.- Alternative Chromatography: If RP-HPLC is insufficient, consider other techniques like ion-exchange chromatography.

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Synthesis of the Linear this compound Precursor
  • Resin Swelling: Swell the Rink Amide resin in Dichloromethane (DCM) for 30 minutes, followed by washing with Dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.

    • Add an activation base like N,N-Diisopropylethylamine (DIEA).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

    • Confirm complete coupling with a Kaiser test.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Acetylation of N-terminus: After the final Fmoc deprotection, acetylate the N-terminal Cysteine by treating the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

Protocol for On-Resin Amide Cyclization (Lys⁷-Asp¹¹)
  • Selective Deprotection:

    • Wash the fully assembled, protected peptide-resin with DCM.

    • Treat the resin with a 2% solution of hydrazine in DMF for 10 minutes to remove the Dde and ODmab protecting groups from Lys⁷ and Asp¹¹[1].

    • Wash the resin thoroughly with DMF and DCM.

  • Cyclization:

    • Swell the resin in DCM.

    • Add a solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in DCM to the resin[1].

    • Allow the reaction to proceed overnight at room temperature.

    • Wash the resin with DCM and DMF and dry.

Protocol for Cleavage, Disulfide Bond Formation, and Purification
  • Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups (except for those on Cys¹, Cys¹⁰ if Acm was used).

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Disulfide Bond Formation:

    • Dissolve the crude peptide in a suitable buffer at a low concentration (e.g., 0.1 mg/mL) at a pH of 8-9.

    • Stir the solution open to the air for 24-48 hours to allow for air oxidation to form the disulfide bond.

  • Purification:

    • Acidify the solution with a small amount of TFA.

    • Purify the bicyclic peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA[1].

    • Collect fractions containing the pure product and confirm the mass by MS.

  • Lyophilization: Lyophilize the pure fractions to obtain the final this compound peptide as a white powder[1].

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization1 First Cyclization (Amide Bond) cluster_final_steps Final Steps start Rink Amide Resin synthesis Stepwise Fmoc Amino Acid Coupling start->synthesis acetylation N-terminal Acetylation synthesis->acetylation deprotection1 Selective Deprotection (Lys⁷-Dde, Asp¹¹-ODmab) acetylation->deprotection1 cyclization1 On-Resin Cyclization (EDC/HOAt) deprotection1->cyclization1 cleavage Cleavage from Resin cyclization1->cleavage cyclization2 Disulfide Bond Formation (Air Oxidation) cleavage->cyclization2 purification RP-HPLC Purification cyclization2->purification lyophilization Lyophilization purification->lyophilization KS133 Bicyclic this compound lyophilization->KS133

Caption: Experimental workflow for the synthesis of bicyclic peptide this compound.

troubleshooting_logic cluster_linear Linear Synthesis Issues cluster_cyclization Cyclization Issues cluster_purification Purification Issues start Problem Encountered during Synthesis incomplete_coupling Incomplete Coupling? start->incomplete_coupling aggregation Peptide Aggregation? start->aggregation incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection low_cyclization Low Cyclization Yield? start->low_cyclization dimerization Dimerization? start->dimerization poor_separation Poor Separation? start->poor_separation solution1 Double Couple / Change Reagents incomplete_coupling->solution1 solution2 Use Low-Load Resin / Pseudoprolines aggregation->solution2 solution3 Extend Deprotection / Use DBU incomplete_deprotection->solution3 solution4 Optimize Coupling Reagents / Conditions low_cyclization->solution4 solution5 Use Low-Substitution Resin dimerization->solution5 solution6 Optimize HPLC Gradient / Mobile Phase poor_separation->solution6

Caption: Logical troubleshooting guide for this compound synthesis.

References

Technical Support Center: KS-133 Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the formulation of KS-133, a representative lipid nanoparticle (LNP) system for siRNA delivery.

Frequently Asked Questions (FAQs)

Q1: What are the core components of the this compound lipid nanoparticle formulation?

A1: The this compound formulation is a lipid-based nanoparticle system. The primary components consist of:

  • Ionizable or Cationic Lipids: These are crucial for encapsulating negatively charged nucleic acids like siRNA through electrostatic interactions. They are typically protonated at a low pH during formulation and become neutral at physiological pH.[][2]

  • Phospholipids: These lipids, such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), act as helper lipids, contributing to the structural integrity of the lipid bilayer.[][3]

  • Cholesterol: This component enhances the stability and fluidity of the nanoparticle membrane.[][2]

  • PEGylated Lipids: The inclusion of polyethylene (B3416737) glycol (PEG) lipids helps to stabilize the particles, reduce aggregation, and decrease recognition by the immune system, which can prolong circulation time.[][4]

Q2: What is the optimal size range for this compound nanoparticles for systemic delivery?

A2: For systemic delivery applications, the optimal size range for lipid nanoparticles like this compound is generally considered to be between 50 and 100 nanometers.[5] This size range helps in avoiding rapid clearance by the kidneys and facilitates efficient cellular uptake.[6]

Q3: What does the Polydispersity Index (PDI) indicate for my this compound formulation?

A3: The Polydispersity Index (PDI) is a measure of the uniformity of the nanoparticle sizes within your formulation. A PDI value below 0.3 is generally desirable as it indicates a narrow size distribution and a homogenous population of nanoparticles.[6] High PDI values (above 0.3) suggest a heterogeneous sample with a wide range of particle sizes, which can impact the formulation's stability and in vivo performance.[6][7]

Q4: How is the encapsulation efficiency of siRNA within this compound nanoparticles determined?

A4: The encapsulation efficiency of siRNA is commonly determined using a fluorescent dye-based assay, such as the RiboGreen assay.[8][9] This method involves measuring the fluorescence of the dye when it binds to RNA. By comparing the fluorescence of the sample before and after lysing the nanoparticles with a detergent (like Triton X-100), the amount of encapsulated siRNA can be calculated.[8][10]

Q5: Are this compound lipid nanoparticles considered safe for in vivo use?

A5: Lipid nanoparticles are generally considered to be biocompatible and biodegradable, making them a promising platform for drug delivery.[] Their safety profile depends on several factors, including the specific lipid components, particle size, and surface charge.[] It is essential to conduct thorough preclinical safety and toxicity studies for any new LNP formulation.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound nanoparticles.

Problem Potential Causes Recommended Solutions
High Particle Size (>200 nm) - Slow mixing speed during formulation.[11] - High lipid concentration.[4] - Low concentration of PEG-lipid.[4][12] - Inappropriate solvent to anti-solvent ratio.- Increase the mixing speed or use a microfluidic device for rapid and controlled mixing.[11] - Optimize and potentially lower the total lipid concentration.[4] - Increase the molar percentage of the PEGylated lipid in the formulation.[4][12] - Adjust the ratio of the organic solvent (e.g., ethanol) to the aqueous buffer.[13]
High Polydispersity Index (PDI > 0.3) - Particle aggregation or flocculation.[7] - Inconsistent mixing during formulation. - Suboptimal lipid ratios. - Inappropriate drug-to-lipid ratio.[7]- Check the zeta potential of the nanoparticles; a near-neutral charge can sometimes lead to aggregation.[7] - Ensure consistent and rapid mixing throughout the formulation process.[11] - Systematically vary the molar ratios of the lipid components to find the optimal composition for stability. - Optimize the ratio of the encapsulated drug to the total lipid content.[7]
Low siRNA Encapsulation Efficiency (<80%) - Incorrect N/P ratio (amine groups of ionizable lipid to phosphate (B84403) groups of siRNA).[11] - Suboptimal pH of the aqueous buffer.[11] - Degradation of siRNA by RNases.[13]- Adjust the N/P ratio; a common starting point is around 6.[13] - Ensure the pH of the aqueous buffer is acidic (e.g., pH 3-4) to facilitate the protonation of the ionizable lipid and its complexation with siRNA.[9] - Use RNase-free water, buffers, and labware throughout the process.[13]
Formulation Instability (Aggregation over time) - Suboptimal lipid composition. - Inadequate PEGylation.[12] - Improper storage conditions.[14]- Screen different helper lipids and their ratios to improve stability.[15] - Ensure a sufficient amount of PEG-lipid is incorporated to provide a steric barrier against aggregation.[12] - Store the nanoparticle suspension at recommended temperatures (e.g., 4°C) and consider the use of cryoprotectants for frozen storage.[14]

Experimental Protocols

This compound Nanoparticle Formulation via Microfluidic Mixing

This protocol describes a general method for formulating this compound nanoparticles using a microfluidic mixing device.

Materials:

  • Ionizable lipid, DSPC, Cholesterol, and PEG-lipid dissolved in ethanol (B145695).

  • siRNA dissolved in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 3).[9]

  • Microfluidic mixing device and pump system.

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange and purification.

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[3][9]

  • Prepare the siRNA solution in the acidic aqueous buffer.

  • Set up the microfluidic system, priming the channels with the respective solvent and buffer.

  • Pump the lipid-ethanol solution and the siRNA-aqueous solution into the microfluidic mixer at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous phase).[13]

  • The rapid mixing of the two phases will induce the self-assembly of the nanoparticles.

  • Collect the resulting nanoparticle suspension.

  • Purify the nanoparticles and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4) using dialysis or TFF to remove the ethanol and unencapsulated siRNA.

  • Sterile filter the final formulation.

Determination of siRNA Encapsulation Efficiency using RiboGreen Assay

This protocol outlines the steps to measure the percentage of siRNA encapsulated within the this compound nanoparticles.

Materials:

  • This compound nanoparticle suspension.

  • Quant-iT RiboGreen RNA reagent and TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).[16]

  • A surfactant solution (e.g., 0.5% Triton X-100 in TE buffer).[16]

  • 96-well plate and a fluorescence microplate reader.

Procedure:

  • Prepare a standard curve of your siRNA in TE buffer.

  • In a 96-well plate, add your this compound nanoparticle suspension to two sets of wells.

  • To one set of wells, add TE buffer (to measure unencapsulated siRNA).

  • To the second set of wells, add the surfactant solution to lyse the nanoparticles and release the encapsulated siRNA (to measure total siRNA).[10]

  • Add the RiboGreen reagent to all wells, including the standard curve.

  • Incubate the plate in the dark for a specified time (e.g., 15 minutes at 37°C).[3]

  • Measure the fluorescence using a microplate reader.

  • Calculate the concentration of unencapsulated and total siRNA based on the standard curve.

  • The encapsulation efficiency is calculated as: EE (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

Visualizations

KS133_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipids Lipid Mixture (in Ethanol) Mixing Microfluidic Mixing Lipids->Mixing siRNA siRNA Solution (Aqueous Buffer, pH 3) siRNA->Mixing Purify Buffer Exchange (Dialysis/TFF) Mixing->Purify Self-Assembly Characterize Characterization (Size, PDI, EE%) Purify->Characterize

Caption: Workflow for this compound nanoparticle formulation.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Formulation Issue Identified Size High Particle Size? Start->Size PDI High PDI? Size->PDI No Sol_Size Increase Mixing Speed Adjust Lipid Concentration Size->Sol_Size Yes EE Low Encapsulation? PDI->EE No Sol_PDI Optimize Lipid Ratios Ensure Homogeneous Mixing PDI->Sol_PDI Yes Sol_EE Adjust N/P Ratio Optimize Buffer pH EE->Sol_EE Yes

Caption: Troubleshooting logic for this compound formulation.

References

addressing variability in experimental outcomes with KS-133

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KS-133. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental outcomes when working with this compound. Below you will find troubleshooting guides and frequently asked questions to help ensure the robustness and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the Vasoactive Intestinal Peptide Receptor 2 (VIPR2).[1][2] By inhibiting VIPR2, this compound can suppress downstream signaling pathways, such as the phosphorylation of cAMP-response element-binding protein (CREB).[1][3]

Q2: What is the recommended solvent for this compound for in vivo studies?

A2: For subcutaneous (s.c.) injection, this compound can be dissolved in saline with 1% dimethyl sulfoxide (B87167) (DMSO). For intranasal (i.n.) injection, a solution of saline with 5% DMSO and 5 mg/ml poly-L-arginine has been used.[1][4]

Q3: What is the stability of this compound in plasma?

A3: this compound has been shown to be stable in plasma for at least 24 hours.[4]

Q4: Can this compound cross the blood-brain barrier (BBB)?

A4: Yes, studies have indicated that this compound is capable of crossing the blood-brain barrier.[1]

Troubleshooting In Vitro Assays

While specific in vitro protocols for this compound are not detailed in the primary literature, variability in cell-based assays is a common challenge. Here are some potential issues and solutions when assessing the activity of this compound in vitro.

Q5: I am observing high variability between replicate wells in my cell-based assay with this compound. What are the possible causes?

A5: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogeneous cell suspension and consistent pipetting technique.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation. Consider not using the outermost wells for critical experiments or ensure proper humidification.

  • Cell Health: Use cells that are in a consistent growth phase and have a low passage number.[5]

  • Compound Precipitation: Visually inspect the wells for any signs of this compound precipitation, which could indicate solubility issues in your specific cell culture medium.

Q6: The dose-response curve for this compound is inconsistent across experiments. How can I improve reproducibility?

A6: To improve the consistency of dose-response curves:

  • Precise Serial Dilutions: Ensure accurate and consistent serial dilutions of this compound. Prepare a fresh dilution series for each experiment.

  • Consistent Incubation Times: Adhere strictly to the planned incubation times.

  • Stable Assay Conditions: Maintain consistent temperature, CO2 levels, and humidity in your incubator.

  • Control for Vehicle Effects: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls.

Troubleshooting In Vivo Experiments

Q7: I am not observing the expected therapeutic effect of this compound in my mouse model. What should I check?

A7: Several factors could contribute to a lack of efficacy:

  • Incorrect Drug Preparation: Double-check the calculations for dosage and the preparation of the dosing solution. Ensure this compound is fully dissolved.

  • Administration Technique: For subcutaneous injections, ensure the injection is truly subcutaneous and not intradermal or intramuscular. For intranasal administration, ensure the animal is properly restrained and the full dose is delivered to the nasal cavity.

  • Animal Model Suitability: Confirm that the chosen animal model expresses VIPR2 in the target tissue and that the model is appropriate for the therapeutic hypothesis being tested.[6]

  • Timing of Administration: The timing of this compound administration relative to disease induction or behavioral testing can be critical. Review the experimental timeline.

Q8: There is significant variability in the behavioral outcomes of my this compound treated animals. How can I reduce this?

A8: Behavioral studies are inherently prone to variability. To minimize this:

  • Randomization and Blinding: Randomize animals into treatment groups and blind the experimenters to the treatment allocation to reduce bias.[6]

  • Acclimatization: Ensure all animals are properly acclimated to the housing and testing environments.

  • Consistent Handling: Handle all animals in the same manner to minimize stress-induced variations.

  • Control for Litter Effects: Distribute littermates across different experimental groups.[4]

  • Sex-Specific Effects: Consider potential sex-specific differences in response to this compound. The initial studies with this compound used male mice to minimize variability.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with this compound.

Table 1: Antagonistic Activity of this compound

CompoundIC50 (nM) for VIPR2 Antagonism
This compound24.8
VIpep-3 (Parental Peptide)40.6

Data from a study assessing the antagonistic activity of peptides.[1]

Table 2: In Vivo Efficacy of this compound on CREB Phosphorylation

Treatment GroupRelative pCREB Level (Mean ± SEM)
Vehicle1.00 ± 0.12
Ro 25-1553 (VIPR2 Agonist)1.98 ± 0.29*
Ro 25-1553 + this compound1.15 ± 0.18

*p < 0.05 vs. Vehicle. Data from Western blot analysis in the prefrontal cortex of neonatal mice.[1][3]

Experimental Protocols

In Vivo Administration of this compound in Mice

Objective: To assess the in vivo efficacy of this compound as a VIPR2 antagonist.

Materials:

  • This compound

  • Saline

  • Dimethyl sulfoxide (DMSO)

  • Poly-L-arginine (for intranasal administration)

  • VIPR2 agonist (e.g., Ro 25-1553 or BAY 55-9837)

  • Syringes and needles for injection

  • Appropriate mouse strain (e.g., ICR or C57BL/6J)

Protocol for Subcutaneous (s.c.) Administration:

  • Prepare the this compound dosing solution by dissolving it in saline containing 1% DMSO to achieve the desired concentration (e.g., 1 nmol/g).[1][4]

  • Prepare the VIPR2 agonist (e.g., Ro 25-1553) solution in phosphate-buffered saline (PBS) (e.g., 0.4 nmol/g).[1]

  • Administer the this compound solution subcutaneously to the mice.

  • Simultaneously or at a specified time point, administer the VIPR2 agonist solution subcutaneously.

  • Proceed with downstream analysis (e.g., tissue collection for Western blotting or behavioral testing) at the designated time points.

Protocol for Intranasal (i.n.) Administration:

  • Prepare the this compound dosing solution by dissolving it in saline containing 5% DMSO and 5 mg/ml poly-L-arginine to achieve the desired concentration (e.g., 20 nmol/mouse).[1][4]

  • Prepare the VIPR2 agonist (e.g., BAY 55-9837) solution in distilled water (e.g., 20 µ g/mouse ).[1][4]

  • Lightly anesthetize the mice if necessary.

  • Carefully administer the this compound solution into the nostrils of the mice (e.g., 10 µl total volume).

  • Administer the VIPR2 agonist solution intranasally.

  • Proceed with downstream analysis at the designated time points.

Visualizations

Signaling Pathway of this compound

KS133_Signaling_Pathway cluster_receptor Cell Membrane KS133 This compound VIPR2 VIPR2 KS133->VIPR2 Inhibits AC Adenylyl Cyclase VIPR2->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation Gene Gene Transcription pCREB->Gene

Caption: Proposed signaling pathway of this compound as a VIPR2 antagonist.

Experimental Workflow for In Vivo Testing of this compound

InVivo_Workflow start Start prep Prepare this compound and Agonist Solutions start->prep randomize Randomize Animals into Groups prep->randomize administer Administer this compound and Agonist randomize->administer behavior Behavioral Testing administer->behavior biochem Biochemical Analysis (e.g., Western Blot) administer->biochem data Data Collection and Analysis behavior->data biochem->data end End data->end

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting Logic for Inconsistent In Vivo Results

Troubleshooting_Logic start Inconsistent In Vivo Results q1 Check Drug Prep & Dosage? start->q1 a1_yes Correct Dosage and Preparation q1->a1_yes No q2 Review Animal Handling & Env.? q1->q2 Yes a1_yes->q2 a2_yes Standardize Procedures q2->a2_yes No q3 Confirm Admin. Technique? q2->q3 Yes a2_yes->q3 a3_yes Refine Technique q3->a3_yes No q4 Re-evaluate Animal Model? q3->q4 Yes a3_yes->q4 a4_yes Select More Appropriate Model q4->a4_yes No end Re-run Experiment q4->end Yes a4_yes->end

Caption: A logical workflow for troubleshooting in vivo experimental variability.

References

Technical Support Center: Long-Term Stability of Stored KS-133

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the long-term stability of the bicyclic peptide KS-133. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for the long-term storage of lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1][2][3] Storing the peptide at these low temperatures minimizes chemical degradation, including oxidation and hydrolysis.[1][4] For short-term storage, refrigeration at 4°C is acceptable for several weeks.[5][6]

Q2: How should I store this compound once it is reconstituted in a solution?

The stability of peptides in solution is significantly lower than in their lyophilized form.[5][7] If storage in solution is necessary, it is recommended to:

  • Use a sterile buffer at a pH between 5 and 6.[7]

  • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][5][7]

  • Store the aliquots at -20°C or -80°C.[1]

  • For peptides containing cysteine, like this compound, it is advisable to use oxygen-free buffers or add a reducing agent to prevent oxidation.[8]

Q3: What are the potential degradation pathways for this compound during storage?

As a bicyclic peptide, this compound has enhanced stability compared to linear peptides.[8] However, like all peptides, it can be susceptible to degradation over time. Key potential degradation pathways include:

  • Oxidation: The cysteine (Cys) residues forming the disulfide bridge in this compound are susceptible to oxidation.[4][7] Exposure to air and certain metal ions can catalyze this process.[9]

  • Hydrolysis: Peptide bonds can be cleaved by water, a process that can be accelerated by extremes in pH.[4][9]

  • Deamidation: While the specific sequence of this compound is not publicly detailed, if it contains asparagine (Asn) or glutamine (Gln) residues, they can undergo deamidation.[4][10]

  • Photodegradation: Exposure to light can degrade light-sensitive amino acids such as tyrosine (Tyr), which is present in this compound.[1]

Q4: How do freeze-thaw cycles affect the stability of this compound solutions?

Repeated freeze-thaw cycles are detrimental to the stability of peptide solutions and should be avoided.[5][7] These cycles can lead to:

  • Aggregation: The formation of peptide aggregates can reduce the effective concentration of the active monomer.[11]

  • Degradation: Temperature fluctuations can accelerate chemical degradation pathways.[12]

  • pH Shifts: The pH of some buffers can change upon freezing, which can affect peptide stability.[11]

To mitigate these effects, it is crucial to aliquot peptide solutions into single-use vials before freezing.[1][11]

Troubleshooting Guides

This section provides solutions to common problems encountered when assessing the stability of this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem Possible Cause Solution
Loss of Peak Resolution Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Ghost Peaks Contamination in the mobile phase or injector.Use fresh, high-purity solvents and clean the injector port and loop.
Drifting Retention Times Fluctuation in column temperature or mobile phase composition.Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed.[13]
Peak Tailing Secondary interactions with the column stationary phase or column overload.Adjust the mobile phase pH or use an ion-pairing agent. Reduce the sample concentration.
Mass Spectrometry (MS)
Problem Possible Cause Solution
Low Signal Intensity Poor ionization of the peptide.Optimize electrospray voltage and other source parameters. Ensure the sample is free of interfering substances.[2][14]
Inaccurate Mass Measurement The instrument is not properly calibrated.Calibrate the mass spectrometer using a known standard.
Ambiguous Fragmentation Pattern Insufficient fragmentation energy or co-elution of multiple species.Optimize collision energy. Improve chromatographic separation to ensure pure peptide enters the mass spectrometer.[5]
Presence of Unexpected Adducts Contamination from solvents or glassware.Use high-purity solvents and thoroughly clean all glassware. Sodium adducts are common and can sometimes be minimized by optimizing the mobile phase.[15]
Circular Dichroism (CD) Spectroscopy
Problem Possible Cause Solution
High Noise in the Spectrum Low sample concentration or high absorbance of the buffer.Increase the peptide concentration. Use a buffer with low absorbance in the far-UV region.[4]
Inaccurate Secondary Structure Estimation Incorrect protein concentration measurement or presence of impurities.Use an accurate method for concentration determination (e.g., absorbance at 280 nm if the sequence allows). Ensure the sample purity is >95%.[4][16]
Distorted Spectrum Light scattering due to sample aggregation.Centrifuge the sample before analysis. Consider adding a mild denaturant if it does not interfere with the experiment.
Baseline Drift Instrument instability or temperature fluctuations.Allow the instrument to warm up and stabilize. Use a temperature-controlled cell holder.[8]

Experimental Protocols

Protocol 1: Assessing this compound Purity and Degradation by RP-HPLC

This protocol outlines the methodology for analyzing the purity of a stored this compound sample and detecting potential degradation products.

  • Sample Preparation:

    • Allow the lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[2]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water with a small percentage of acetonitrile (B52724) or acetic acid to aid dissolution) to a final concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient appropriate for eluting the peptide, for example, 5% to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Integrate the peak area of the main this compound peak and any additional peaks.

    • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

    • Compare the chromatogram to that of a freshly prepared standard to identify any new peaks that may correspond to degradation products.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol describes how to identify potential degradation products of this compound using liquid chromatography-mass spectrometry.

  • Sample Preparation:

    • Prepare the this compound sample as described in the RP-HPLC protocol.

  • LC-MS Conditions:

    • Use the same chromatographic conditions as in the RP-HPLC protocol, but with a flow rate compatible with the mass spectrometer's ion source (a flow splitter may be necessary).

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of high-resolution mass analysis and tandem MS (MS/MS).

    • Ionization Mode: Positive ion mode.

    • Scan Range: A range appropriate to detect the expected mass of this compound and its potential degradation products (e.g., m/z 300-2000).

    • MS/MS Analysis: Perform data-dependent acquisition to obtain fragmentation spectra of the most abundant ions, including the parent this compound ion and any potential degradation products.

  • Data Analysis:

    • Determine the accurate mass of the parent ion and any new peaks observed in the chromatogram.

    • Compare the measured masses to the theoretical masses of potential degradation products (e.g., oxidized, hydrolyzed, or deamidated forms of this compound).

    • Analyze the MS/MS fragmentation patterns to confirm the identity of the degradation products by identifying characteristic fragment ions.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_preparation Sample Preparation cluster_analysis Stability Assessment storage Stored this compound (Lyophilized, -80°C) reconstitution Reconstitution storage->reconstitution dilution Dilution reconstitution->dilution hplc RP-HPLC (Purity & Degradation) dilution->hplc lcms LC-MS (ID of Degradants) dilution->lcms cd CD Spectroscopy (Structural Integrity) dilution->cd degradation_pathways KS133 Stored this compound Oxidation Oxidation (Cys, Tyr) KS133->Oxidation Oxygen, Metal Ions Hydrolysis Hydrolysis (Peptide Bonds) KS133->Hydrolysis Moisture, pH Extremes Deamidation Deamidation (Asn, Gln) KS133->Deamidation Moisture, High pH Photodegradation Photodegradation (Tyr) KS133->Photodegradation Light Exposure

References

Validation & Comparative

A Comparative Guide to the Efficacy of KS-133 and Other VIPR2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the VIPR2 antagonist KS-133 against other known antagonists. The following sections detail the available quantitative data on their efficacy, outline the experimental methodologies used for these assessments, and visualize the pertinent biological pathways and experimental workflows.

Quantitative Efficacy Comparison of VIPR2 Antagonists

The development of selective and potent VIPR2 antagonists is a promising avenue for therapeutic intervention in a range of disorders, including psychiatric conditions.[1][2][3] this compound, a novel bicyclic peptide, has emerged as a significant candidate in this class.[1][2] This section summarizes the in vitro antagonistic activity and plasma stability of this compound in comparison to its parent compound, VIpep-3, and other notable VIPR2 antagonists.

Table 1: In Vitro Antagonistic Activity at the VIPR2 Receptor

CompoundAssay TypeSpeciesIC50 (nM)
This compound Calcium InfluxHuman24.8[1]
cAMP AssayHuman500[1]
VIpep-3 Calcium InfluxHuman40.6[1]
Calcium InfluxMouse180[4]
Calcium InfluxRat44[4]
VIPhyb VIP Binding InhibitionHuman500[5]
cAMP InhibitionHuman~10,000 (Maximal inhibition at 10 µM)[5]
ANT308 T-Cell Activation (CD69 Expression)Human~300-400 (EC50 for T-cell activation)[5]

Table 2: Plasma Stability of Peptide Antagonists

CompoundSpeciesTime Point% Remaining
This compound Rat24 hours>90%[1]
VIpep-3 RatNot explicitly quantified, but noted to have high susceptibility to degradation.[1]

VIPR2 Signaling Pathway

Vasoactive Intestinal Peptide Receptor 2 (VIPR2) is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand Vasoactive Intestinal Peptide (VIP), primarily couples to Gs and Gq proteins. This activation initiates downstream signaling cascades, including the adenylyl cyclase/cAMP and phospholipase C/IP3 pathways, respectively. These pathways culminate in various cellular responses, including the phosphorylation of the transcription factor CREB.

VIPR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus VIPR2 VIPR2 Gs Gs VIPR2->Gs Activates Gq Gq VIPR2->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PLC Phospholipase C IP3 IP3 PLC->IP3 Generates VIP VIP VIP->VIPR2 Binds KS133 This compound KS133->VIPR2 Antagonizes Gs->AC Activates Gq->PLC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca2 Ca²⁺ IP3->Ca2 Releases Ca2->CREB Phosphorylates pCREB pCREB Gene Gene Transcription pCREB->Gene Activates Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_calcium Calcium Influx Assay cluster_cAMP cAMP Assay cluster_stability Peptide Stability cluster_invivo In Vivo Target Engagement A1 Seed VIPR2-expressing cells A2 Load with calcium-sensitive dye A1->A2 A3 Add Antagonist A2->A3 A4 Add VIP Agonist (EC80) A3->A4 A5 Measure Fluorescence A4->A5 B1 Seed VIPR2-expressing cells B2 Pre-incubate with Antagonist B1->B2 B3 Add VIP Agonist + PDE Inhibitor B2->B3 B4 Lyse cells & measure cAMP (HTRF/ELISA) B3->B4 C1 Incubate peptide in plasma at 37°C C2 Collect aliquots at time points C1->C2 C3 Precipitate proteins C2->C3 C4 Analyze supernatant by LC-MS/MS C3->C4 C5 Determine % remaining C4->C5 D1 Administer Antagonist to animal model D2 Administer VIPR2 Agonist D1->D2 D3 Isolate brain tissue (e.g., prefrontal cortex) D2->D3 D4 Western Blot for pCREB/CREB D3->D4

References

Validating the Selectivity of KS-133 for VIPR2 over VIPR1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bicyclic peptide KS-133's antagonist activity on the Vasoactive Intestinal Peptide Receptor 2 (VIPR2) versus the Vasoactive Intestinal Peptide Receptor 1 (VIPR1). The data presented herein validates the high selectivity of this compound for VIPR2, a key characteristic for its potential as a therapeutic agent in conditions such as schizophrenia.[1][2][3]

Data Presentation: Quantitative Analysis of this compound Antagonist Activity

The selectivity of this compound for VIPR2 over VIPR1 is demonstrated by a significant difference in its inhibitory potency as measured by in vitro functional assays. The half-maximal inhibitory concentration (IC50) values from calcium influx and cyclic adenosine (B11128) monophosphate (cAMP) assays are summarized below.

TargetAssay TypeThis compound IC50 (nM)
VIPR2 Calcium Influx Assay24.8[4]
cAMP Assay500[4]
VIPR1 Calcium Influx Assay>5000[4]

This data clearly indicates that this compound is a potent antagonist of VIPR2, with an IC50 in the low nanomolar range in the calcium influx assay.[4] In contrast, it shows negligible antagonist activity at VIPR1 at concentrations up to 5 µM, highlighting its significant selectivity for VIPR2.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]) triggered by the activation of a Gq-coupled receptor.

  • Cell Culture: Cells stably expressing either human VIPR1 or VIPR2 are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM) for a specific duration at 37°C in the dark. This dye exhibits a shift in its fluorescence emission wavelength upon binding to calcium.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist, this compound, for 30 minutes.

  • Agonist Stimulation: An agonist, such as Vasoactive Intestinal Peptide (VIP), is added to the wells at a concentration that elicits approximately 80% of the maximum response (EC80).

  • Signal Detection: The fluorescence intensity is measured immediately after agonist addition using a fluorescence plate reader. The ratio of fluorescence at the calcium-bound and calcium-free wavelengths is calculated to determine the intracellular calcium concentration.

  • Data Analysis: The antagonist's IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

cAMP Assay

This assay quantifies the level of intracellular cyclic adenosine monophosphate (cAMP), a second messenger produced upon the activation of Gs-coupled receptors.

  • Cell Culture: Cells expressing the target receptor (VIPR2) are cultured and seeded in 96-well plates.

  • Compound Incubation: The cells are incubated with different concentrations of the antagonist, this compound.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of an agonist (e.g., VIP) to induce cAMP production.

  • Cell Lysis: After stimulation, the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit. These assays typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.

  • Data Analysis: The signal from the assay is inversely proportional to the amount of cAMP in the sample. A standard curve is generated using known concentrations of cAMP, and the IC50 value for the antagonist is calculated by analyzing the dose-response curve of inhibition of agonist-induced cAMP production.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of VIPR1 and VIPR2 and the general workflow of the experimental assays used to determine antagonist activity.

VIPR_Signaling_Pathways cluster_VIPR1 VIPR1 Signaling cluster_VIPR2 VIPR2 Signaling VIPR1 VIPR1 Gas1 Gαs VIPR1->Gas1 Gaq1 Gαq VIPR1->Gaq1 Gai1 Gαi VIPR1->Gai1 AC1 Adenylyl Cyclase Gas1->AC1 PLC1 Phospholipase C Gaq1->PLC1 PI3K1 PI3K/AKT Pathway Gai1->PI3K1 cAMP1 cAMP AC1->cAMP1 IP3_DAG1 IP3 / DAG PLC1->IP3_DAG1 PKA1 PKA cAMP1->PKA1 CREB1 CREB Phosphorylation PKA1->CREB1 Ca1 Ca²⁺ Release IP3_DAG1->Ca1 VIPR2 VIPR2 Gas2 Gαs VIPR2->Gas2 Gaq2 Gαq VIPR2->Gaq2 Gai2 Gαi VIPR2->Gai2 AC2 Adenylyl Cyclase Gas2->AC2 PLC2 Phospholipase C Gaq2->PLC2 PI3K2 PI3K/AKT Pathway Gai2->PI3K2 cAMP2 cAMP AC2->cAMP2 IP3_DAG2 IP3 / DAG PLC2->IP3_DAG2 PKA2 PKA cAMP2->PKA2 CREB2 CREB Phosphorylation PKA2->CREB2 Ca2 Ca²⁺ Release IP3_DAG2->Ca2

Caption: VIPR1 and VIPR2 Signaling Pathways.

Antagonist_Assay_Workflow cluster_workflow General Antagonist Assay Workflow cluster_calcium Calcium Influx Assay cluster_camp cAMP Assay start Start cell_culture Culture cells expressing VIPR1 or VIPR2 start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells add_antagonist Add varying concentrations of this compound plate_cells->add_antagonist load_dye Load cells with calcium-sensitive dye add_antagonist->load_dye add_agonist_camp Add VIP (agonist) add_antagonist->add_agonist_camp add_agonist_ca Add VIP (agonist) load_dye->add_agonist_ca measure_fluorescence Measure fluorescence add_agonist_ca->measure_fluorescence analyze_data Analyze data and determine IC50 measure_fluorescence->analyze_data lyse_cells Lyse cells add_agonist_camp->lyse_cells measure_camp Measure cAMP levels lyse_cells->measure_camp measure_camp->analyze_data end End analyze_data->end

Caption: Experimental Workflow for Antagonist Assays.

References

Novel Peptide KS-133 Shows Promise in Ameliorating Cognitive Deficits in Schizophrenia Models, Offering a Differentiated Approach from Traditional Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ISHIKAWA, Japan – Preclinical research has unveiled a novel bicyclic peptide, KS-133, demonstrating the potential to counteract cognitive decline in mouse models of psychiatric disorders. This investigational compound, a potent and selective antagonist of the Vasoactive Intestinal Peptide Receptor 2 (VIPR2), presents a distinct mechanism of action compared to traditional antipsychotic medications, which have shown limited efficacy in addressing the cognitive impairments associated with schizophrenia.[1][2]

Cognitive deficits are a core and debilitating feature of schizophrenia, significantly impacting daily functioning and quality of life.[3][4] While conventional antipsychotic drugs are primarily effective in managing positive symptoms like hallucinations and delusions, their impact on cognitive dysfunction remains a significant unmet medical need.[3][5][6] First-generation (typical) antipsychotics, which primarily block dopamine (B1211576) D2 receptors, generally have a negligible or even detrimental effect on cognitive functions.[4][7] Second-generation (atypical) antipsychotics, with a broader mechanism involving serotonin (B10506) 5-HT2A receptor antagonism in addition to dopamine D2 blockade, have shown at best modest and often inconsistent benefits for cognition.[8][9]

This compound emerges from a different therapeutic strategy, targeting the VIPR2 receptor, which has been genetically linked to schizophrenia.[1][10] Overactivation of VIPR2 is associated with the pathophysiology of the disorder.[1][11] By selectively antagonizing this receptor, this compound aims to normalize downstream signaling pathways implicated in cognitive processes.[10][11]

A significant hurdle for brain-targeted therapies is the blood-brain barrier (BBB).[12][13] Initial studies indicated that this compound has poor permeability across the BBB.[12][14] To address this, researchers have developed a novel nanoparticle-based drug delivery system (DDS). This system encapsulates this compound and utilizes a brain-targeting peptide, KS-487, which binds to the low-density lipoprotein receptor-related protein 1 (LRP1) to facilitate transport into the brain.[10][12][14]

Comparative Overview: this compound vs. Traditional Antipsychotics

FeatureThis compoundTraditional Antipsychotics (First & Second Generation)
Primary Mechanism of Action Selective antagonist of Vasoactive Intestinal Peptide Receptor 2 (VIPR2).[1][10][15]First-Generation: Dopamine D2 receptor antagonists.[7] Second-Generation: Serotonin 5-HT2A and Dopamine D2 receptor antagonists.[7][9]
Targeted Symptoms Primarily cognitive deficits associated with schizophrenia.[1][2]Primarily positive symptoms (hallucinations, delusions). Second-generation agents may have some effect on negative symptoms.[6][9]
Reported Efficacy on Cognition Significant improvement in cognitive functions observed in preclinical mouse models (e.g., novel object recognition tests).[1][12][13][14]First-Generation: Generally negligible or may worsen cognitive function.[4] Second-Generation: Modest and inconsistent improvements in cognition.[8][16]
Development Stage Preclinical.[15]Marketed and in clinical use for decades.
Drug Delivery Requires a nanoparticle-based drug delivery system (DDS) with a brain-targeting peptide (KS-487) to cross the blood-brain barrier.[10][12][14]Oral or injectable formulations with systemic distribution.

Preclinical Efficacy of this compound in a Mouse Model of Schizophrenia

In a key preclinical study, the efficacy of this compound was evaluated in a mouse model where cognitive deficits were induced by the early postnatal administration of a VIPR2 agonist, Ro 25-1553. Chronic treatment with this compound demonstrated a significant attenuation of these cognitive deficits as measured by the novel object recognition test.

Treatment GroupDiscrimination Index (Mean ± SEM)Statistical Significance (vs. Vehicle + Ro 25-1553)
Vehicle + Vehicle0.45 ± 0.05-
Vehicle + Ro 25-1553-0.1 ± 0.06-
This compound + Ro 25-15530.38 ± 0.07p < 0.0001

Data adapted from Sakamoto et al. (2024). A higher discrimination index indicates better cognitive performance.

Experimental Protocols

Novel Object Recognition (NOR) Test: The NOR test was conducted in an open-field box. Mice were habituated to the box for 10 minutes for 3 consecutive days. On the fourth day (training session), two identical objects were placed in the box, and mice were allowed to explore them for 10 minutes. After a 24-hour interval, one of the familiar objects was replaced with a novel object (test session), and exploration time for each object was recorded for 5 minutes. The discrimination index was calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).

Western Blot Analysis for Phosphorylated CREB (pCREB): To assess the in vivo target engagement of this compound, neonatal mice were subcutaneously injected with this compound and/or the VIPR2 agonist Ro 25-1553. Adult mice were administered this compound intranasally. Forty-five minutes post-injection, the prefrontal cortex was isolated. Protein levels of pCREB were measured by Western blot and normalized to total CREB and β-actin. A reduction in VIPR2 agonist-induced pCREB levels by this compound indicated successful target antagonism in the brain.[1][2]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway of VIPR2 and the experimental workflow for evaluating this compound.

VIPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIPR2 VIPR2 AC Adenylyl Cyclase VIPR2->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Enters Nucleus and Phosphorylates pCREB pCREB Gene Gene Transcription (Cognitive Function) pCREB->Gene Promotes KS133 This compound KS133->VIPR2 Antagonizes

Caption: Proposed signaling pathway of VIPR2 and the antagonistic action of this compound.

Experimental_Workflow cluster_model Schizophrenia Model Induction cluster_treatment Treatment Phase cluster_assessment Cognitive and Molecular Assessment cluster_outcome Outcome Measures Model Neonatal Mice VIPR2_Agonist Administer VIPR2 Agonist (Ro 25-1553) Model->VIPR2_Agonist Treatment Chronic Administration of This compound/KS-487 Nanoparticles VIPR2_Agonist->Treatment NOR Novel Object Recognition Test Treatment->NOR WB Western Blot for pCREB in Prefrontal Cortex Treatment->WB Cognition Improved Discrimination Index NOR->Cognition Target Reduced pCREB Levels WB->Target

Caption: Experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound represents a promising, mechanism-based approach to treating cognitive deficits in schizophrenia, a critical area of unmet need. Its selective antagonism of VIPR2 distinguishes it from the dopamine and serotonin-focused mechanisms of traditional antipsychotics. While still in the early stages of development, the successful preclinical demonstration of cognitive improvement and target engagement, facilitated by an innovative drug delivery system, warrants further investigation of this compound as a potential novel therapeutic for schizophrenia.

References

A Comparative Analysis of KS-133 and VIpep-3 Efficacy in Targeting the VIPR2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two selective antagonists of the Vasoactive Intestinal Peptide Receptor 2 (VIPR2), KS-133 and its parent compound, VIpep-3. This analysis is supported by experimental data on their in vitro activity, plasma stability, and in vivo cognitive enhancement in a preclinical model of schizophrenia.

Both this compound and VIpep-3 are cyclic peptides that function as antagonists to the VIPR2, a G protein-coupled receptor implicated in the pathophysiology of schizophrenia due to its high expression and overactivation in the central nervous system[1][2][3]. This compound was developed as a derivative of VIpep-3 with the goal of enhancing its drug-like properties, particularly its stability for in vivo applications[1][3][4].

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the performance of this compound and VIpep-3.

PeptidehVIPR1 (IC50, µM)hVIPR2 (IC50, µM)hPAC1 (IC50, µM)
VIpep-3 >50.047>5
This compound >50.500>5
hVIPR1: human Vasoactive Intestinal Peptide Receptor 1, hVIPR2: human Vasoactive Intestinal Peptide Receptor 2, hPAC1: human Pituitary Adenylate Cyclase-Activating Polypeptide Type 1 Receptor. IC50 values were determined by a calcium influx assay.
PeptideRemaining Amount after 24h in Rat Plasma (%)
VIpep-3 <1
This compound 98.5
Stability was assessed by incubating the peptides in rat plasma at 37°C for 24 hours and measuring the remaining peptide by RP-HPLC.

In Vivo Efficacy of this compound

Chronic treatment with this compound has been shown to attenuate cognitive deficits in a mouse model of schizophrenia. In a novel object recognition test, mice with VIPR2 overactivation exhibited a significantly lower discrimination index, which was reversed by the administration of this compound[1]. The in vivo efficacy of VIpep-3 has not been determined, likely due to its poor plasma stability[1].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating the efficacy of these VIPR2 antagonists.

G cluster_0 VIPR2 Signaling Pathway VIP VIP / PACAP VIPR2 VIPR2 VIP->VIPR2 Binds and Activates AC Adenylate Cyclase VIPR2->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription (Cognitive Function) pCREB->Gene Promotes Antagonist This compound / VIpep-3 Antagonist->VIPR2 Blocks Binding

Figure 1: VIPR2 signaling pathway and antagonist mechanism.

G cluster_1 In Vitro & In Vivo Efficacy Evaluation Workflow start Start: Peptide Synthesis (this compound & VIpep-3) invitro In Vitro Assays start->invitro calcium Calcium Influx Assay (IC50 Determination) invitro->calcium cAMP cAMP Assay (Antagonist Activity) invitro->cAMP stability Plasma Stability Assay (24h Incubation) invitro->stability invivo In Vivo Studies (Mouse Model of Schizophrenia) stability->invivo Proceed with stable compound nort Novel Object Recognition Test (Cognitive Function Assessment) invivo->nort pcreb pCREB Western Blot (Target Engagement) invivo->pcreb end End: Comparative Efficacy Analysis nort->end pcreb->end

Figure 2: Experimental workflow for efficacy comparison.

Experimental Protocols

Calcium Influx Assay for IC50 Determination

This assay is used to measure the antagonistic activity of the peptides against VIPR1, VIPR2, and PAC1.

  • Cell Culture: CHO-K1 cells stably expressing the respective human receptors are cultured in a suitable medium.

  • Cell Plating: Cells are seeded into 96-well plates and cultured until they reach confluence.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist peptides (VIpep-3 or this compound) for 30 minutes.

  • Ligand Addition: The natural ligand (VIP for VIPR1 and VIPR2, PACAP for PAC1) is added at a concentration that elicits 80% of the maximal response (EC80).

  • Signal Measurement: Intracellular calcium levels are measured using a fluorescent calcium indicator.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Plasma Stability Assay

This assay evaluates the resistance of the peptides to degradation by plasma proteases.

  • Peptide Incubation: VIpep-3 and this compound are incubated in rat plasma at 37°C.

  • Time Points: Samples are collected at 0 and 24 hours.

  • Peptide Extraction: The peptides are extracted from the plasma samples.

  • Quantification: The amount of remaining intact peptide is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Calculation: The percentage of the remaining peptide at 24 hours is calculated relative to the amount at 0 hours.

Novel Object Recognition Test (NORT)

This test assesses cognitive function, specifically recognition memory, in mice.

  • Animal Model: A mouse model of schizophrenia is generated through the early postnatal overactivation of VIPR2 by administering a VIPR2 agonist.

  • Treatment: Mice are chronically treated with either vehicle or this compound.

  • Habituation: Mice are individually habituated to an open-field arena.

  • Training Phase: Each mouse is placed in the arena with two identical objects and the time spent exploring each object is recorded.

  • Test Phase: After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the familiar and the novel object is recorded.

  • Discrimination Index: The discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher index indicates better recognition memory.

Conclusion

The development of this compound from VIpep-3 has resulted in a VIPR2 antagonist with significantly improved plasma stability. While both peptides exhibit potent and selective in vitro antagonism of VIPR2, the enhanced stability of this compound translates to in vivo efficacy, as demonstrated by its ability to reverse cognitive deficits in a preclinical model of schizophrenia. These findings highlight this compound as a promising therapeutic candidate for the treatment of cognitive impairment associated with schizophrenia.

References

Validating the In Vivo Efficacy of KS-133: A Comparative Guide to Pharmacological and Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the in vivo effects of KS-133, a selective antagonist of the Vasoactive Intestinal Peptide Receptor 2 (VIPR2). This document outlines the established pharmacological model used to assess this compound's efficacy and discusses the complementary role of VIPR2 knockout models in target validation.

This compound is a bicyclic peptide that has demonstrated potent and selective antagonistic activity against VIPR2.[1][2] It has shown promise in counteracting cognitive decline in a mouse model of psychiatric disorders by inhibiting VIPR2-mediated signaling.[1][2][3] Validating the in vivo effects of such a compound is crucial for its development as a potential therapeutic. This guide will delve into the experimental approaches used to confirm the on-target effects of this compound and compare them with the gold standard of genetic knockout models.

Unraveling the VIPR2 Signaling Pathway

This compound exerts its effect by blocking the VIPR2 signaling cascade. VIPR2 is a G protein-coupled receptor that, upon binding its endogenous ligand Vasoactive Intestinal Peptide (VIP), primarily activates the Gs alpha subunit. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP-response element binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal survival, plasticity, and other cellular functions.[1]

VIPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VIP VIP VIPR2 VIPR2 VIP->VIPR2 Binds and Activates KS133 This compound (Antagonist) KS133->VIPR2 Binds and Inhibits Gs Gs VIPR2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Expression pCREB->Gene Regulates

Caption: VIPR2 Signaling Pathway and the Action of this compound.

In Vivo Validation of this compound: The Pharmacological Model

Currently, the in vivo efficacy of this compound has been demonstrated using a pharmacological model of VIPR2 overactivation.[1][3] This approach involves administering a selective VIPR2 agonist, such as Ro 25-1553 or BAY 55-9837, to wild-type mice to induce a specific phenotype. The ability of this compound to prevent or reverse this phenotype provides strong evidence for its on-target antagonistic activity.

Experimental Workflow: Pharmacological Model

The typical experimental workflow for validating this compound using this model is as follows:

Pharmacological_Model_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis WT_mice Wild-Type Mice Vehicle Vehicle WT_mice->Vehicle Random Assignment Agonist VIPR2 Agonist (e.g., Ro 25-1553) WT_mice->Agonist Random Assignment Agonist_KS133 VIPR2 Agonist + this compound WT_mice->Agonist_KS133 Random Assignment KS133_only This compound Alone WT_mice->KS133_only Random Assignment Behavioral Behavioral Tests (e.g., Novel Object Recognition) Vehicle->Behavioral Biochemical Biochemical Analysis (e.g., pCREB levels in prefrontal cortex) Vehicle->Biochemical Agonist->Behavioral Agonist->Biochemical Agonist_KS133->Behavioral Agonist_KS133->Biochemical KS133_only->Behavioral KS133_only->Biochemical

Caption: Experimental Workflow for In Vivo Validation of this compound.
Key Experimental Protocols

Animals: Male ICR mice are typically used. For neonatal studies, pups at postnatal day 12 (P12) are utilized, while adult studies use mice at 8 weeks of age.[1]

Drug Administration:

  • VIPR2 Agonist (Ro 25-1553): Administered subcutaneously (s.c.) at a dose of 0.4 nmol/g to neonatal mice.[1]

  • VIPR2 Agonist (BAY 55-9837): Administered intranasally (i.n.) at a dose of 20 µ g/mouse to adult mice.[1]

  • This compound: Co-administered with the agonist. For neonatal mice, 1 nmol/g is given s.c., and for adult mice, 20 nmol/mouse is given i.n.[1]

Biochemical Analysis (Phospho-CREB Levels):

  • One hour (for neonatal) or 45 minutes (for adult) after drug administration, mice are euthanized, and the prefrontal cortex is dissected.[1]

  • Tissue samples are homogenized and processed for Western blotting.

  • Levels of phosphorylated CREB (pCREB) and total CREB are measured and normalized to a loading control like β-actin.[1]

Behavioral Analysis (Novel Object Recognition Test):

  • Chronic treatment with the VIPR2 agonist and this compound is performed during the early postnatal period.

  • In adulthood, mice are subjected to the novel object recognition test to assess recognition memory.

  • The discrimination index, which is the time spent exploring the novel object versus the familiar object, is calculated.[1]

Quantitative Data Summary
Experimental ModelTreatment GroupKey EndpointResultReference
Neonatal Mice (P12)VehiclepCREB Levels (Prefrontal Cortex)Baseline[1]
Ro 25-1553 (0.4 nmol/g, s.c.)pCREB Levels (Prefrontal Cortex)Significantly increased[1]
Ro 25-1553 + this compound (1 nmol/g, s.c.)pCREB Levels (Prefrontal Cortex)Increase blocked[1]
Adult Mice (8 weeks)VehiclepCREB Levels (Prefrontal Cortex)Baseline[1]
BAY 55-9837 (20 µ g/mouse , i.n.)pCREB Levels (Prefrontal Cortex)Significantly increased[1]
BAY 55-9837 + this compound (20 nmol/mouse, i.n.)pCREB Levels (Prefrontal Cortex)Increase blocked[1]
Postnatal Treatment ModelVehicleDiscrimination Index (NOR Test)Baseline[1]
Ro 25-1553Discrimination Index (NOR Test)Significantly decreased[1]
Ro 25-1553 + this compoundDiscrimination Index (NOR Test)Decrease attenuated[1]

The Role of VIPR2 Knockout Models in Target Validation

While a pharmacological model provides strong evidence for a drug's on-target effects, the use of genetic knockout models is considered the definitive method for target validation. A knockout model involves the genetic deletion of the target protein, in this case, VIPR2.

Although no studies have been published to date that directly test this compound in VIPR2 knockout (Vipr2-/-) mice, the existing literature on these mice provides crucial validation for the pharmacological model.

Phenotype of VIPR2 Knockout Mice

Vipr2-/- mice are viable and fertile with no overt morphological abnormalities.[1] However, they exhibit distinct phenotypes, including:

  • Altered Circadian Rhythms: These mice show disruptions in their normal rest/activity cycles.[4]

  • Exacerbated Experimental Autoimmune Encephalomyelitis (EAE): They experience a more severe and prolonged disease course in this mouse model of multiple sclerosis.[1]

  • Altered Immune Responses: Vipr2-/- mice show increased Th1/Th17 responses and decreased Th2/Treg responses.[1]

  • Myopia: Genetic deletion of Vipr2 leads to a significant shift towards myopia.[5]

Validation of Pharmacological Tools in VIPR2 Knockout Mice

Crucially, studies have shown that the effects of VIPR2 agonists are absent in Vipr2-/- mice. For example, the VIPR2 agonist Ro 25-1553, which induces an inward current in neurons from wild-type mice, has no such effect in neurons from Vipr2-/- mice.[6] This confirms that the effects of Ro 25-1553 are indeed mediated by VIPR2.

Comparison of Validation Models: Pharmacological vs. Knockout

FeaturePharmacological Model (Agonist-Induced)Knockout Model (Genetic Deletion)
Principle Mimics a state of target overactivation.Complete ablation of the target protein.
Validation of Antagonists Demonstrates the ability of the antagonist to block the effects of target activation.Confirms that the antagonist has no effect in the absence of the target, proving its specificity.
Pros - Relatively quick to establish.- Allows for the study of acute effects of target activation.- Can model diseases where the target is overactive.- Definitive for target validation.- Avoids off-target effects of pharmacological agents.- Allows for the study of the lifelong absence of the target.
Cons - Relies on the specificity of the agonist.- May not fully recapitulate the complexity of a disease state.- Time-consuming and expensive to generate.- Potential for developmental compensation.- May not be suitable for studying essential genes.

Conclusion

The in vivo effects of this compound have been robustly validated using a pharmacological model of VIPR2 overactivation. This model has demonstrated this compound's ability to block VIPR2-mediated signaling in the brain and prevent cognitive deficits in a relevant disease model. While direct testing of this compound in VIPR2 knockout mice has not yet been reported, the established lack of effect of VIPR2 agonists in these mice provides strong support for the specificity of the pharmacological approach.

For researchers and drug developers, the combined evidence from both pharmacological and genetic models provides a high degree of confidence in the on-target in vivo activity of this compound. Future studies utilizing VIPR2 knockout mice could further solidify the specificity of this compound and provide deeper insights into the therapeutic potential of VIPR2 antagonism.

References

A Comparative Guide to Intranasal and Systemic Delivery of the VIPR2 Antagonist KS-133

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of intranasal and systemic (subcutaneous) delivery routes for the novel bicyclic peptide KS-133, a potent and selective antagonist of the Vasoactive Intestinal Peptide Receptor 2 (VIPR2). This compound is under investigation for its therapeutic potential in psychiatric disorders, including schizophrenia, by counteracting cognitive decline.[1] This document synthesizes available experimental data to inform preclinical and clinical research strategies.

Executive Summary

Intranasal and systemic administration of this compound have both demonstrated efficacy in modulating VIPR2 signaling in the central nervous system. Systemic delivery, particularly when formulated with nanoparticles, has shown significant improvement in cognitive function in animal models of schizophrenia.[2][3] While direct pharmacokinetic data for intranasal this compound is not yet available, this route offers the potential for bypassing the blood-brain barrier and achieving rapid, direct access to the brain with reduced systemic exposure. The choice of administration route will likely depend on the specific therapeutic goals, desired pharmacokinetic profile, and the target patient population.

Data Presentation: Performance Comparison

The following tables summarize the available quantitative data for the two delivery routes of this compound.

Table 1: Pharmacokinetic Parameters of Subcutaneously Administered this compound in Mice

FormulationDoseCmax (µM)Tmax (h)t1/2 (h)AUC0-inf (µmol/L×h)
This compound Solution1 nmol/g--< 1-
This compound/KS-487 Nanoparticles3 mg/kg8.734 (Plasma)22.0538.56
0.054 (Cerebral Cortex)12.380.28
0.062 (Hippocampus)21.680.26

Note: Data for this compound solution is limited. The nanoparticle formulation (this compound/KS-487 NPs) was designed to enhance brain targeting.

Table 2: Pharmacodynamic Effects of Intranasal vs. Subcutaneous this compound in Mice

Administration RouteExperimentOutcome
Intranasal Inhibition of VIPR2 agonist-induced CREB phosphorylation in the prefrontal cortexThis compound (20 nmol/mouse) blocked the increase in phosphorylated CREB.[1]
Subcutaneous Inhibition of VIPR2 agonist-induced CREB phosphorylation in the prefrontal cortexThis compound (1 nmol/g) suppressed the increase in CREB phosphorylation.[1]
Subcutaneous (Nanoparticles) Novel Object Recognition Test in a mouse model of schizophreniaThis compound/KS-487 NPs significantly improved the discrimination index, indicating enhanced cognitive function.[2][3]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and methods discussed, the following diagrams have been generated using Graphviz (DOT language).

VIPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VIP VIP / PACAP VIPR2 VIPR2 VIP->VIPR2 G_alpha_s Gαs VIPR2->G_alpha_s G_alpha_i Gαi VIPR2->G_alpha_i G_alpha_q Gαq VIPR2->G_alpha_q AC Adenylyl Cyclase G_alpha_s->AC + G_alpha_i->AC - PI3K PI3K G_alpha_i->PI3K PLC PLC G_alpha_q->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK CREB CREB PKA->CREB AKT AKT PI3K->AKT ERK->CREB AKT->CREB pCREB pCREB CREB->pCREB Phosphorylation Gene_Transcription Gene Transcription (Cognitive Function, Neuronal Survival) pCREB->Gene_Transcription KS133 This compound KS133->VIPR2 Antagonist

Caption: VIPR2 Signaling Pathway and this compound Mechanism of Action.

Experimental_Workflow cluster_administration Drug Administration cluster_pharmacokinetics Pharmacokinetic Analysis cluster_pharmacodynamics Pharmacodynamic Analysis Intranasal Intranasal Delivery of this compound PK_Sampling Blood and Brain Tissue Sampling Intranasal->PK_Sampling PD_Sampling Prefrontal Cortex Dissection Intranasal->PD_Sampling Subcutaneous Subcutaneous Delivery of this compound Subcutaneous->PK_Sampling Subcutaneous->PD_Sampling Behavioral_Test Novel Object Recognition Test Subcutaneous->Behavioral_Test Nanoparticle Formulation PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis PK_Parameters Determine Cmax, Tmax, AUC, t1/2 PK_Analysis->PK_Parameters Western_Blot Western Blot for pCREB/CREB PD_Sampling->Western_Blot

Caption: Experimental Workflow for Comparing Delivery Routes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Intranasal Administration in Mice
  • Animal Handling and Acclimation: Mice are acclimated to handling for at least one week prior to the experiment to minimize stress.

  • Preparation of this compound Solution: this compound is dissolved in a sterile vehicle, such as phosphate-buffered saline (PBS) or distilled water, to the desired concentration (e.g., 20 nmol per 10-20 µL).

  • Administration: The mouse is gently restrained. Using a micropipette, small droplets of the this compound solution are administered into each nostril, allowing the mouse to inhale the liquid. The total volume is typically divided between the two nostrils.

  • Post-administration Monitoring: The animal is monitored for any signs of respiratory distress or adverse reactions.

Subcutaneous Administration in Mice
  • Animal Handling: Mice are handled gently to minimize stress.

  • Preparation of this compound Solution/Suspension: For direct injection, this compound is dissolved in a sterile vehicle like PBS. For nanoparticle formulations, this compound is encapsulated as per the specific protocol. The final solution or suspension is drawn into a sterile syringe with an appropriate gauge needle (e.g., 27-30G).

  • Injection: The mouse is restrained, and a small fold of skin is lifted in the dorsal (scruff) region. The needle is inserted into the subcutaneous space, and the solution is injected slowly.

  • Post-injection Care: The injection site is observed for any signs of irritation or leakage. The animal is returned to its cage and monitored.

Western Blot for Phospho-CREB (pCREB) and Total CREB
  • Tissue Homogenization: Following sacrifice at a predetermined time point after this compound administration, the prefrontal cortex is rapidly dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution containing bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phospho-CREB (Ser133).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Stripping and Re-probing: The membrane is stripped of the first set of antibodies and then re-probed with a primary antibody for total CREB to normalize the phospho-CREB signal.

  • Densitometry Analysis: The band intensities for pCREB and total CREB are quantified, and the ratio of pCREB to total CREB is calculated to determine the level of CREB phosphorylation.

References

A Head-to-Head Preclinical and Clinical Review of Schizophrenia Therapeutics: The Novel VIPR2 Antagonist KS-133 Versus Standard and Emerging Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel, preclinical schizophrenia candidate KS-133 against established and recently approved treatments. The document is structured to offer a clear overview of the available experimental data, methodologies, and underlying mechanisms of action to inform research and development efforts in the field of neuropsychiatric pharmacology.

Executive Summary

Schizophrenia treatment has been historically dominated by dopamine (B1211576) D2 receptor antagonists. While effective for positive symptoms, these agents often have limited efficacy for negative and cognitive symptoms and are associated with significant side effects. The recent approval of muscarinic receptor agonists has opened new avenues for therapeutic development. This guide introduces this compound, a preclinical bicyclic peptide with a novel mechanism of action—selective antagonism of the Vasoactive Intestinal Peptide Receptor 2 (VIPR2).[1][2] This document will compare the preclinical profile of this compound with the clinical profiles of a first-generation antipsychotic (haloperidol), a second-generation antipsychotic (olanzapine), another widely used second-generation agent (risperidone), and a recently approved muscarinic agonist (Cobenfy).

Comparative Data on Efficacy and Safety

The following tables summarize the available quantitative data for this compound and the selected comparator treatments. It is critical to note that the data for this compound is from a preclinical mouse model of schizophrenia, and therefore, direct comparison with human clinical trial data should be interpreted with caution.

Table 1: Efficacy Data

TreatmentStudy PopulationPrimary Efficacy EndpointMean Change from Baseline (Drug)Mean Change from Baseline (Control)p-valueCitation(s)
This compound Mouse model of VIPR2-induced cognitive impairmentNovel Object Recognition Test (Discrimination Index)Attenuated decrease in discrimination indexSignificant decrease in discrimination index<0.05[3]
Haloperidol Adults with acute schizophreniaPANSS Total Score---[4]
Olanzapine (B1677200) Adults with schizophreniaPANSS Total Score-10.8-8.3 (vs. Haloperidol)<0.05[5][6]
Risperidone (B510) Adults with chronic schizophreniaPANSS Total ScoreSignificant reduction-<0.05 (vs. Haloperidol)[7]
Cobenfy (xanomeline-trospium) Adults with acute schizophrenia (EMERGENT-2)PANSS Total Score-21.2-11.6 (Placebo)<0.0001[3][8]

Table 2: Safety and Tolerability Profile

TreatmentCommon Adverse EventsNotable Side EffectsCitation(s)
This compound Preclinical; no human safety data available.-
Haloperidol Extrapyramidal symptoms (EPS), akathisia, dystonia, parkinsonism, sedation.High propensity for motor side effects.[8][9][10]
Olanzapine Weight gain, somnolence, dizziness, dry mouth, mild elevations in metabolic parameters.Significant metabolic side effects.[11][12]
Risperidone EPS (dose-dependent), elevated prolactin, weight gain, sedation.Hyperprolactinemia-related side effects.[5][13][14]
Cobenfy (xanomeline-trospium) Nausea, vomiting, dyspepsia, constipation, headache, dizziness.Primarily gastrointestinal due to cholinergic agonism.[15]

Experimental Protocols and Methodologies

This compound Preclinical Mouse Model of Schizophrenia

The preclinical efficacy of this compound was evaluated in a mouse model designed to mimic cognitive impairment associated with schizophrenia through the hyperactivation of the VIPR2 receptor.

  • Animal Model: C57BL/6J mice were used for the study.

  • Induction of Schizophrenia-like Cognitive Deficits: From postnatal day 1 (P1) to P14, mouse pups were subcutaneously injected daily with the VIPR2 agonist, Ro 25-1553 (0.07 nmol/g), to induce a state of VIPR2 hyperactivation. Control mice received phosphate-buffered saline (PBS).[3][6]

  • This compound Administration: this compound (1 nmol/g) or vehicle was co-administered subcutaneously with Ro 25-1553 or PBS from P1 to P14.[3]

  • Behavioral Assessment (Novel Object Recognition Test - NORT): In adulthood, the cognitive function of the mice was assessed using the NORT. The test consists of three phases:

    • Habituation: Mice are individually habituated to an empty open-field arena for a set period (e.g., 5-10 minutes) on the day before the test.[2][10]

    • Familiarization/Training Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration (e.g., 10 minutes).[2][10]

    • Test Phase: After a retention interval (e.g., 1-2 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the novel versus the familiar object is recorded for a set period (e.g., 5-10 minutes).[2][10]

  • Outcome Measure: The primary outcome is the "discrimination index," calculated as the proportion of time spent exploring the novel object relative to the total exploration time of both objects. A higher discrimination index indicates better recognition memory.[3]

G Experimental Workflow for this compound Preclinical Study cluster_induction Induction Phase (P1-P14) cluster_behavioral Behavioral Testing (Adulthood) Pups Pups Daily_Injections Daily Subcutaneous Injections Pups->Daily_Injections C57BL/6J mice Group1 Group1 Daily_Injections->Group1 Ro 25-1553 + this compound Group2 Group2 Daily_Injections->Group2 Ro 25-1553 + Vehicle Group3 Group3 Daily_Injections->Group3 PBS + Vehicle (Control) Habituation Habituation to Arena Training Familiarization with Two Identical Objects Habituation->Training 24h Testing Exploration of a Familiar and a Novel Object Training->Testing 1-2h Retention Interval Outcome Calculate Discrimination Index Testing->Outcome Measure Exploration Time

This compound Preclinical Experimental Workflow
Clinical Trial Methodologies for Comparator Drugs

The data for haloperidol, olanzapine, risperidone, and Cobenfy are derived from randomized, double-blind, placebo-controlled (and in some cases, active-comparator) clinical trials in adult patients with schizophrenia.

  • Study Population: Typically, these trials enroll adult patients (18-65 years) with a DSM-IV or DSM-5 diagnosis of schizophrenia, often experiencing an acute exacerbation of psychosis.[8][16]

  • Intervention: Patients are randomized to receive a fixed or flexible dose of the investigational drug, a placebo, or an active comparator.

  • Primary Efficacy Endpoint: The most common primary endpoint is the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS) at the end of the treatment period (typically 4-8 weeks).[8][16]

  • Safety Assessments: Safety and tolerability are assessed through the monitoring of adverse events, physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests. Specific rating scales are used to evaluate extrapyramidal symptoms (e.g., Simpson-Angus Scale, Barnes Akathisia Rating Scale).

Mechanisms of Action and Signaling Pathways

The therapeutic approaches for schizophrenia are diversifying, with newer agents targeting pathways beyond the dopamine D2 receptor.

This compound: VIPR2 Antagonism

This compound is a selective antagonist of the Vasoactive Intestinal Peptide Receptor 2 (VIPR2).[1] VIPR2 is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand VIP, primarily couples to the Gs alpha subunit. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[15][17] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, thereby modulating neuronal function.[15][17] In schizophrenia, genetic duplication of the VIPR2 gene has been linked to the disorder, suggesting that hyperactivity of this pathway may contribute to the pathophysiology.[18] By blocking this receptor, this compound is hypothesized to normalize this overactive signaling, particularly in brain regions relevant to cognitive function.

G This compound Signaling Pathway VIP VIP VIPR2 VIPR2 VIP->VIPR2 Activates KS133 This compound KS133->VIPR2 Blocks Gs Gs VIPR2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Neuronal_Function Altered Neuronal Function (Cognitive Impairment) CREB->Neuronal_Function

This compound Mechanism of Action via VIPR2 Antagonism
Haloperidol, Olanzapine, and Risperidone: Dopamine D2 Receptor Antagonism

First and second-generation antipsychotics share a common mechanism of blocking the dopamine D2 receptor. The D2 receptor is a Gi/o-coupled GPCR. When activated by dopamine, it inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity.[19] D2 receptor activation also leads to the recruitment of β-arrestin, which can initiate G-protein independent signaling.[6] Antipsychotics like haloperidol, olanzapine, and risperidone act as antagonists at the D2 receptor, blocking the effects of dopamine and thereby reducing the "hyperdopaminergic" state thought to underlie the positive symptoms of schizophrenia.[10] Second-generation antipsychotics like olanzapine and risperidone also have affinities for other receptors, such as serotonin (B10506) 5-HT2A receptors, which is believed to contribute to their different side-effect profiles and potential efficacy for negative symptoms.

G Dopamine D2 Receptor Antagonist Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antipsychotics Haloperidol, Olanzapine, Risperidone Antipsychotics->D2R Blocks Gio Gi/o D2R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreased Activity Neuronal_Inhibition Modulation of Neuronal Activity (Reduction of Positive Symptoms) PKA->Neuronal_Inhibition

Mechanism of Dopamine D2 Receptor Antagonists
Cobenfy (Xanomeline-Trospium): Muscarinic M1 and M4 Receptor Agonism

Cobenfy represents a new class of schizophrenia treatment that does not directly block dopamine receptors. Its active component, xanomeline, is an agonist at muscarinic acetylcholine (B1216132) M1 and M4 receptors.[8] The M1 receptor is coupled to the Gq/11 alpha subunit, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[20][21] This cascade ultimately increases intracellular calcium and activates Protein Kinase C (PKC). The M4 receptor is coupled to the Gi/o alpha subunit, which, similar to the D2 receptor, inhibits adenylyl cyclase and reduces cAMP levels.[21][22] The combined agonism at these receptors is thought to modulate downstream dopamine release and improve symptoms of schizophrenia through a different mechanism than traditional antipsychotics. The trospium (B1681596) component of Cobenfy is a peripherally acting muscarinic antagonist that mitigates the peripheral cholinergic side effects of xanomeline.[15]

G Cobenfy (Xanomeline) Signaling Pathways cluster_m1 M1 Receptor Pathway cluster_m4 M4 Receptor Pathway Xanomeline Xanomeline M1R Muscarinic M1 Receptor Xanomeline->M1R Agonist M4R Muscarinic M4 Receptor Xanomeline->M4R Agonist Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_PKC Increased Ca2+ & PKC Activation IP3_DAG->Ca_PKC Therapeutic_Effect Therapeutic Effect in Schizophrenia Ca_PKC->Therapeutic_Effect Modulates Neuronal Activity Gio Gi/o M4R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP Decreased cAMP AC->cAMP cAMP->Therapeutic_Effect Modulates Neuronal Activity

References

Independent Replication of KS-133 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the research findings on KS-133, a novel bicyclic peptide with potential therapeutic applications in schizophrenia. As no independent replications of the initial research have been published to date, this document focuses on the data presented by the originating research group and compares the performance of this compound against control groups in preclinical studies. We also provide a comparative overview of alternative therapeutic strategies for cognitive impairment in schizophrenia.

Executive Summary

This compound is a potent and selective antagonist of the Vasoactive Intestinal Peptide Receptor 2 (VIPR2), a G protein-coupled receptor implicated in the pathophysiology of schizophrenia. Research suggests that overactivation of VIPR2 may contribute to cognitive deficits associated with the disorder. This compound has been shown to counteract these deficits in a mouse model of schizophrenia. A significant challenge with this compound is its poor permeability across the blood-brain barrier (BBB). To address this, a nanoparticle-based drug delivery system (DDS) utilizing the peptide KS-487 has been developed to facilitate brain entry. The findings, while promising, are from a single research consortium and await independent verification.

Data Presentation

The following tables summarize the key quantitative data from the primary research articles on this compound.

Table 1: In Vitro Antagonistic Activity of this compound

Target ReceptorAssay TypeThis compound IC50 (nM)Reference
VIPR2Calcium Influx24.8[1]
VIPR1Calcium Influx> 5000[1]
PAC1Calcium Influx> 5000[1]

Table 2: In Vivo Efficacy of this compound on Cognitive Function in a Mouse Model of Schizophrenia

Treatment GroupTestDiscrimination Index (%)p-valueReference
VehicleNovel Object Recognition~10< 0.05[2][3]
This compound/KS-487 NanoparticlesNovel Object Recognition~50< 0.05[2][3]

Table 3: Effect of this compound on VIPR2 Agonist-Induced CREB Phosphorylation in Mouse Prefrontal Cortex

Treatment GrouppCREB / Total CREB Ratio (Fold Change)p-valueReference
Vehicle1.0-[1][4]
Ro 25-1553 (VIPR2 Agonist)~2.5< 0.01[1][4]
Ro 25-1553 + this compound~1.2< 0.05[1][4]

Table 4: Pharmacokinetics of this compound/KS-487 Nanoparticles in Mice

TissueCmax (µmol/kg)Tmax (h)Reference
Plasma8.734 (µmol/L)1-2[2]
Cerebral Cortex0.0541-2[2]
Hippocampus0.0621-2[2]

Signaling Pathway and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.

KS133_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KS133 This compound VIPR2 VIPR2 KS133->VIPR2 Antagonizes VIP VIP (Agonist) VIP->VIPR2 Activates AC Adenylyl Cyclase VIPR2->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Promotes

Caption: Proposed signaling pathway of this compound action.

Experimental_Workflow_Cognitive_Testing cluster_model Schizophrenia Mouse Model Induction cluster_treatment Treatment Phase cluster_testing Cognitive Assessment Pups Neonatal Mice (P1-P14) VIPR2_Agonist Daily Subcutaneous Injection: VIPR2 Agonist (Ro 25-1553) or PBS Pups->VIPR2_Agonist Adult_Mice Adult Mice Treatment Daily Subcutaneous Injection for 2 weeks: This compound/KS-487 Nanoparticles or Vehicle Adult_Mice->Treatment NOR_Test Novel Object Recognition Test Treatment->NOR_Test Data_Analysis Calculation of Discrimination Index NOR_Test->Data_Analysis

Caption: Experimental workflow for in vivo cognitive testing.

BBB_Drug_Delivery cluster_periphery Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Nanoparticle This compound/KS-487 Nanoparticle LRP1 LRP1 Receptor Nanoparticle->LRP1 KS-487 Mediated Binding & Transcytosis KS133_Released This compound LRP1->KS133_Released Release of this compound VIPR2 VIPR2 KS133_Released->VIPR2 Antagonizes Therapeutic_Effect Therapeutic Effect VIPR2->Therapeutic_Effect Leads to

Caption: Drug delivery across the blood-brain barrier.

Experimental Protocols

Detailed methodologies for the key experiments are provided below, compiled from the available research articles.[1][2][3][4]

In Vitro VIPR2 Antagonism Assay (Calcium Influx)
  • Cell Culture: CHO-K1 cells stably co-expressing human VIPR2 and a Gα16 subunit are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 250 µg/mL Geneticin.

  • Assay Preparation: Cells are seeded into 96-well plates and cultured to confluence. On the day of the assay, the culture medium is replaced with a calcium-sensitive dye-loading buffer (e.g., Fluo-4 NW) and incubated for 30 minutes at 37°C.

  • Compound Addition: Serial dilutions of this compound are added to the wells and incubated for 30 minutes at 37°C.

  • Agonist Stimulation: A VIPR2 agonist (e.g., VIP) is added at a concentration that elicits 80% of the maximal response (EC80).

  • Signal Detection: Intracellular calcium mobilization is monitored immediately using a fluorescence plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curves.

In Vivo Model of Schizophrenia and Cognitive Testing (Novel Object Recognition)
  • Animal Model: ICR mice are used. From postnatal day 1 (P1) to P14, pups receive a daily subcutaneous injection of the VIPR2 agonist Ro 25-1553 (0.07 nmol/g) or phosphate-buffered saline (PBS) as a control. This early postnatal overstimulation of VIPR2 is intended to induce schizophrenia-like cognitive deficits in adulthood.[1][4]

  • Treatment: In adulthood, mice receive daily subcutaneous injections of the this compound/KS-487 nanoparticle formulation (3 mg/kg as a dose of this compound) or a vehicle control for two weeks.[2][3]

  • Novel Object Recognition Test:

    • Habituation: Mice are individually habituated to an open-field arena (e.g., 40 x 40 x 30 cm) for 10 minutes on two consecutive days.

    • Training: On the third day, two identical objects are placed in the arena, and each mouse is allowed to explore them for 10 minutes.

    • Testing: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for 5-10 minutes.

  • Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100%.

Western Blotting for CREB Phosphorylation
  • Tissue Collection: Following treatment with a VIPR2 agonist and/or this compound, the prefrontal cortex of the mice is dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated CREB (pCREB) and total CREB. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software, and the ratio of pCREB to total CREB is calculated.

Pharmacokinetic Study of this compound/KS-487 Nanoparticles
  • Administration: The this compound/KS-487 nanoparticle formulation is administered subcutaneously to mice at a dose of 3 mg/kg (as this compound).[2]

  • Sample Collection: At various time points (e.g., 1, 2, 4, 6 hours) post-administration, blood and various brain regions (cerebral cortex, hippocampus, etc.) are collected.

  • Sample Preparation: Tissues are homogenized, and proteins are precipitated.

  • Quantification: The concentration of this compound in the plasma and tissue homogenates is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax) and time to maximum concentration (Tmax) are determined.

Comparison with Alternative Treatments

While direct comparative experimental data for this compound against other treatments is unavailable, it is important to consider the current landscape of pharmacological interventions for cognitive impairment in schizophrenia.

Current Antipsychotics:

  • Mechanism of Action: Primarily target dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.

  • Efficacy on Cognition: Second-generation (atypical) antipsychotics have shown modest, if any, benefits for cognitive deficits. Their primary efficacy is in managing positive symptoms (e.g., hallucinations, delusions).

Investigational Drugs Targeting Other Pathways:

  • Glutamatergic System: Agents targeting the NMDA receptor, such as D-serine and glycine (B1666218) transport inhibitors (e.g., sarcosine), are under investigation to enhance glutamatergic neurotransmission, which is thought to be hypoactive in schizophrenia.

  • Cholinergic System: Alpha-7 nicotinic acetylcholine (B1216132) receptor agonists are being explored for their potential to improve attention and working memory.

  • Other Novel Mechanisms: A range of other targets, including phosphodiesterase inhibitors and sigma-1 receptor agonists, are in various stages of preclinical and clinical development.

This compound in Context: this compound represents a novel approach by targeting the VIPR2 pathway. This mechanism is distinct from current antipsychotics and many of the investigational drugs mentioned above. If the initial findings are replicated and translatable to humans, this compound could offer a new therapeutic avenue for addressing the significant unmet need of cognitive impairment in schizophrenia. However, the challenges of peptide delivery to the brain remain a significant hurdle that the nanoparticle formulation aims to overcome.

Conclusion

The research on this compound presents a promising, mechanism-based strategy for treating cognitive deficits in schizophrenia. The data from the originating research group demonstrates potent and selective VIPR2 antagonism, leading to improved cognitive performance in a preclinical model. The development of a nanoparticle drug delivery system to overcome the blood-brain barrier is a critical step towards clinical translation. However, the lack of independent replication of these findings necessitates a cautious interpretation of the results. Further research, including independent validation and head-to-head comparisons with other emerging therapies, is essential to fully elucidate the therapeutic potential of this compound.

References

Assessing the Translational Potential of KS-133: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of novel therapeutics for schizophrenia, this guide provides an objective comparison of KS-133 studies with existing treatment alternatives. By presenting key experimental data, detailed methodologies, and visual pathway analyses, this document aims to facilitate an informed assessment of this compound's translational potential.

Executive Summary

This compound is a novel, potent, and selective bicyclic peptide antagonist of the Vasoactive Intestinal Peptide Receptor 2 (VIPR2). Preclinical studies have demonstrated its potential in addressing cognitive deficits associated with schizophrenia, a critical unmet need in current psychiatric care. Unlike existing antipsychotics that primarily target neurotransmitter systems, this compound offers a distinct mechanism of action by modulating the VIPR2 signaling pathway. This guide synthesizes the available preclinical data for this compound and compares its performance with standard-of-care antipsychotics, focusing on efficacy in animal models of cognitive impairment. A significant challenge for this compound, its blood-brain barrier permeability, and a novel nanoparticle-based solution are also discussed.

Comparative Analysis of Preclinical Efficacy

The primary measure of cognitive improvement in the preclinical studies discussed is the discrimination index in the Novel Object Recognition (NOR) test, a widely used assay to assess learning and memory in rodent models of schizophrenia.

CompoundAnimal ModelAdministrationDosageDiscrimination Index (%)Key Findings
This compound VIPR2 Overactivation Mouse ModelSubcutaneous (s.c.)1 nmol/gSignificantly increased vs. vehicleAttenuated cognitive dysfunction and prevented morphological abnormalities in prefrontal cortex neurons.[1]
This compound/KS-487 Nanoparticles VIPR2 Overactivation Mouse ModelSubcutaneous (s.c.)3 mg/kgSignificantly increased vs. vehicleNanoparticle formulation enhanced brain delivery and improved cognitive function.
Risperidone (B510) MK-801-induced Mouse ModelIntraperitoneal (i.p.)0.1 mg/kgReversed MK-801-induced impairmentAtypical antipsychotic that reversed cognitive deficits in a glutamate (B1630785) hypofunction model.[2][3]
Clozapine Phencyclidine (PCP)-induced Mouse ModelOral (p.o.)10 mg/kg & 30 mg/kgAmeliorated PCP-induced impairmentAtypical antipsychotic that attenuated neurocognitive deficits.[4][5]
Aripiprazole Ketamine-induced Rat ModelNot specified3 mg/kgReduced schizophrenic-like behaviorsAtypical antipsychotic with efficacy in a ketamine-induced model.[6]
Haloperidol Chronic Mild Stress (CMS) Rat ModelNot specified0.2 mg/kg/dayNo significant modification of visual memoryTypical antipsychotic showed limited efficacy on cognitive impairment in this model.[7][8]

Mechanism of Action: A Tale of Two Pathways

This compound's therapeutic approach diverges significantly from that of traditional and atypical antipsychotics.

This compound: This peptide selectively antagonizes the VIPR2, a G protein-coupled receptor. Overactivation of VIPR2 has been linked to schizophrenia. By blocking this receptor, this compound is thought to counteract the downstream signaling cascades that contribute to cognitive decline and neuronal abnormalities observed in the disorder.[1]

Typical and Atypical Antipsychotics: These drugs primarily act on dopamine (B1211576) and serotonin (B10506) receptors.[9][10][11]

  • Typical Antipsychotics (e.g., Haloperidol): Are potent antagonists of the dopamine D2 receptor.[12]

  • Atypical Antipsychotics (e.g., Risperidone, Clozapine, Aripiprazole): Exhibit a broader receptor binding profile, acting as antagonists at both dopamine D2 and serotonin 5-HT2A receptors.[1][10][11]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in DOT language.

VIPR2 Signaling Pathway

VIPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP VIPR2 VIPR2 VIP->VIPR2 G_protein Gαs VIPR2->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces KS133 This compound KS133->VIPR2 inhibits PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene NOR_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis animal_model Schizophrenia Mouse Model treatment_groups Treatment Groups (this compound, Antipsychotics, Vehicle) animal_model->treatment_groups habituation Habituation Phase (Empty Arena) treatment_groups->habituation training Training Phase (Two Identical Objects) habituation->training testing Test Phase (One Familiar, One Novel Object) training->testing data_collection Record Exploration Time testing->data_collection calculation Calculate Discrimination Index data_collection->calculation comparison Compare Between Groups calculation->comparison DDS_Logic KS133 This compound (Therapeutic Peptide) BBB Blood-Brain Barrier (BBB) KS133->BBB Poor Permeability NP Nanoparticle (Encapsulation) KS133->NP Brain Brain (Target Organ) BBB->Brain DDS This compound/KS-487 NP (Drug Delivery System) NP->DDS KS487 KS-487 (Targeting Peptide) KS487->NP DDS->BBB Enhanced Transport

References

Safety Operating Guide

Navigating the Disposal of Novel Peptide Compounds: A General Protocol for KS-133 and Related Research Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Research Chemical Disposal

The disposal of any research chemical, including peptides like KS-133, should always begin with a thorough risk assessment. The chemical and physical properties of the substance, even if not fully characterized, will dictate the appropriate disposal pathway. The primary goals are to neutralize any potential hazards, prevent environmental contamination, and ensure compliance with all applicable regulations.

General Properties and Potential Hazards of Research Peptides

While specific data for this compound is limited, the following table summarizes general properties and potential hazards associated with research-grade peptides that should be considered during a risk assessment.

Property CategoryGeneral Considerations for Research PeptidesPotential Hazards
Physical State Typically solids (lyophilized powders) or solutions.Dust inhalation, spills.
Chemical Reactivity Generally stable, but can be susceptible to oxidation, hydrolysis, or reaction with strong acids/bases.Unpredictable reactions with other waste streams.
Biological Activity Potentially bioactive. The specific biological effects of novel peptides are often the subject of the research itself and may not be fully understood.Unknown physiological effects upon exposure.
Toxicity Acute and chronic toxicity are often unknown for novel compounds.Potential for harm if ingested, inhaled, or absorbed through the skin.

Step-by-Step Disposal Protocol for this compound and Similar Research Chemicals

The following protocol provides a procedural, step-by-step guide for the safe disposal of a research chemical like this compound.

Step 1: Information Gathering and Risk Assessment

  • Review Available Data: Compile all known information about the compound, including its structure, stability, and any in-vitro or in-vivo data. For this compound, it is known to be a bicyclic peptide that is highly stable in plasma.[1]

  • Consult Safety Data Sheets (SDS) of Analogs: If an SDS for the specific compound is unavailable, review the SDS for similar compounds or the constituent amino acids to infer potential hazards.

  • Evaluate Potential Hazards: Based on the gathered information, assess the potential chemical, biological, and environmental hazards.

Step 2: Decontamination/Neutralization

  • For many peptides, chemical degradation is a viable disposal method. Common methods include:

    • Hydrolysis: Treatment with a strong acid (e.g., >1M HCl) or a strong base (e.g., >1M NaOH) can break the peptide bonds. The reaction should be carried out in a suitable container within a fume hood.

    • Oxidation: Treatment with a strong oxidizing agent, such as a solution of sodium hypochlorite (B82951) (bleach), can also degrade the peptide.

  • Verification: After a neutralization procedure, it is best practice to verify its effectiveness, for example, by using a relevant analytical technique to confirm the absence of the original compound.

Step 3: Waste Segregation and Collection

  • Aqueous Waste: The neutralized solution, if deemed non-hazardous, can often be disposed of down the drain with copious amounts of water, in accordance with local regulations.

  • Solid Waste: Unused lyophilized powder or contaminated materials (e.g., gloves, weighing paper) should be collected in a designated, clearly labeled hazardous waste container.

  • Sharps: Needles, syringes, or other sharps used in the handling of the compound must be disposed of in a designated sharps container.

Step 4: Labeling and Storage

  • All waste containers must be clearly and accurately labeled with the full chemical name (e.g., "this compound waste"), the primary hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

Step 5: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of untreated or uncharacterized chemical waste in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's EHS guidelines and local regulations.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the logical workflow for determining the appropriate disposal procedure for a research chemical like this compound.

Disposal_Workflow cluster_start Start cluster_assessment Risk Assessment cluster_decision Disposal Pathway Decision cluster_procedure Disposal Procedures cluster_end End Start Handling of this compound / Research Chemical Info Gather Chemical & Safety Information Start->Info Assess Assess Potential Hazards Info->Assess Decon Decontamination / Neutralization Required? Assess->Decon Neutralize Perform Neutralization (e.g., Hydrolysis, Oxidation) Decon->Neutralize Yes Segregate Segregate Waste Streams (Aqueous, Solid, Sharps) Decon->Segregate No Neutralize->Segregate Label Label and Store Waste Segregate->Label Dispose Final Disposal via EHS Label->Dispose End Disposal Complete Dispose->End

Figure 1. Logical workflow for the disposal of a novel research chemical.

By adhering to these general yet crucial procedures, researchers can ensure the safe and compliant disposal of novel compounds like this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Handling Protocols for Xenon Xe-133 (KS-133)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research has identified two substances referred to as "KS-133": a radioactive isotope gas (Xenon Xe-133) used in medical imaging and a peptide antagonist (this compound) used in research. This guide focuses on Xenon Xe-133 Gas , for which detailed safety information is available. It is critical to verify the specific compound you are working with before implementing any safety protocols.

This document provides essential safety and logistical information for the handling and disposal of Xenon Xe-133 (this compound) gas, a radioactive material. The following procedures are designed for researchers, scientists, and drug development professionals to ensure minimal radiation exposure and safe laboratory operations.

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize radiation exposure and ensure personal safety when handling Xenon Xe-133. All personnel must be trained on the proper use and disposal of PPE.

PPE CategoryItemSpecifications and Use
Body Protection Lead ShieldingUse appropriate lead shielding to reduce external radiation exposure. A 0.20 cm thickness of lead can decrease external radiation by a factor of 1,000.[1]
Lab CoatWear a designated lab coat to prevent contamination of personal clothing.
Hand Protection Chemical-Resistant Waterproof GlovesWear gloves to prevent skin contact. Routinely wash work clothing and protective equipment to remove contaminants.[2]
Eye Protection Chemical Safety GogglesWear safety goggles to protect against potential splashes or leaks.[2]
Respiratory Protection NIOSH-Approved Self-Contained Breathing Apparatus (SCBA)To be used in case of a leak or spill to avoid inhalation. Overexposure can manifest as asphyxiation.[3][4]

Operational Plan: Handling Xenon Xe-133

Xenon Xe-133 is a radioactive gas that must be handled with care to prevent unnecessary radiation exposure to both clinical personnel and patients.[1] It is administered by inhalation from closed respirator systems and spirometers.[3]

Experimental Protocol:

  • Preparation:

    • Ensure the work area is designated for radioactive material handling and is equipped with appropriate lead shielding.

    • Verify that the Xenon Xe-133 gas delivery systems, including respirators, spirometers, and tubing, are leak-proof.[1] Xenon Xe-133 can adhere to some plastics and rubber, so it should not be left to stand in tubing or containers.[1]

    • All personnel involved must be wearing the appropriate PPE as detailed in the table above.

  • Administration:

    • Administer the gas using a closed respirator system to prevent release into the laboratory environment.[3]

    • Care should be taken to minimize radiation exposure to the patient, consistent with proper patient management.[1]

  • Monitoring:

    • Continuously monitor the work area for any signs of leaks or increased radioactivity.

    • Personnel handling the material should use appropriate radiation monitoring devices.

  • Post-Procedure:

    • After administration, ensure any exhaled Xenon Xe-133 gas is controlled and vented in compliance with regulations from the appropriate government agency for radionuclide use.[1]

    • Decontaminate all surfaces and equipment used during the procedure.

    • Properly remove and dispose of all contaminated PPE.

Disposal Plan

Proper disposal of radioactive waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Segregation:

    • Segregate and clearly label all radioactive waste, including any contaminated materials such as gloves, tubing, and vials.[3]

  • Decay:

    • Xenon-133 has a physical half-life of 5.24 days and decays into the non-radioactive isotope Cesium-133.[1][3]

    • Store the radioactive waste in a designated, shielded, and secure area to allow for radioactive decay.

  • Final Disposal:

    • Disposal of the decayed material must be in accordance with all applicable regional, national, and local laws and regulations.[3] Local regulations may be more stringent than regional or national requirements.[3]

    • Consult with your institution's Radiation Safety Office for specific disposal requirements.[4]

Workflow for Handling Xenon Xe-133

cluster_prep Preparation cluster_handling Handling & Administration cluster_post Post-Procedure & Disposal prep_area Designate & Shield Work Area check_equipment Leak-Proof Equipment Check prep_area->check_equipment don_ppe Don Appropriate PPE check_equipment->don_ppe administer Administer via Closed System don_ppe->administer monitor Monitor Work Area administer->monitor control_exhaled Control Exhaled Gas monitor->control_exhaled decontaminate Decontaminate Surfaces control_exhaled->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe segregate_waste Segregate Radioactive Waste dispose_ppe->segregate_waste decay_storage Store for Decay segregate_waste->decay_storage final_disposal Final Disposal per Regulations decay_storage->final_disposal

Caption: Workflow for the safe handling and disposal of Xenon Xe-133.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.